molecular formula C9H13NOSi B136211 5-Trimethylsilylpyridine-3-carbaldehyde CAS No. 144056-15-5

5-Trimethylsilylpyridine-3-carbaldehyde

Cat. No.: B136211
CAS No.: 144056-15-5
M. Wt: 179.29 g/mol
InChI Key: IKLYTGMCVRDIHE-UHFFFAOYSA-N
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Description

5-Trimethylsilylpyridine-3-carbaldehyde, also known as 5-Trimethylsilylpyridine-3-carbaldehyde, is a useful research compound. Its molecular formula is C9H13NOSi and its molecular weight is 179.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

144056-15-5

Molecular Formula

C9H13NOSi

Molecular Weight

179.29 g/mol

IUPAC Name

5-trimethylsilylpyridine-3-carbaldehyde

InChI

InChI=1S/C9H13NOSi/c1-12(2,3)9-4-8(7-11)5-10-6-9/h4-7H,1-3H3

InChI Key

IKLYTGMCVRDIHE-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C1=CN=CC(=C1)C=O

Canonical SMILES

C[Si](C)(C)C1=CN=CC(=C1)C=O

Synonyms

3-Pyridinecarboxaldehyde,5-(trimethylsilyl)-(9CI)

Origin of Product

United States

Foundational & Exploratory

chemical structure and properties of 5-Trimethylsilylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 5-Trimethylsilylpyridine-3-carbaldehyde , a specialized heterocyclic building block used in advanced medicinal chemistry and materials science.

Structure, Synthesis, and Reactivity Profile

Introduction & Chemical Identity

5-Trimethylsilylpyridine-3-carbaldehyde (also known as 5-(trimethylsilyl)nicotinaldehyde) is a bifunctional pyridine derivative characterized by the presence of two distinct functional handles in a meta relationship: a reactive aldehyde group (-CHO) and a bulky, lipophilic trimethylsilyl group (-TMS) .

This molecule serves as a strategic scaffold in drug discovery. The aldehyde allows for rapid diversification (e.g., reductive amination, olefination), while the TMS group modulates lipophilicity (LogP) and can block metabolic hotspots or serve as a handle for further cross-coupling (Hiyama coupling) or iodination (ipso-substitution).

Chemical Specifications
PropertyValue
IUPAC Name 5-(Trimethylsilyl)pyridine-3-carbaldehyde
Molecular Formula C₉H₁₃NOSi
Molecular Weight 179.29 g/mol
Core Scaffold Pyridine (Heteroaromatic)
Key Substituents C3: Formyl (-CHO), C5: Trimethylsilyl (-SiMe₃)
Precursor CAS 144056-13-3 (3-Bromo-5-(trimethylsilyl)pyridine)
Predicted LogP ~2.3 (vs. 0.7 for pyridine-3-carbaldehyde)

Electronic Structure & Properties

The chemical behavior of 5-trimethylsilylpyridine-3-carbaldehyde is governed by the electronic interplay between the pyridine ring and its substituents.

Electronic Push-Pull System
  • Pyridine Ring: Electron-deficient (π-deficient), making it susceptible to nucleophilic attack but resistant to electrophilic substitution.

  • Aldehyde (-CHO) at C3: A strong electron-withdrawing group (EWG) via resonance (-R) and induction (-I), further deactivating the ring and increasing the acidity of the C2/C4/C6 protons.

  • Trimethylsilyl (-TMS) at C5: A weak electron-donating group via induction (+I) and hyperconjugation (

    
    ). However, its primary influence is steric . The bulky TMS group shields the C5 position and the adjacent nitrogen lone pair to a minor extent.
    
Structural Diagram (DOT)

The following diagram illustrates the electronic environment and steric shielding provided by the TMS group.

G Pyridine Pyridine Core (Electron Deficient) CHO C3-Aldehyde (EWG: Reactivity Handle) Pyridine->CHO Deactivation (-R, -I) TMS C5-Trimethylsilyl (Steric Bulk / Lipophilicity) TMS->Pyridine Weak Donation (+I) Steric Shielding

Figure 1: Electronic and steric influence of substituents on the pyridine core.

Synthesis Protocols

Direct commercial availability of the aldehyde is often limited; therefore, de novo synthesis is the standard approach in research settings. The most robust pathway utilizes a sequential lithium-halogen exchange strategy starting from 3,5-dibromopyridine.

Route A: Sequential Lithiation (Recommended)

This route is preferred due to the high regioselectivity controlled by the symmetry of the starting material and the stability of the TMS group during the second lithiation.

Step 1: Monosilylation
  • Precursor: 3,5-Dibromopyridine.[1]

  • Reagents:

    
    -Butyllithium (
    
    
    
    -BuLi), Trimethylsilyl chloride (TMSCl).
  • Conditions: THF, -78°C.

  • Mechanism: Lithium-halogen exchange generates the 3-lithio-5-bromopyridine intermediate, which is trapped by TMSCl.

  • Product: 3-Bromo-5-(trimethylsilyl)pyridine (CAS 144056-13-3).

Step 2: Formylation
  • Precursor: 3-Bromo-5-(trimethylsilyl)pyridine.

  • Reagents:

    
    -BuLi, Dimethylformamide (DMF).[2]
    
  • Conditions: THF, -78°C

    
     RT.
    
  • Mechanism: A second lithium-halogen exchange occurs at the C3 position. The resulting organolithium species attacks the carbonyl of DMF. Acidic workup hydrolyzes the hemiaminolate to the aldehyde.

Experimental Workflow (DOT)

Synthesis Start 3,5-Dibromopyridine Step1 Lithiation 1 (-78°C) + TMSCl Start->Step1 n-BuLi (1 eq) Inter Intermediate: 3-Bromo-5-(trimethylsilyl)pyridine (CAS 144056-13-3) Step1->Inter Electrophilic Trap Step2 Lithiation 2 (-78°C) + DMF Inter->Step2 n-BuLi (1 eq) Final Product: 5-Trimethylsilylpyridine-3-carbaldehyde Step2->Final Hydrolysis (H3O+)

Figure 2: Sequential lithiation-trapping sequence for synthesizing the target aldehyde.

Critical Technical Notes
  • Temperature Control: The lithiation of bromopyridines must be maintained at -78°C . Higher temperatures (>-40°C) can lead to "halogen dance" (scrambling of the bromine position) or nucleophilic attack of the butyl group on the pyridine ring.

  • Stoichiometry: In Step 1, strict 1.0 equivalent control of

    
    -BuLi is required to avoid bis-silylation.
    
  • TMS Stability: The C-Si bond on the pyridine ring is robust against

    
    -BuLi at -78°C, allowing the second bromine to be exchanged without desilylation.
    

Reactivity & Applications

The molecule acts as a versatile divergent intermediate.

A. Aldehyde Functionalization (C3)

The aldehyde is the primary reactive site, behaving typically for electron-deficient aromatic aldehydes.

  • Reductive Amination: Reacts with primary/secondary amines and reducing agents (e.g., NaBH(OAc)₃) to form benzylic-type amines.

  • Wittig/Horner-Wadsworth-Emmons: Forms vinyl pyridines.

  • Oxidation: Converts to 5-(trimethylsilyl)nicotinic acid.

B. Trimethylsilyl Manipulation (C5)

The TMS group is not just a spectator; it can be transformed or removed.

  • Ipso-Iodination: Treatment with ICl (Iodine monochloride) can replace the TMS group with Iodine, regenerating a reactive aryl halide handle for Suzuki couplings.

  • Protodesilylation: Treatment with fluoride sources (TBAF) or strong acid removes the TMS group, yielding 3-pyridinecarboxaldehyde (useful if the TMS was used as a temporary blocking group).

  • Hiyama Coupling: Palladium-catalyzed cross-coupling of the C-Si bond with aryl halides (requires activation by fluoride).

C. Pyridine Ring Chemistry
  • N-Oxidation: Treatment with m-CPBA yields the N-oxide, which activates the C2/C6 positions for further functionalization (e.g., chlorination via POCl₃).

Reactivity Map (DOT)

Reactivity Core 5-TMS-Pyridine-3-CHO RedAm Reductive Amination (Amine + NaBH(OAc)3) Core->RedAm Aldehyde Ipso Ipso-Iodination (ICl) Core->Ipso TMS Group Hiyama Hiyama Coupling (Pd cat, F-) Core->Hiyama TMS Group Oxid Oxidation (Ag2O or NaClO2) Core->Oxid Aldehyde Prod1 Aminomethyl Derivative RedAm->Prod1 Prod2 5-Iodo-3-CHO (Scaffold Hopping) Ipso->Prod2 Prod3 Biaryl Derivative Hiyama->Prod3 Prod4 Carboxylic Acid Oxid->Prod4

Figure 3: Divergent reactivity pathways for library generation.

Handling and Safety

  • Stability: The compound is generally stable at room temperature but should be stored under an inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent oxidation of the aldehyde to the carboxylic acid.

  • Moisture Sensitivity: While the TMS group on the aromatic ring is relatively stable to moisture compared to silyl ethers, the aldehyde can form hydrates or hemiacetals; keep dry.

  • Hazards: Treat as a standard pyridine derivative—potential irritant to eyes, skin, and respiratory system. Use in a fume hood.

References

  • Preparation of 3-Bromo-5-(trimethylsilyl)

    • Source: Sigma-Aldrich / Merck Product C
    • CAS: 144056-13-3.
    • URL: (Representative link for precursor verification).

  • General Method for Formylation of Bromopyridines

    • Title: Regioselective Synthesis of Substituted Pyridines via Lithi
    • Context: Describes the standard -BuLi/DMF protocol for converting 3-bromopyridines to 3-formylpyridines.
    • Source:Journal of Organic Chemistry, Heterocycles. (See general methodology in: Heterocycles, Vol. 83, No. 9, 2011).
    • URL:

  • Reactivity of Trimethylsilyl-Pyridines

    • Title: Silylation of Pyridine, Picolines, and Quinoline with a Zinc C
    • Source:ACS Omega, 2020, 5, 2, 1260–1270.
    • URL:[Link]

  • Analogous Synthesis (Thiophene Series)

    • Title: Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde.[3]

    • Context: Validates the sequential lithiation/formylation strategy on heteroarom
    • Source:Molecules, 2021.[3]

    • URL:[Link][4][5]

Sources

5-Trimethylsilylpyridine-3-carbaldehyde CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Profile & Synthetic Strategy: 5-(Trimethylsilyl)pyridine-3-carbaldehyde Audience: Medicinal Chemists, Process Development Scientists, and Organometallic Researchers.

Part 1: Core Identity & Physicochemical Profile

Executive Summary: 5-(Trimethylsilyl)pyridine-3-carbaldehyde is a specialized heterocyclic building block. Unlike its halogenated analogs, it is not widely indexed in public commercial registries (PubChem/CAS Common Chemistry) as a stock commodity. It is typically generated in situ or synthesized on-demand as a transient intermediate for cross-coupling reactions (e.g., Hiyama coupling) or as a silicon-based bioisostere in drug discovery.

The following data is derived from stoichiometric calculation and structural analysis of the target molecule.

Property Data / Value
Chemical Name 5-(Trimethylsilyl)pyridine-3-carbaldehyde
Synonyms 5-TMS-nicotinaldehyde; 3-Formyl-5-(trimethylsilyl)pyridine
CAS Number Not Publicly Indexed (Novel/Transient Intermediate)*
Molecular Formula

Molecular Weight 179.29 g/mol
Exact Mass 179.0766
Key Precursor 5-Bromo-3-pyridinecarboxaldehyde (CAS: 113118-81-3 )
Predicted LogP ~2.1 (Increased lipophilicity vs. parent aldehyde due to TMS)

*Note: As of 2026, this specific substitution pattern is rarely isolated in catalog quantities due to the lability of the C-Si bond under certain oxidative conditions. Researchers must synthesize it from the brominated precursor.

Part 2: Synthetic Strategy & Experimental Protocol

The Challenge: Direct silylation of pyridine-3-carbaldehyde is non-selective. Furthermore, the aldehyde moiety is incompatible with the organolithium reagents required to install the trimethylsilyl (TMS) group via halogen-lithium exchange.

The Solution: A robust, three-stage "Protect-Exchange-Deprotect" strategy is required. The aldehyde is temporarily masked as an acetal to survive the cryogenic lithiation step.

Strategic Workflow (Graphviz Diagram)

SynthesisPath Precursor 5-Bromo-3-pyridinecarboxaldehyde (CAS: 113118-81-3) Step1 Step 1: Protection (Ethylene Glycol, p-TsOH) Precursor->Step1 Intermediate1 5-Bromo-3-(1,3-dioxolan-2-yl)pyridine (Protected Acetal) Step1->Intermediate1 Step2 Step 2: Li-Hal Exchange (n-BuLi, -78°C) + TMSCl Intermediate1->Step2 Cryogenic Lithiation Intermediate2 5-TMS-3-(1,3-dioxolan-2-yl)pyridine (Silylated Acetal) Step2->Intermediate2 Step3 Step 3: Deprotection (HCl/H2O) Intermediate2->Step3 Product TARGET: 5-TMS-pyridine-3-carbaldehyde Step3->Product

Caption: Three-stage synthesis protecting the electrophilic aldehyde to allow nucleophilic silylation.

Detailed Protocol

1. Protection (Acetalization)

  • Reagents: 5-bromo-3-pyridinecarboxaldehyde (1.0 eq), Ethylene glycol (1.2 eq), p-Toluenesulfonic acid (cat.), Toluene.

  • Procedure: Reflux in a Dean-Stark apparatus to remove water. Monitor by TLC until the aldehyde spot disappears.

  • Why: The aldehyde carbonyl is highly electrophilic. Without protection, n-BuLi would attack the carbonyl carbon (forming an alcohol) rather than exchanging with the bromine.

2. Halogen-Lithium Exchange & Silylation

  • Reagents: Protected acetal (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), Trimethylsilyl chloride (TMSCl, 1.2 eq), anhydrous THF.

  • Conditions: Strictly anhydrous ; -78°C (Dry ice/acetone bath).

  • Procedure:

    • Dissolve the acetal in dry THF and cool to -78°C.

    • Add n-BuLi dropwise over 20 mins. The solution may turn deep red/yellow (formation of pyridyl-lithium species).

    • Stir for 30 mins at -78°C.

    • Add TMSCl dropwise.

    • Allow to warm to room temperature slowly.

  • Mechanism: The bromine atom is exchanged for lithium, creating a nucleophilic center at C5. This species attacks the silicon of TMSCl.

3. Deprotection

  • Reagents: 1M HCl or dilute aqueous acid.

  • Procedure: Stir the silylated acetal in aqueous acid at room temperature.

  • Caution: Avoid harsh heating or strong oxidants, which can cleave the C-Si bond (protodesilylation).

Part 3: Applications in Drug Discovery

1. Silicon Switch (Bioisosterism) Replacing a carbon atom (e.g., a tert-butyl group) with a silicon atom (TMS) often improves the pharmacokinetic profile of a drug candidate:

  • Lipophilicity: Silicon is more lipophilic than carbon, potentially increasing membrane permeability.

  • Metabolic Stability: The C-Si bond alters the metabolic susceptibility of the pyridine ring, potentially blocking oxidation at the C5 position.

2. Hiyama Coupling Partner The TMS group can serve as a "masked" handle for cross-coupling. Under fluoride activation (e.g., TBAF), the silyl group can be transmetallated to palladium, allowing coupling with aryl halides to form biaryl systems.

References

  • PubChem. (2025).[1][2][3][4] Compound Summary: 5-Bromo-3-pyridinecarboxaldehyde.[1][4][5][6][7][8][9] National Library of Medicine. Retrieved from [Link]

  • Pierre, F., et al. (2012). Discovery of Novel Pyridine-Based Inhibitors. Journal of Medicinal Chemistry.

Sources

solubility of 5-Trimethylsilylpyridine-3-carbaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Trimethylsilylpyridine-3-carbaldehyde is a bifunctional heterocyclic building block critical in medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its two substituents: the electrophilic aldehyde (C-3) and the lipophilic, sterically demanding trimethylsilyl (TMS) group (C-5).

While the parent compound (pyridine-3-carbaldehyde) is water-soluble, the introduction of the TMS group induces a significant lipophilic shift . This guide provides a definitive solubility landscape, correcting common misconceptions regarding pyridine derivatives and establishing protocols for efficient handling, dissolution, and purification.

Physicochemical Profile & Solubility Logic

To understand the solubility behavior of this compound, one must analyze the competition between its three structural domains.

Structural Analysis
  • Pyridine Core: Inherently basic and polar; typically promotes solubility in alcohols and aqueous acids.

  • Aldehyde (-CHO): Polar, hydrogen-bond acceptor. Susceptible to nucleophilic attack (e.g., by alcohols).

  • Trimethylsilyl (-SiMe3): Highly lipophilic and bulky. This group dominates the solubility profile, overriding the polarity of the pyridine ring and rendering the molecule significantly less soluble in water but highly soluble in non-polar organic media.

Predicted Physicochemical Properties
PropertyValue (Approx.)Implication
LogP ~2.5 - 3.0Lipophilic; partitions into organic phase.
pKa (Pyridine N) ~3.5 - 4.0Less basic than pyridine due to inductive effects; soluble in dilute HCl.
State Liquid/Low-melting SolidEasy dissolution in most organics.

Solubility Landscape Matrix

The following matrix categorizes solvents based on their efficacy for dissolution (reaction medium) versus extraction (workup) .

Solvent ClassSpecific SolventSolubilityApplication SuitabilityTechnical Notes
Chlorinated Dichloromethane (DCM)Excellent Primary Reaction Solvent Ideal for oxidation/reduction reactions. Rapid dissolution.
Chlorinated Chloroform (

)
Excellent NMR / AnalysisStandard solvent for

-NMR (CDCl3).
Ethers Tetrahydrofuran (THF)Excellent Reaction (Grignard/Lithiation)Ensure THF is anhydrous to prevent aldehyde hydration.
Ethers Diethyl Ether (

)
Good Workup / ExtractionGood for extracting the product from aqueous quenches.
Esters Ethyl Acetate (EtOAc)Good Purification / TLCPrimary solvent for silica gel chromatography (with Hexanes).
Hydrocarbons Hexanes / PentaneModerate PurificationSoluble, but often requires a co-solvent (EtOAc) to prevent oiling out.
Alcohols Methanol / EthanolSoluble *CAUTION Risk of hemiacetal formation. Use only for short-duration reductions (

).
Aqueous Water (Neutral pH)Poor biphasic WorkupProduct stays in organic layer.
Aqueous 1M HClSoluble Extraction / WashingProtonation of Pyridine-N pulls compound into aqueous phase.

Experimental Protocols

Protocol A: Standard Dissolution for Synthesis

Context: Preparing a 0.5 M stock solution for a Suzuki coupling or Reductive Amination.

  • Inert Atmosphere: Purge the receiving flask with Nitrogen (

    
    ) or Argon. The aldehyde is susceptible to aerobic oxidation to the carboxylic acid.
    
  • Solvent Choice: Use Anhydrous DCM or THF .

  • Addition: Weigh the 5-Trimethylsilylpyridine-3-carbaldehyde rapidly. If it is an oil, transfer via syringe to avoid atmospheric exposure.

  • Mixing: Add solvent. Vortex or magnetically stir. Dissolution should be instantaneous at room temperature.

  • Validation: The solution should be clear and colorless to pale yellow. Cloudiness indicates moisture contamination (hydrate formation).

Protocol B: Purification via Acid-Base Extraction

Context: Isolating the pure compound from non-basic impurities (e.g., siloxanes).

This protocol leverages the pyridine nitrogen's basicity, a "self-validating" purification step.

  • Dissolution: Dissolve crude mixture in Diethyl Ether (

    
    ) .
    
  • Extraction (Acidic): Wash organic layer with 1M HCl (aq) (

    
    ).
    
    • Mechanism:[1] The pyridine is protonated (

      
      ) and moves to the aqueous layer. Impurities remain in the ether.
      
  • Separation: Discard the organic (ether) layer.

  • Neutralization: Cool the aqueous layer to 0°C. Slowly basify with Sat.

    
      or 2M NaOH  until pH ~9-10.
    
    • Observation: The solution will turn cloudy as the free base precipitates/oils out.

  • Extraction (Organic): Extract the now-cloudy aqueous layer with DCM (

    
    ).
    
  • Drying: Dry combined DCM layers over

    
    , filter, and concentrate.
    

Visualization of Workflows

Figure 1: Solubility-Driven Purification Logic

This diagram illustrates the decision tree for solvent selection based on the chemical state of the pyridine ring.

SolubilityLogic Start 5-TMS-Pyridine-3-CHO (Crude Mixture) SolventSelect Select Solvent System Start->SolventSelect NonPolar Non-Polar Organic (DCM, Et2O, Hexane) SolventSelect->NonPolar General Handling PolarProtic Polar/Acidic Aqueous (1M HCl) SolventSelect->PolarProtic Purification StateNeutral Neutral State (Lipophilic) NonPolar->StateNeutral TMS dominates StateCation Cationic State (Hydrophilic) PolarProtic->StateCation Pyridine-N Protonated Action1 Stays in Organic Phase (Standard Dissolution) StateNeutral->Action1 Action2 Moves to Aqueous Phase (Acid-Base Extraction) StateCation->Action2

Caption: Solubility phase-switching mechanism utilized for purification. The TMS group dictates lipophilicity in neutral media, while the Pyridine nitrogen dictates hydrophilicity in acidic media.

Figure 2: Reactivity & Stability Map

Visualizing the risks associated with solvent interactions.

ReactivityMap Compound 5-TMS-Pyridine-3-CHO Alcohol Alcohols (MeOH/EtOH) Compound->Alcohol Water Water (Neutral) Compound->Water Acid Strong Acid (HCl/TFA) Compound->Acid Base Fluoride (TBAF) Compound->Base Risk1 Hemiacetal Formation (Reversible) Alcohol->Risk1 Equilibrium Risk2 Phase Separation (Insoluble) Water->Risk2 Hydrophobic Effect Risk3 Solubilization via Protonation Acid->Risk3 Salt Formation Risk4 Desilylation (Loss of TMS) Base->Risk4 Irreversible Cleavage

Caption: Stability interaction map. Note the specific risk of desilylation with fluorides and hemiacetal formation with alcohols.

References

  • Sigma-Aldrich. Product Specification: 3-Pyridinecarboxaldehyde (Parent Analog). Retrieved from .

  • ChemicalBook. 6-Fluoro-5-(trimethylsilyl)nicotinaldehyde (Structural Analog) Properties. Retrieved from .

  • National Institutes of Health (NIH). PubChem Compound Summary: 3-(Trimethylsilyl)pyridine. Retrieved from .

  • J. Org. Chem.Synthesis of Substituted Pyridines via Regioselective Halogen-Lithium Exchange. (General Methodology Reference for TMS-Pyridine synthesis).

Sources

Thermodynamic Stability & Technical Profile: 5-Trimethylsilylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the thermodynamic stability profile and handling protocols for 5-Trimethylsilylpyridine-3-carbaldehyde , a specialized heteroaromatic intermediate.

Part 1: Executive Technical Summary

5-Trimethylsilylpyridine-3-carbaldehyde (5-TMS-nicotinaldehyde) represents a "dual-function" scaffold in drug discovery, offering the bioisosteric utility of the silyl group alongside the reactive handle of an aldehyde. Its thermodynamic profile is defined by two competing vectors:

  • The Robust yet Labile TMS Group: While thermodynamically stable in neutral organic media, the C(sp²)–Si bond at the C5 position is susceptible to ipso-substitution (protodesilylation) under acidic or fluoride-rich conditions.

  • The Reactive Aldehyde: The C3-formyl group is prone to autoxidation to the carboxylic acid and reversible hydration in aqueous media.

Operational Verdict: This compound is thermodynamically metastable . It requires kinetic stabilization (low temperature, inert atmosphere) to prevent degradation during long-term storage.

Part 2: Structural Analysis & Theoretical Stability

Electronic Environment

The pyridine ring is electron-deficient (


-deficient).
  • C5-TMS Effect: The trimethylsilyl group acts as a weak electron donor via

    
    -hyperconjugation (the 
    
    
    
    -silicon effect is negligible here as it is directly attached to the ring). However, its primary contribution is steric bulk and lipophilicity .
  • C3-CHO Effect: The formyl group is a strong electron-withdrawing group (EWG) (-M, -I effects), further deactivating the ring.

Thermodynamic Implication: The electron-deficiency of the pyridine ring actually increases the stability of the C–Si bond against electrophilic attack (protodesilylation) compared to electron-rich systems like furan or aniline. However, it makes the aldehyde carbonyl carbon highly electrophilic, increasing susceptibility to nucleophilic attack (e.g., by water or alcohols).

Estimated Thermodynamic Parameters

Based on structure-property relationships of homologous pyridine derivatives.

ParameterEstimated ValueRationale
Physical State Low-melting Solid / OilTMS adds bulk, disrupting crystal packing of the parent nicotinaldehyde (mp 7°C).
Boiling Point ~90–100°C @ 1 mmHgExtrapolated from 3-bromo-5-pyridinecarboxaldehyde.
LogP (Predicted) ~2.5 – 3.0Significant increase over nicotinaldehyde (LogP ~0.15) due to TMS.
C–Si Bond Energy ~360 kJ/molStrong, but polarized.
pKa (Conj. Acid) ~2.5 – 3.0The TMS group slightly increases basicity of the pyridine N vs. 3-CHO pyridine alone.

Part 3: Chemical Stability & Degradation Pathways

Protodesilylation (Acid-Catalyzed)

The most critical thermodynamic instability arises in acidic media. While the pyridine nitrogen protonates first (protecting the ring from electrophilic attack), strong acidic conditions or high temperatures can force the cleavage of the TMS group.

  • Mechanism: Electrophilic aromatic substitution where

    
     attacks the C5 carbon (ipso attack), forming a 
    
    
    
    -complex, followed by the loss of the TMS cation.
  • Trigger: HCl, TFA, or Lewis acids used in downstream steps.

Autoxidation (Radical Chain Reaction)

Like all benzaldehyde analogs, the C3-formyl H-atom is susceptible to abstraction by radical species (ROS), leading to the formation of 5-trimethylsilylnicotinic acid . This reaction is thermodynamically favorable (


).
Visualization: Degradation Pathways

DegradationPathways Target 5-Trimethylsilylpyridine- 3-carbaldehyde AcidProduct Degradant A: 5-Trimethylsilylnicotinic Acid (Solid precipitate) Target->AcidProduct Autoxidation (O2/Air) Radical Mechanism DesilylProduct Degradant B: Pyridine-3-carbaldehyde (Loss of TMS) Target->DesilylProduct Protodesilylation (H+) Ipso-Substitution Hydrate Transient: Gem-diol Hydrate Target->Hydrate + H2O (Reversible)

Caption: Primary degradation vectors. Red path indicates oxidative instability; Yellow path indicates hydrolytic/acidic instability.

Part 4: Experimental Protocols for Stability Assessment

To validate the thermodynamic stability of a specific batch, the following "Stress Test" protocol is recommended. This is a self-validating system using HPLC.

Protocol: Accelerated Stability Study (ASS)

Objective: Determine the


 (time to 90% potency) under stress conditions.

Materials:

  • Analytical HPLC (C18 Column).

  • Mobile Phase: ACN/Water (0.1% Formic Acid). Note: Avoid TFA to prevent artifactual desilylation.

  • Sample: 10 mg of 5-TMS-pyridine-3-carbaldehyde.

Workflow:

  • Baseline Preparation: Dissolve 1 mg sample in anhydrous Acetonitrile. Inject immediately (T=0).

  • Stress Condition A (Oxidative): Dissolve 1 mg in ACN. Bubble air for 1 hour. Incubate at 40°C.

  • Stress Condition B (Acidic): Dissolve 1 mg in 0.1 M HCl/MeOH (1:1). Incubate at 25°C.

  • Stress Condition C (Thermal): Neat sample heated to 60°C for 4 hours under Argon.

Data Interpretation:

ConditionObservationInterpretation
Oxidative New peak at RRT ~0.8 (Acid)High sensitivity to air. Store under Argon.[1]
Acidic New peak at RRT ~0.4 (Desilyl)Labile C-Si bond. Avoid acidic workups < pH 3.
Thermal No changeThermally stable.[2] Safe for reflux in neutral solvents.
Visualization: Stability Testing Workflow

StabilityWorkflow cluster_tests Stress Conditions Start Start: Pure Sample Split Split into Aliquots Start->Split TestA A: Oxidative Stress (Air bubbling, 40°C) Split->TestA TestB B: Acidic Hydrolysis (0.1M HCl, 25°C) Split->TestB TestC C: Thermal Stress (60°C, Inert) Split->TestC Analysis HPLC-UV / LC-MS Analysis (Compare to T=0) TestA->Analysis TestB->Analysis TestC->Analysis Decision Determine Storage Class Analysis->Decision

Caption: Workflow for determining the specific stability profile of the intermediate.

Part 5: Storage & Handling Recommendations

Based on the thermodynamic analysis, the following handling classes apply:

  • Storage:

    • Temperature: -20°C (Freezer).

    • Atmosphere: Strictly under Argon or Nitrogen.[3]

    • Container: Amber glass (protects against photo-initiated radical oxidation).

  • Reaction Handling:

    • Solvents: Use anhydrous, non-protic solvents (THF, DCM, Toluene).

    • Workup: Avoid strong acid washes. Use saturated

      
       or phosphate buffer (pH 6-7) for quenching reactions.
      
    • Purification: Silica gel can be slightly acidic. Pre-treat silica with 1% Triethylamine or use neutral alumina if desilylation is observed.

References

  • Synthesis of Silylated Pyridines

    • Title: "Regioselective Metal
    • Source:Chemical Reviews, 2008.
    • Context: Describes the lithiation of 3,5-dibromopyridine and trapping with TMSCl, establishing the kinetic stability of the intermedi
  • Protodesilylation Mechanisms

    • Title: "Mechanism of Acid-Catalyzed Protodesilyl
    • Source:Journal of the American Chemical Society.
    • Context: foundational thermodynamics of C-Si bond cleavage in arom
  • Reactivity of Pyridine Carbaldehydes

    • Title: "Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes."
    • Source:N
    • Context: Comparative reactivity of the aldehyde handle on pyridine rings.

Sources

5-Trimethylsilylpyridine-3-carbaldehyde safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 5-Trimethylsilylpyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical safety data, handling protocols, and emergency procedures for 5-Trimethylsilylpyridine-3-carbaldehyde. As a reactive aldehyde and a substituted pyridine, this compound presents a specific combination of hazards that necessitate rigorous adherence to safety protocols. This document is intended to empower laboratory personnel with the knowledge to manage these risks effectively, ensuring personal safety and experimental integrity.

Core Hazard Profile and Risk Assessment

5-Trimethylsilylpyridine-3-carbaldehyde is classified as a flammable liquid that causes significant irritation to the skin, eyes, and respiratory system. A thorough understanding of its hazard profile is the foundation of safe laboratory practice.

GHS Classification Summary

The Globally Harmonized System (GHS) provides a clear and concise summary of the compound's primary dangers.

Hazard ClassHazard StatementSignal WordPictogram
Flammable LiquidsH226: Flammable liquid and vapour.Warning🔥
Skin Corrosion/IrritationH315: Causes skin irritation.Warning
Serious Eye Damage/IrritationH319: Causes serious eye irritation.Warning
Specific Target Organ ToxicityH335: May cause respiratory irritation.Warning
In-Depth Hazard Analysis
  • Flammability: The compound is a flammable liquid, meaning its vapors can ignite at relatively low temperatures when exposed to a spark, open flame, or hot surface. The vapors are heavier than air and can travel a considerable distance to an ignition source, potentially causing a "flashback". Vapors can form explosive mixtures with air, especially at elevated temperatures or in enclosed spaces.

  • Reactivity: While chemically stable under standard ambient conditions, it is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1] Contact with these materials can lead to vigorous, exothermic reactions. Hazardous combustion products upon burning include toxic fumes such as carbon oxides (CO, CO2), nitrogen oxides (NOx), and silicon oxides.[2]

  • Health Hazards:

    • Dermal and Ocular: Direct contact causes skin and serious eye irritation. Prolonged or repeated exposure can lead to more severe damage. The aldehyde functionality can react with biological macromolecules, contributing to its irritant properties.

    • Inhalation: Inhalation of vapors or mists may cause respiratory tract irritation, with potential symptoms including coughing and shortness of breath.

    • Ingestion: While specific data is limited, related pyridine aldehydes are harmful if swallowed.[3] Ingestion may cause severe irritation to the gastrointestinal tract.

Protocols for Safe Laboratory Handling

A multi-layered approach, incorporating engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for mitigating the risks associated with this reagent.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of 5-Trimethylsilylpyridine-3-carbaldehyde, including weighing, transferring, and use in reactions, must be conducted inside a certified and properly functioning chemical fume hood. This is the primary method for preventing inhalation exposure.

  • Ignition Source Control: The work area must be free of all potential ignition sources. Use only explosion-proof electrical equipment (stirrers, heating mantles, lighting).[1] Ensure all equipment and containers are properly grounded and bonded to prevent the buildup and discharge of static electricity.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of flammable vapors in the case of an accidental release. Safety showers and eyewash stations must be readily accessible and tested regularly.[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing direct contact.

Protection TypeSpecificationRationale
Hand Protection Nitrile or neoprene gloves.Provides splash protection against the irritant liquid. Change gloves immediately if contaminated.
Eye Protection Chemical safety goggles and a face shield.Goggles prevent splashes from reaching the eyes. A face shield provides an additional layer of protection for the entire face.
Body Protection Flame-retardant antistatic laboratory coat.Protects skin from splashes and minimizes fire risk.
Respiratory Use only in a fume hood. If engineering controls fail or for emergency response, a NIOSH-approved respirator with organic vapor cartridges is required.[1]Prevents inhalation of irritant and flammable vapors.
Standard Operating Protocol: Weighing and Dispensing

This protocol demonstrates a self-validating workflow for a common laboratory task.

  • Preparation: Confirm the chemical fume hood is operational. Clear the workspace of all unnecessary items and ignition sources.

  • Don PPE: Put on a flame-retardant lab coat, chemical safety goggles, a face shield, and appropriate gloves.

  • Grounding: Place the reagent bottle, receiving flask, and any metal spatulas on a grounded surface or ensure they are bonded.

  • Inert Atmosphere: As the material should be handled under an inert gas, prepare a nitrogen or argon line to flush the receiving vessel.

  • Transfer: Inside the fume hood, carefully unseal the container. Use a cannula or syringe for liquid transfer to the receiving vessel under a positive pressure of inert gas. For solids, use a non-sparking spatula.

  • Sealing: Immediately and tightly reseal the main container. Purge the headspace with inert gas before final tightening.

  • Cleanup: Wipe down any minor drips on the exterior of the containers with a sorbent pad. Dispose of the pad as hazardous waste.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.

  • Hygiene: Wash hands and face thoroughly with soap and water after handling.

Emergency Response Procedures

Rapid and correct response during an emergency is critical to minimizing harm.

Spill Response

Immediate and decisive action is required in the event of a spill.

SpillResponse start Spill Detected assess Assess Risk (Size, Location, Ventilation) start->assess decision Is the spill large or uncontained? assess->decision evacuate EVACUATE AREA Activate Fire Alarm Call Emergency Services decision->evacuate Yes small_spill Small, Contained Spill decision->small_spill No don_ppe Don Appropriate PPE (Respirator, heavy gloves) small_spill->don_ppe control Control Ignition Sources (Turn off equipment) don_ppe->control contain Contain Spill with Inert Absorbent Material (Dry Sand, Chemizorb®) control->contain collect Collect Material with Non-Sparking Tools contain->collect dispose Place in Sealed Container for Hazardous Waste Disposal collect->dispose decontaminate Decontaminate Area dispose->decontaminate report Report Incident decontaminate->report

Caption: Workflow for chemical spill response.

Spill Cleanup Steps:

  • Evacuate: Immediately alert others and evacuate the area if the spill is large, uncontained, or in a poorly ventilated space.

  • Control: Remove all sources of ignition.[1]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Cover drains and contain the spill using an inert, non-combustible absorbent material like dry sand or a commercial sorbent.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[1]

  • Decontaminate: Clean the affected area thoroughly.

  • Dispose: Dispose of the waste through an approved hazardous waste program.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
Skin Contact Immediately take off all contaminated clothing. Rinse the skin with copious amounts of water for at least 15 minutes. If skin irritation occurs, get medical advice.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Call an ophthalmologist or seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Immediately make the victim drink water (two glasses at most). Seek immediate medical attention.[4]
Fire-Fighting

Only trained personnel should attempt to extinguish a small chemical fire. For any large fire, or if the fire is not immediately extinguished, evacuate and call for emergency services.

  • Suitable Extinguishing Media: Use dry sand, dry chemical powder, or alcohol-resistant foam.

  • Unsuitable Media: Do not use a direct jet of water, as it may spread the flammable liquid.

  • Specific Hazards: Fire will produce toxic gases (carbon oxides, nitrogen oxides, silicon oxides). Containers may explode when heated.[1] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.

Storage and Disposal

Proper storage and disposal are final, critical steps in the chemical's lifecycle.

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[1]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1]

  • Store under an inert gas (e.g., nitrogen or argon) to maintain stability.

  • The recommended storage temperature is often refrigerated; refer to the product label for specific temperatures.[1]

  • Store in a designated flammable liquids storage cabinet away from incompatible materials.[1]

Waste Disposal
  • All waste materials, including empty containers and contaminated absorbents, must be treated as hazardous waste.

  • Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations. Do not empty into drains, as this poses an explosion risk.

Conclusion

5-Trimethylsilylpyridine-3-carbaldehyde is a valuable synthetic building block whose safe use is predicated on a comprehensive understanding of its hazards. Its flammability and irritant properties demand rigorous control measures. By integrating the engineering controls, specialized work practices, and emergency procedures outlined in this guide, researchers can confidently and safely utilize this reagent to advance their scientific objectives.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.
  • SAFETY DATA SHEET - TCI Chemicals. (2025, March 1). TCI Chemicals.
  • SAFETY DATA SHEET - ThermoFisher. (2025, September 16). ThermoFisher Scientific.
  • SAFETY DATA SHEET. (2009, September 26). Fisher Scientific.
  • SAFETY DATA SHEET - National Institute of Standards and Technology. (2018, August 8). NIST.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 15). Sigma-Aldrich.
  • SS-0363 - Safety Data Sheet. (2023, January 2). Combi-Blocks.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7). Sigma-Aldrich.
  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
  • SAFETY DATA SHEET - Fisher Scientific. (2013, December 20). Fisher Scientific.
  • 5-Chloro-pyridine-3-carbaldehyde | C6H4ClNO | CID 14444196. PubChem.
  • 3-PYRIDINECARBOXALDEHYDE EXTRA PURE - Loba Chemie. Loba Chemie.

Sources

physical characteristics and melting point of 5-Trimethylsilylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Characterization and Physicochemical Profiling of 5-Trimethylsilylpyridine-3-carbaldehyde

Part 1: Executive Summary & Strategic Importance

5-Trimethylsilylpyridine-3-carbaldehyde (also known as 5-trimethylsilylnicotinaldehyde) is a specialized heterocyclic intermediate increasingly relevant in medicinal chemistry. It serves as a critical building block for "silicon switching" strategies—where a carbon atom is replaced by silicon to modulate a drug's metabolic stability and lipophilicity without significantly altering its shape.

This guide provides a definitive technical profile for researchers synthesizing or utilizing this compound. Given its status as a non-catalog research intermediate, experimental data is often fragmented. This monograph consolidates predicted physicochemical properties with validated synthesis and characterization protocols derived from primary pyridine functionalization methodologies.

Part 2: Physicochemical Profile

Due to the limited commercial availability of this specific isomer, the following data synthesizes experimental values from close structural analogs and chemoinformatic consensus.

Table 1: Physicochemical Specifications

PropertyValue / DescriptionConfidence Level
Chemical Formula C₉H₁₃NOSiExact
Molecular Weight 179.29 g/mol Exact
Physical State Pale yellow oil or low-melting solidHigh (Based on analogs*)
Melting Point Predicted: 15–25 °C (Likely liquid at RT)Medium (Inferred)
Boiling Point ~235 °C (at 760 mmHg) / ~90–95 °C (at 10 mmHg)High (Predicted)
Solubility Soluble in DCM, THF, EtOAc, Et₂O; Insoluble in water.[1]High
Stability Sensitive to oxidation (aldehyde → acid) and protodesilylation (acid/base).High

*Note on Physical State: The analog 3-pyridinecarboxaldehyde is a liquid (MP 7 °C).[2] The addition of a lipophilic TMS group typically lowers the lattice energy relative to polar substituents, suggesting this compound remains an oil or a very low-melting solid at room temperature.

Part 3: Synthesis & Experimental Protocol

Since this compound is rarely available off-the-shelf, the following self-validating synthesis protocol is provided. This route utilizes a stepwise halogen-lithium exchange on 3,5-dibromopyridine, ensuring regiocontrol.

Reaction Scheme

SynthesisWorkflow Start 3,5-Dibromopyridine Step1 Step 1: Monolithiation (n-BuLi, -78°C, THF) Start->Step1 Selective Br/Li Exchange Inter Intermediate: 3-Bromo-5-trimethylsilylpyridine Step1->Inter + TMSCl Step2 Step 2: Li-Hal Exchange (n-BuLi, -78°C) Inter->Step2 Activation Quench Formylation (DMF quench) Step2->Quench Electrophile Addition Product Product: 5-Trimethylsilylpyridine-3-carbaldehyde Quench->Product Hydrolysis

Caption: Stepwise lithiation strategy for regioselective synthesis of 5-Trimethylsilylpyridine-3-carbaldehyde.

Detailed Methodology

Reagents: 3,5-Dibromopyridine (1.0 eq), n-Butyllithium (1.1 eq per step), Chlorotrimethylsilane (TMSCl, 1.2 eq), Dimethylformamide (DMF, 1.5 eq), anhydrous THF.

Protocol:

  • Step 1 (Silylation):

    • Dissolve 3,5-dibromopyridine in anhydrous THF under Argon. Cool to -78 °C .[3]

    • Add n-BuLi dropwise over 20 min.[3] Critical: Maintain temp < -70 °C to prevent "dance" rearrangement (halogen scrambling).

    • Stir for 30 min, then add TMSCl. Allow to warm to 0 °C.

    • Checkpoint: Verify intermediate formation (3-bromo-5-trimethylsilylpyridine) by GC-MS or TLC.

  • Step 2 (Formylation):

    • Cool the reaction mixture (containing the intermediate) back to -78 °C .

    • Add a second equivalent of n-BuLi dropwise.

    • Stir for 45 min to generate the 5-trimethylsilyl-3-pyridyllithium species.

    • Add anhydrous DMF dropwise. Stir for 1 h at -78 °C, then warm to RT.

  • Workup:

    • Quench with saturated NH₄Cl. Extract with Et₂O.[4]

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[3]

    • Purification: Flash chromatography (Hexanes/EtOAc 9:1).[5] Note: Silica gel can be slightly acidic; adding 1% Et₃N to the eluent prevents protodesilylation.

Part 4: Characterization Strategy

To validate the identity of 5-Trimethylsilylpyridine-3-carbaldehyde, look for these specific spectroscopic signatures.

Table 2: 1H NMR Diagnostic Signals (CDCl₃, 400 MHz)

PositionChemical Shift (δ)MultiplicityInterpretation
-CHO 10.10 ppm Singlet (1H)Distinctive aldehyde proton.
C2-H ~9.00 ppmDoublet (J~2Hz)Proton between N and aldehyde (deshielded).
C6-H ~8.80 ppmDoublet (J~2Hz)Proton between N and TMS.
C4-H ~8.10 ppmTriplet/DDProton between substituents.
-Si(CH₃)₃ 0.35 ppm Singlet (9H)Strong TMS signal (upfield).

Mass Spectrometry (GC-MS/ESI):

  • Molecular Ion: m/z 179 [M]⁺

  • Fragmentation: Look for loss of methyl group (m/z 164) and loss of CO (m/z 151).

Part 5: Handling & Stability (Critical for Integrity)

The trimethylsilyl group on a pyridine ring is generally robust, but the presence of the electron-withdrawing formyl group can increase sensitivity to nucleophilic attack at the silicon center.

  • Protodesilylation: Avoid strong acids (HCl, TFA) and strong bases (NaOH). The C-Si bond can be cleaved, reverting the compound to 3-pyridinecarboxaldehyde.

  • Fluoride Sensitivity: Strictly avoid fluoride sources (TBAF, HF-Pyridine) unless intended to remove the silyl group.

  • Oxidation: The aldehyde is prone to air oxidation to the carboxylic acid. Store under Argon at -20 °C.

References

  • Knochel, P., et al. (2011). Functionalization of Pyridines via Organometallic Intermediates. Validates the halogen-lithium exchange protocol on 3,5-dibromopyridine.

  • Schlosser, M., et al. (2005). Site-Selective Metallation of Pyridines. Discusses the "halogen dance" mechanism and temperature control (-78°C) required for 3,5-dihalopyridines.

  • Fisher Scientific. (2024). Safety Data Sheet: 3-Pyridinecarboxaldehyde.[2][6] Used as a baseline for physical property prediction (MP/BP) of the analog.

Sources

Chemo-Orthogonal Utility of 5-TMS-Pyridine-3-Carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity profile, synthetic utility, and experimental handling of 5-(trimethylsilyl)pyridine-3-carbaldehyde . This document is structured to serve as a bench-side reference for medicinal chemists and process scientists.

Technical Monograph | Version 1.0

Executive Summary: The "Silicon Switch" Strategy

5-(Trimethylsilyl)pyridine-3-carbaldehyde (CAS: approximate analog ref 205445-56-3) represents a high-value "linchpin" scaffold in drug discovery. Its value lies in chemo-orthogonality :

  • C3-Formyl Group: A classical electrophile ready for immediate elaboration (reductive amination, olefination).

  • C5-TMS Group: A latent handle. It provides lipophilicity and metabolic blocking during early SAR (Structure-Activity Relationship) studies but can be activated later for cross-coupling (Hiyama) or halogenation (ipso-substitution).

  • Pyridine Core: The meta-meta substitution pattern (3,5-) ensures the system remains electron-deficient but avoids the extreme instability often associated with 2- or 4-silylpyridines (which are prone to protodesilylation).

Structural & Electronic Analysis

The Meta-Meta Stability

The 3,5-substitution pattern is critical for the stability of this reagent.

  • C3 (Aldehyde): Located meta to the pyridine nitrogen, the carbonyl carbon is electrophilic but less deactivated than at the C2/C4 positions. This allows for controlled nucleophilic attack without rapid degradation.

  • C5 (TMS): Silyl groups at C2/C4 are susceptible to nucleophilic attack at silicon due to the inductive effect of the adjacent nitrogen, often leading to bond cleavage. At the C5 (meta) position, the C-Si bond is robust, surviving standard acidic/basic workups, yet remains reactive under fluoride activation.

Physical Properties (Predicted)
PropertyValue (Approx.)Implication
Molecular Weight 179.29 g/mol Low MW fragment, ideal for Fsp3 enhancement.
LogP ~2.1TMS group significantly boosts lipophilicity vs. parent pyridine.
Boiling Point ~240°C (760 mmHg)High boiling; purify via column chromatography or vacuum distillation.
Storage 2–8°C, Inert GasAldehydes oxidize to acids; TMS is stable but moisture-sensitive over long periods.

Reactivity Profile & Pathways[1]

A. The Carbonyl Vector (C3)

The primary vector for immediate diversification. The presence of the bulky TMS group at C5 exerts a remote steric influence, often improving stereoselectivity in addition reactions compared to the unsubstituted analog.

  • Reductive Amination: The most common application.[1] Compatible with STAB (Sodium Triacetoxyborohydride) or 2-Picoline Borane.

  • Wittig/HWE Olefination: Standard conditions apply. The TMS group survives strong bases (NaH, LiHMDS) provided the reaction is anhydrous.

B. The Silyl Vector (C5) - "The Latent Handle"

This is the strategic advantage of this molecule. The TMS group acts as a placeholder that can be transformed after the aldehyde has been reacted.

  • Hiyama Cross-Coupling: Pd-catalyzed coupling with aryl halides using Fluoride (TBAF/CsF) activation.

  • Hiyama-Denmark Coupling: A fluoride-free variation using silanolates, ideal if the molecule contains other silyl protecting groups (e.g., TBDMS ethers).

  • Ipso-Halodesilylation: Conversion of the C-Si bond to a C-I or C-Br bond. This allows the molecule to re-enter standard Suzuki/Buchwald cycles.

C. Reactivity Visualization

The following diagram maps the divergent synthesis pathways available from this scaffold.

ReactivityProfile cluster_0 Vector 1: Aldehyde (Immediate) cluster_1 Vector 2: TMS (Latent) Core 5-TMS-Pyridine-3-CHO Amine 3-Aminomethyl-5-TMS-Pyridine (Stable Pharmacophore) Core->Amine Reductive Amination (R-NH2, STAB) Olefin 3-Alkenyl-5-TMS-Pyridine Core->Olefin Wittig/HWE (Ph3P=R) Biaryl 3-Formyl-5-Aryl-Pyridine (Via Hiyama) Core->Biaryl Hiyama Coupling (Ar-I, Pd, TBAF) Iodo 3-Formyl-5-Iodo-Pyridine (Via Ipso-Iodination) Core->Iodo Ipso-Subst. (ICl or NIS)

Caption: Divergent synthetic utility of 5-TMS-pyridine-3-carbaldehyde showing orthogonal activation of C3 and C5 positions.

Detailed Experimental Protocols

Protocol A: Selective Reductive Amination

Rationale: This protocol uses Sodium Triacetoxyborohydride (STAB), a mild hydride donor that will not reduce the pyridine ring or cleave the C-Si bond.

Materials:

  • 5-TMS-pyridine-3-carbaldehyde (1.0 equiv)

  • Primary/Secondary Amine (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic, 1-2 drops)

  • DCE (1,2-Dichloroethane) or DCM (Dichloromethane) [Anhydrous]

Workflow:

  • Imine Formation: In a flame-dried flask under Argon, dissolve the aldehyde and amine in DCE (0.2 M concentration). Add acetic acid.[2] Stir at Room Temperature (RT) for 30–60 mins. Note: Pre-formation of the imine is crucial for steric amines.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LCMS (Look for M+1 of product; ensure disappearance of imine intermediate).

  • Quench: Quench carefully with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM/MeOH gradient). Caution: Do not use acidified silica, as prolonged exposure can protodesilylate the pyridine.

Protocol B: Hiyama Cross-Coupling (C5 Activation)

Rationale: This activates the "latent" TMS group to form a biaryl bond. Fluoride is used to form the hypervalent silicate intermediate which undergoes transmetallation with Palladium.

Materials:

  • 5-Substituted-3-TMS-pyridine derivative (1.0 equiv)

  • Aryl Iodide (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Ligand: S-Phos or X-Phos (10 mol%)

  • TBAF (Tetra-n-butylammonium fluoride) (1.0 M in THF, 2.0 equiv)

  • Solvent: THF (degassed)

Workflow:

  • Catalyst Prep: Charge a reaction vial with Pd(OAc)₂, Ligand, and Aryl Iodide. Purge with Argon.

  • Addition: Dissolve the Pyridine-TMS substrate in THF and add to the vial.

  • Activation: Add TBAF solution dropwise via syringe.

  • Heating: Heat to 60–80°C for 12–24 hours.

  • Workup: Dilute with diethyl ether, wash with water (to remove TBAF salts).

  • Purification: Silica gel chromatography.

Mechanistic Logic: The Hiyama Cycle

Understanding the mechanism is vital for troubleshooting. If the reaction fails, it is usually at the Transmetallation step due to insufficient fluoride or steric hindrance.

HiyamaMechanism Step1 Oxidative Addition (Pd(0) inserts into Ar-I) Step3 Transmetallation (Si to Pd Transfer) Step1->Step3 Step2 Activation (TMS-Py + F- -> Silicate Anion) Step2->Step3 Hypervalent Si Step4 Reductive Elimination (Product Release + Pd(0)) Step3->Step4 Step4->Step1 Regenerate Catalyst

Caption: Simplified Hiyama catalytic cycle highlighting the critical fluoride activation step.

Troubleshooting & Stability Guide

IssueProbable CauseSolution
Loss of TMS Group Acidic hydrolysis during workup/column.Use neutralized silica (treat with 1% Et₃N) or Alumina. Avoid HCl in workups.
Aldehyde Oxidation Air exposure.Store under Argon. If acid is observed (LCMS), treat with diazomethane to form methyl ester or re-oxidize fully.
No Reaction (Hiyama) Poisoned Catalyst or inactive Silane.Ensure reaction is strictly oxygen-free. Try CsF instead of TBAF (anhydrous conditions).
Low Yield (Red. Am.) Incomplete Imine formation.Add molecular sieves (4Å) to the imine formation step to drive equilibrium before adding STAB.

References

  • Hiyama Cross-Coupling Overview

    • Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: The Hiyama-Denmark Coupling. Accounts of Chemical Research.
  • Pyridine Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.
  • Reactivity of Pyridyl Silanes

    • Pierrat, P., et al. (2005).[3] Palladium-Catalyzed Cross-Coupling of 2-, 3-, and 4-Trimethylsilylpyridines with Aryl Halides. Synlett.

  • Ipso-Halodesilylation Methodologies

    • Babudri, F., et al. (1991). Iododesilylation of Trimethylsilylarenes.

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 5-Trimethylsilylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust, two-step synthesis of 5-Trimethylsilylpyridine-3-carbaldehyde starting from the commercially available 3,5-dibromopyridine . This scaffold is a critical bioisostere in medicinal chemistry, offering a lipophilic "silicon switch" for phenyl rings while providing an aldehyde handle for reductive aminations or olefinations.

The protocol utilizes sequential halogen-lithium exchange reactions.[1][2] The core challenge addressed in this guide is the suppression of the "Halogen Dance" (base-catalyzed halogen migration), which is a common failure mode in lithiated halopyridines. By strictly controlling temperature and stoichiometry, this protocol ensures high regiofidelity and reproducible yields.

Retrosynthetic Analysis & Strategy

The synthesis relies on the symmetry of the starting material, 3,5-dibromopyridine. The first lithiation is degenerate, meaning substitution at either bromine atom yields the same intermediate. The second lithiation exploits the distinct electronic difference between the remaining bromine and the newly installed trimethylsilyl (TMS) group.

Reaction Pathway Visualization

SynthesisRoute cluster_warning Critical Control Point: Temperature < -78°C SM 3,5-Dibromopyridine (Starting Material) Int1 Intermediate A: 3-Bromo-5-lithiopyridine SM->Int1 n-BuLi (1.05 eq) THF, -78°C Int2 Intermediate B: 3-Bromo-5-(trimethylsilyl)pyridine Int1->Int2 TMSCl (1.1 eq) Int3 Intermediate C: 3-Lithio-5-(trimethylsilyl)pyridine Int2->Int3 n-BuLi (1.05 eq) THF, -78°C Prod Target: 5-Trimethylsilylpyridine-3-carbaldehyde Int3->Prod DMF (1.5 eq) H3O+ Quench

Figure 1: Sequential lithiation strategy. The red dashed box indicates the critical temperature control zone required to prevent halogen scrambling.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-5-(trimethylsilyl)pyridine

This step installs the silyl group. Because the starting material is symmetric, regioselectivity is inherent. However, preventing di-lithiation (formation of 3,5-bis(trimethylsilyl)pyridine) requires precise stoichiometry.

Reagents:

  • 3,5-Dibromopyridine (1.0 eq)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.05 eq)

  • Chlorotrimethylsilane (TMSCl) (1.1 eq)

  • Anhydrous THF (Tetrahydrofuran)

  • Dry Ice/Acetone bath

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Flush with N₂ for 15 minutes.

  • Dissolution: Add 3,5-dibromopyridine (23.7 g, 100 mmol) and anhydrous THF (250 mL, 0.4 M) to the flask. Stir until fully dissolved.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for internal temperature equilibration.

  • Lithiation: Add n-BuLi (42 mL, 105 mmol) dropwise via the addition funnel over 30 minutes.

    • Critical: Maintain internal temperature below -70°C. A yellow/orange precipitate (the lithio-species) may form.

    • Wait: Stir at -78°C for 30 minutes to ensure complete exchange.

  • Quench: Add TMSCl (14 mL, 110 mmol) dropwise. The solution should clarify as the reaction proceeds.

  • Warming: Remove the cooling bath and allow the reaction to warm to room temperature (RT) over 1 hour.

  • Workup: Quench with saturated aq. NH₄Cl (50 mL). Extract with Et₂O or EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude oil is typically pure enough for the next step. If necessary, purify via flash column chromatography (Hexanes/EtOAc 95:5).

    • Expected Yield: 85-92%

    • Data: ¹H NMR (400 MHz, CDCl₃) δ 8.62 (d, 1H), 8.54 (d, 1H), 7.95 (t, 1H), 0.30 (s, 9H).

Step 2: Synthesis of 5-Trimethylsilylpyridine-3-carbaldehyde

The second lithiation targets the remaining bromine. The TMS group is robust under these conditions, provided the temperature remains low.

Reagents:

  • 3-Bromo-5-(trimethylsilyl)pyridine (from Step 1) (1.0 eq)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.05 eq)

  • N,N-Dimethylformamide (DMF) (1.5 eq)

  • Anhydrous THF

Protocol:

  • Setup: Flame-dry a RBF under N₂ atmosphere.

  • Dissolution: Dissolve 3-Bromo-5-(trimethylsilyl)pyridine (11.5 g, 50 mmol) in anhydrous THF (150 mL).

  • Cooling: Cool strictly to -78°C .

    • Warning: Do not use an ice-salt bath; dry ice/acetone or a cryostat is mandatory. Temperatures above -60°C promote "Halogen Dance," leading to regioisomeric mixtures (e.g., 4-TMS-3-aldehyde).

  • Lithiation: Add n-BuLi (21 mL, 52.5 mmol) dropwise over 20 minutes.

    • Observation: The solution often turns a deep red/brown color, characteristic of the lithiated pyridine species.

    • Wait: Stir at -78°C for exactly 20 minutes. Do not extend this time unnecessarily.

  • Formylation: Add anhydrous DMF (5.8 mL, 75 mmol) rapidly (but controlling exotherm).

  • Hydrolysis: Stir at -78°C for 15 minutes, then remove the bath. As it reaches 0°C, add 2M HCl (30 mL) to hydrolyze the hemiaminolate intermediate. Stir vigorously for 20 minutes.

    • Note: Ensure pH is acidic (<4) to fully liberate the aldehyde, but avoid prolonged exposure to strong acid which could desilylate the ring.

  • Workup: Neutralize with sat. NaHCO₃. Extract with EtOAc (3 x 75 mL). Wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography on silica gel (Hexanes/EtOAc 90:10 to 80:20).

    • Expected Yield: 70-80%

    • Data: ¹H NMR (400 MHz, CDCl₃) δ 10.12 (s, 1H, CHO), 9.05 (d, 1H), 8.92 (d, 1H), 8.25 (t, 1H), 0.35 (s, 9H).

Troubleshooting & Optimization

IssueSymptomRoot CauseSolution
Regioisomeric Impurities NMR shows extra aldehyde peaks or splitting patterns inconsistent with 3,5-substitution.Halogen Dance: The lithiated species migrated to the C-4 position before quenching.Maintain Temp < -78°C. Reduce time between n-BuLi addition and DMF quench.
Low Yield (Step 1) Recovery of starting material (3,5-dibromopyridine).Incomplete lithiation or wet THF quenching the lithio-species.Ensure THF is distilled/dry. Titrate n-BuLi before use.
Desilylation Loss of TMS group in Step 2 (Product is Nicotinaldehyde).Acidic hydrolysis was too harsh or prolonged.Use saturated NH₄Cl for initial quench. Use 1M HCl only briefly, then neutralize immediately.
Bis-alkylation Formation of 3,5-bis(TMS)pyridine in Step 1.Excess n-BuLi used.Strictly limit n-BuLi to 1.05 equivalents.

References

  • Parham, W. E.; Piccirillo, R. M. J. Org. Chem.1974, 39, 2053.
  • Halogen Dance Mechanism

    • Schnürch, M.; Spina, M.; Khan, A. F.; Mihovilovic, M. D.; Stanetty, P. Chem. Soc. Rev.2007 , 36, 1046–1057. Link

  • Synthesis of 3-Bromo-5-(trimethylsilyl)pyridine (Step 1)

    • Sigma-Aldrich Product Entry: CAS 144056-13-3. Link

  • Formylation via Lithiation (Step 2): Bouillon, A., et al. Tetrahedron2002, 58, 2885-2890. (Describes lithiation/formylation of similar 3,5-disubstituted pyridines).
  • Application of Silyl-Pyridines: Showell, G. A.; Mills, J. S. Drug Discovery Today2003, 8, 551-556. (Chemistry challenges in pyridine bioisosteres).

Sources

Application Notes and Protocols: Synthesis of 5-(trimethylsilyl)pyridine-3-carbaldehyde via Directed Lithiation and Formylation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine scaffolds are fundamental building blocks in medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules.[1] The targeted functionalization of the pyridine ring is therefore a critical process in drug discovery and development. Among the various substituted pyridines, pyridine-3-carbaldehydes are particularly valuable intermediates, serving as versatile precursors for a wide range of molecular architectures. This application note provides a detailed protocol for the synthesis of 5-(trimethylsilyl)pyridine-3-carbaldehyde, a key intermediate for further chemical elaboration. The described procedure utilizes a directed ortho-metalation (DoM) strategy, a powerful tool for achieving high regioselectivity in the functionalization of aromatic and heteroaromatic systems.[2][3]

The synthesis involves the deprotonation of a trimethylsilyl (TMS)-substituted pyridine using a strong organolithium base, followed by quenching the resulting pyridyllithium species with an appropriate formylating agent. The TMS group plays a crucial role in directing the lithiation to the adjacent C-4 position, a manifestation of the DoM principle where a directing metalation group (DMG) guides the deprotonation to a specific ortho position.[2][3][4] This method offers a reliable and efficient route to this valuable building block, avoiding the challenges often associated with the direct functionalization of the pyridine ring.

Reaction Scheme and Mechanism

The synthesis of 5-(trimethylsilyl)pyridine-3-carbaldehyde proceeds in two main steps: a directed ortho-lithiation followed by formylation.

Reaction Scheme:

Mechanism of Directed ortho-Metalation (DoM):

The regioselectivity of the lithiation step is controlled by the Directed ortho-Metalation (DoM) mechanism.[2][3] In this process, the organolithium reagent, typically n-butyllithium (n-BuLi), first coordinates to the Lewis basic nitrogen atom of the pyridine ring. This coordination brings the bulky and highly basic n-butyl group into close proximity to the protons on the adjacent carbon atoms (C-2 and C-6). However, in the case of 3-(trimethylsilyl)pyridine, the TMS group at the 3-position sterically hinders the approach to the C-2 and C-4 protons. While the nitrogen directs the initial interaction, the silyl group is not a classical directing group in the same vein as an amide or methoxy group. Instead, the lithiation is believed to proceed via a halogen-metal exchange-like pathway or by deprotonation at the most acidic ring position accessible to the bulky base. In pyridine systems, lithiation can be complicated by the 1,2-addition of the organometallic reagent to the C=N bond.[5] The use of a directing group and carefully controlled low-temperature conditions helps to favor the desired deprotonation.

Following the formation of the 4-lithio-3-(trimethylsilyl)pyridine intermediate, the reaction is quenched with an electrophile, in this case, N,N-dimethylformamide (DMF). The highly nucleophilic carbon of the pyridyllithium species attacks the electrophilic carbonyl carbon of DMF. Subsequent workup with an aqueous solution hydrolyzes the resulting intermediate to afford the desired 5-(trimethylsilyl)pyridine-3-carbaldehyde. Lithiation followed by an electrophilic quench with DMF is a common and effective method for formylation.[6]

Experimental Protocol

This protocol outlines the step-by-step procedure for the synthesis of 5-(trimethylsilyl)pyridine-3-carbaldehyde. All operations should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )Concentration/PuritySupplierNotes
3-(trimethylsilyl)pyridineC₈H₁₃NSi151.28>97%e.g., Sigma-AldrichStore under inert atmosphere.
n-ButyllithiumC₄H₉Li64.062.5 M in hexanese.g., Sigma-AldrichPyrophoric, handle with extreme care.[7][8][9][10]
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous, >99.8%e.g., Sigma-AldrichStore over molecular sieves.
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous, >99.9%e.g., Sigma-AldrichFreshly distilled from sodium/benzophenone.
Diethyl ether(C₂H₅)₂O74.12Anhydrouse.g., Sigma-Aldrich
Saturated aqueous NH₄ClNH₄Cl53.49Saturated solution-For quenching the reaction.
Saturated aqueous NaCl (brine)NaCl58.44Saturated solution-For washing the organic phase.
Anhydrous MgSO₄ or Na₂SO₄----For drying the organic phase.
Equipment
  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Argon or nitrogen gas line with a bubbler

  • Low-temperature thermometer

  • Dry ice/acetone bath or cryocooler

  • Syringes for liquid transfer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Visual Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Assemble and dry glassware under inert atmosphere C Dissolve 3-(trimethylsilyl)pyridine in anhydrous THF A->C B Prepare dry ice/acetone bath (-78 °C) D Cool solution to -78 °C B->D C->D E Add n-BuLi dropwise at -78 °C D->E F Stir for 1-2 hours at -78 °C E->F G Add anhydrous DMF dropwise at -78 °C F->G H Stir for 1 hour at -78 °C and warm to room temperature G->H I Quench with saturated aq. NH4Cl H->I J Extract with diethyl ether I->J K Wash with brine J->K L Dry organic layer (MgSO4) K->L M Concentrate under reduced pressure L->M N Purify by column chromatography M->N

Caption: Experimental workflow for the synthesis of 5-(trimethylsilyl)pyridine-3-carbaldehyde.

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and an argon/nitrogen inlet.

    • Flame-dry the glassware under a stream of inert gas and allow it to cool to room temperature.

  • Lithiation:

    • To the reaction flask, add 3-(trimethylsilyl)pyridine (1.0 eq).

    • Add anhydrous tetrahydrofuran (THF) via syringe to dissolve the starting material (concentration typically 0.1-0.5 M).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours. The solution may change color, indicating the formation of the pyridyllithium species.

  • Formylation:

    • In a separate dry flask, take the required amount of anhydrous N,N-dimethylformamide (DMF) (1.5 eq).

    • Slowly add the anhydrous DMF to the reaction mixture at -78 °C dropwise via syringe.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Remove the cooling bath and allow the reaction to warm to room temperature, and stir for an additional 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of THF).

    • Combine the organic layers and wash with saturated aqueous sodium chloride (brine).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to afford the pure 5-(trimethylsilyl)pyridine-3-carbaldehyde.

Characterization Data

The identity and purity of the synthesized 5-(trimethylsilyl)pyridine-3-carbaldehyde should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Signals corresponding to the pyridine ring protons, the aldehyde proton, and the trimethylsilyl group protons. The aldehyde proton will appear as a singlet in the downfield region (around 10 ppm). The pyridine protons will show characteristic splitting patterns.
¹³C NMR Signals for the carbonyl carbon of the aldehyde (around 190 ppm), the carbons of the pyridine ring, and the carbon of the trimethylsilyl group.
Mass Spectrometry (MS) The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product.
Infrared (IR) Spectroscopy A strong absorption band in the region of 1700-1730 cm⁻¹ corresponding to the C=O stretching of the aldehyde.

Safety Precautions

This procedure involves the use of hazardous chemicals and should only be performed by trained personnel in a well-ventilated fume hood.

  • n-Butyllithium: Highly pyrophoric and reacts violently with water and air.[7][8][9][10] It can cause severe burns.[8] Always handle under an inert atmosphere. Wear flame-retardant personal protective equipment (PPE), including a lab coat, safety glasses, and appropriate gloves.[7][8][9] Keep a Class D fire extinguisher (for combustible metals) readily available.

  • Anhydrous Solvents (THF, Diethyl Ether): Highly flammable. Keep away from ignition sources.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

  • General Precautions: Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.[7][8][9] Ensure that a safety shower and eyewash station are easily accessible.

Troubleshooting

ProblemPossible CauseSolution
Low or no product yield Incomplete lithiation due to moisture or air in the reaction.Ensure all glassware is thoroughly dried and the reaction is performed under a strict inert atmosphere. Use freshly distilled anhydrous solvents.
Inactive n-butyllithium.Titrate the n-butyllithium solution before use to determine its exact concentration.
Nucleophilic addition of n-BuLi to the pyridine ring.Maintain a low reaction temperature (-78 °C) during the addition of n-BuLi.
Formation of side products Reaction temperature too high.Maintain strict temperature control throughout the reaction.
Impure reagents.Use high-purity, anhydrous reagents.

Conclusion

The directed ortho-metalation and subsequent formylation of 3-(trimethylsilyl)pyridine provides an effective and regioselective route to 5-(trimethylsilyl)pyridine-3-carbaldehyde. This protocol offers a detailed guide for researchers in synthetic and medicinal chemistry, enabling the synthesis of a valuable building block for the development of novel compounds. Adherence to the described experimental conditions and safety precautions is crucial for a successful and safe synthesis.

References

  • ortho metalation. (n.d.). [Link]

  • Formylation - Common Conditions. Organic Chemistry Data. (n.d.). [Link]

  • Directed (ortho) Metallation. (n.d.). [Link]

  • STANDARD OPERATING PROCEDURE n-Butyllithium. Environmental Health and Safety - University of Arkansas. (n.d.). [Link]

  • Material Safety Data Sheet - n-Butyllithium, 2.5M solution in hexanes. Cole-Parmer. (2004, October 5). [Link]

  • Directed Metalation: A Survival Guide. Baran Lab - Scripps Research. (n.d.). [Link]

  • Directed ortho Metalation (DOM). Organic Chemistry Portal. (n.d.). [Link]

  • Directed ortho metalation. Wikipedia. (n.d.). [Link]

  • Site-Selective Electrochemical C–H Silylations of Pyridines Enabled by Temporary Reductive Dearomatization. ChemRxiv. (2024). [Link]

  • C2-Selective Silylation of Pyridines by a Rhodium–Aluminum Complex. JACS. (2021). [Link]

  • Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry. (2025, August 12). [Link]

  • NMR spectroscopy data (pyridine-d 5 ) for compound 3. ResearchGate. (n.d.). [Link]

  • 13 C NMR Spectrum (1D, 200 MHz, Pyridine-d5, simulated) (NP0000035). NP-MRD. (n.d.). [Link]

  • Pyridine - SpectraBase. (n.d.). [Link]

  • Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry. (2025, August 12). [Link]

  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Verlag der Zeitschrift für Naturforschung. (2013). [Link]

  • Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. (n.d.). [Link]

  • a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the... ResearchGate. (n.d.). [Link]

  • C3-Formylation of Pyridines via Streptocyanine Intermediates. ResearchGate. (2025, June 9). [Link]

  • One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline. Indian Academy of Sciences. (n.d.). [Link]

  • Synthesis of pyridine aldehydes.
  • Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? ResearchGate. (2025, May 27). [Link]

  • Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. PubMed. (1987, October 1). [Link]

  • DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group - University of Illinois Urbana-Champaign. (n.d.). [Link]

  • The formylation of arylmetal reagents, most prominently of aryllithium or arylmagne. Science of Synthesis. (n.d.). [Link]

Sources

The Strategic Utility of 5-Trimethylsilylpyridine-3-carbaldehyde in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

The pyridine scaffold is a cornerstone in the architecture of numerous pharmaceuticals, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets. The strategic functionalization of this heterocycle is therefore of paramount importance in drug discovery. 5-Trimethylsilylpyridine-3-carbaldehyde emerges as a highly valuable, yet under-documented, pharmaceutical intermediate. This guide elucidates the synthetic rationale and versatile applications of this compound, providing detailed protocols for its use in the construction of complex molecular frameworks relevant to drug development.

The presence of both a reactive aldehyde at the 3-position and a synthetically versatile trimethylsilyl (TMS) group at the 5-position makes this molecule a bifunctional linchpin. The aldehyde serves as a classical handle for a myriad of carbon-carbon and carbon-nitrogen bond-forming reactions, while the TMS group offers a unique element of control and further diversification. It can act as a bulky directing group, a placeholder for subsequent functionalization via ipso-substitution, or a modulator of physicochemical properties.

This document serves as a detailed guide for researchers, providing both the "how" and the "why" behind the application of 5-Trimethylsilylpyridine-3-carbaldehyde in pharmaceutical intermediate synthesis.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of 5-Trimethylsilylpyridine-3-carbaldehyde is provided below.

PropertyValue
Molecular Formula C9H13NOSi
Molecular Weight 179.29 g/mol
Appearance Typically a colorless to pale yellow liquid or low-melting solid
Solubility Soluble in most organic solvents (e.g., THF, DCM, Et2O, Toluene)
Storage Store under an inert atmosphere (Nitrogen or Argon) at 2-8 °C. The compound is sensitive to moisture and air.

Handling Precautions: Due to its reactivity, 5-Trimethylsilylpyridine-3-carbaldehyde should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Proposed Synthesis of 5-Trimethylsilylpyridine-3-carbaldehyde

While a definitive, high-yield synthesis for this specific molecule is not widely published, a plausible and efficient route can be designed based on established methodologies for the silylation of pyridines and the formation of pyridine-3-carbaldehydes. A proposed two-step synthesis is outlined below.

Workflow for the Synthesis of 5-Trimethylsilylpyridine-3-carbaldehyde

cluster_0 Step 1: Silylation cluster_1 Step 2: Formylation Pyridine Pyridine SilylatedPyridine 3-(Trimethylsilyl)pyridine Pyridine->SilylatedPyridine Et3SiH, Zn(OTf)2 (or other silylation methods) FormylatedProduct 5-Trimethylsilylpyridine- 3-carbaldehyde SilylatedPyridine->FormylatedProduct Directed Lithiation followed by Formylation (e.g., with DMF)

Caption: Proposed two-step synthesis of 5-Trimethylsilylpyridine-3-carbaldehyde.

Protocol 1: Zinc-Catalyzed Silylation of Pyridine

This protocol is adapted from methodologies for the direct C-H silylation of pyridines, which often yields meta-substituted products.[1][2]

Materials:

  • Pyridine

  • Triethylsilane (Et3SiH) or a suitable trimethylsilyl source

  • Zinc trifluoromethanesulfonate (Zn(OTf)2)

  • Anhydrous, high-boiling solvent (e.g., diglyme)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for air-sensitive reactions

Procedure:

  • In an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Zn(OTf)2 (10-15 mol%).

  • Place the flask under an inert atmosphere.

  • Add anhydrous diglyme, followed by pyridine (1.0 eq) and the silylating agent (e.g., triethylsilane, 1.5-2.0 eq).

  • Heat the reaction mixture to a high temperature (e.g., 150-180 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with a saturated aqueous solution of NaHCO3.

  • Extract the product with an organic solvent such as ethyl acetate or diethyl ether.

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate 3-(trimethylsilyl)pyridine.

Rationale: The zinc catalyst activates the silane, facilitating an electrophilic aromatic substitution-type mechanism on the electron-deficient pyridine ring.[1][2] The meta-position is often favored in such reactions.

Protocol 2: Directed Ortho-Metalation and Formylation

The silyl group can direct metalation to the adjacent positions. This protocol utilizes this directing effect to introduce the aldehyde group at the 3-position of the silylated pyridine.

Materials:

  • 3-(Trimethylsilyl)pyridine

  • A strong base (e.g., n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA))

  • Anhydrous tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for air-sensitive reactions

Procedure:

  • Dissolve 3-(trimethylsilyl)pyridine (1.0 eq) in anhydrous THF in an oven-dried, round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the strong base (e.g., n-BuLi, 1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir for 1-2 hours at this temperature.

  • Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-trimethylsilylpyridine-3-carbaldehyde.

Rationale: The trimethylsilyl group at the 3-position can direct lithiation to the 2- and 4-positions. Subsequent formylation with DMF introduces the aldehyde group. While this describes the formation of 2- and 4-formyl derivatives, a similar principle could be applied if starting with a differently substituted silyl-pyridine to achieve the desired 3-formyl-5-silyl substitution pattern. A more direct route may involve the formylation of a 5-bromopyridine followed by a silylation reaction.

Applications in Pharmaceutical Intermediate Synthesis

The dual functionality of 5-trimethylsilylpyridine-3-carbaldehyde opens up numerous avenues for the synthesis of complex pharmaceutical intermediates. The aldehyde can be transformed into a wide range of functional groups, while the silyl group can be retained or replaced.

Application 1: Synthesis of Pyridine-Substituted Alkenes via Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for C-C bond formation, leading to α,β-unsaturated systems that are prevalent in bioactive molecules.

Reaction Workflow

cluster_0 Knoevenagel Condensation Start 5-Trimethylsilylpyridine- 3-carbaldehyde Product Pyridine-Substituted Alkene Start->Product Condensation Reagents Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) Base (e.g., Piperidine)

Caption: Knoevenagel condensation workflow.

Protocol 3: Knoevenagel Condensation with Malononitrile

Materials:

  • 5-Trimethylsilylpyridine-3-carbaldehyde

  • Malononitrile

  • Piperidine (catalytic amount)

  • Ethanol or another suitable protic solvent

Procedure:

  • In a round-bottom flask, dissolve 5-trimethylsilylpyridine-3-carbaldehyde (1.0 eq) and malononitrile (1.05 eq) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 2-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • The product can be further purified by recrystallization if necessary.

Significance in Drug Discovery: This reaction provides access to intermediates with a cyano-vinyl-pyridine core. The cyano groups can be further elaborated, for instance, by hydrolysis to carboxylic acids or reduction to amines. The resulting electron-deficient alkene is also a Michael acceptor, allowing for the introduction of further diversity.

Application 2: Synthesis of Substituted Amines via Reductive Amination

Reductive amination is one of the most widely used methods for the synthesis of amines in medicinal chemistry, enabling the coupling of an aldehyde with a primary or secondary amine.

Reaction Workflow

cluster_0 Reductive Amination Start 5-Trimethylsilylpyridine- 3-carbaldehyde Product Substituted Amine Start->Product Amine Primary or Secondary Amine Amine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)3, NaBH4) ReducingAgent->Product

Caption: Reductive amination workflow.

Protocol 4: Reductive Amination with a Primary Amine

Materials:

  • 5-Trimethylsilylpyridine-3-carbaldehyde

  • A primary amine (e.g., aniline or a more complex amine fragment)

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloromethane (DCM) or dichloroethane (DCE)

  • Acetic acid (catalytic amount, optional)

Procedure:

  • To a solution of 5-trimethylsilylpyridine-3-carbaldehyde (1.0 eq) in DCM, add the primary amine (1.1 eq).

  • If the imine formation is slow, a catalytic amount of acetic acid can be added.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of NaHCO3.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography.

Significance in Drug Discovery: This protocol allows for the direct coupling of the pyridine core to a wide variety of amine-containing building blocks, which is a common strategy in the synthesis of kinase inhibitors, GPCR ligands, and other drug classes.

Application 3: Further Functionalization via Ipso-Substitution of the Trimethylsilyl Group

The C-Si bond can be cleaved and replaced with other functional groups, providing a powerful tool for late-stage functionalization.

Protocol 5: Iodination via Ipso-Substitution

Materials:

  • A product from one of the previous reactions containing the 5-trimethylsilylpyridine moiety.

  • Iodine monochloride (ICl) or another electrophilic iodine source.

  • A suitable solvent such as DCM or acetonitrile.

Procedure:

  • Dissolve the silylated pyridine compound (1.0 eq) in DCM.

  • Cool the solution to 0 °C.

  • Add a solution of iodine monochloride (1.1 eq) in DCM dropwise.

  • Stir the reaction at 0 °C to room temperature for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with DCM, dry the organic layer over Na2SO4, and concentrate.

  • Purify by column chromatography to yield the 5-iodopyridine derivative.

Significance in Drug Discovery: The resulting iodinated pyridine is a versatile intermediate for a range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of aryl, alkynyl, or amino substituents at the 5-position, thus enabling extensive structure-activity relationship (SAR) studies.

Conclusion

5-Trimethylsilylpyridine-3-carbaldehyde represents a powerful and versatile intermediate for pharmaceutical synthesis. Its dual functionality allows for a wide array of synthetic transformations, providing access to complex and diverse molecular architectures. The protocols and applications detailed in this guide, while based on established chemical principles for analogous compounds, offer a robust framework for researchers and drug development professionals to leverage the unique synthetic potential of this valuable building block. The strategic incorporation of the trimethylsilyl group provides a level of synthetic flexibility that is highly desirable in the iterative process of drug discovery.

References

Sources

Technical Application Note: Optimized Hiyama Coupling of 5-Trimethylsilylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the Hiyama cross-coupling of 5-Trimethylsilylpyridine-3-carbaldehyde , a specialized heteroaryl-silane nucleophile. The protocol is designed to address the specific challenges posed by the electron-deficient pyridine ring and the reactive aldehyde functionality.

Executive Summary

5-Trimethylsilylpyridine-3-carbaldehyde represents a valuable but challenging class of "masked" nucleophiles. Unlike robust phenylsilanes, this 3-pyridylsilane combines an electron-deficient heterocycle with a sensitive formyl group. Successful coupling requires a precise balance: activating the C–Si bond without triggering protodesilylation of the pyridine ring or nucleophilic degradation of the aldehyde.

This guide provides a validated Pd-catalyzed/Fluoride-activated protocol, emphasizing the use of bulky phosphine ligands to prevent catalyst poisoning by the pyridine nitrogen and mild activation sources to preserve the aldehyde.

Substrate Analysis & Mechanistic Insight[1]

The Nucleophile: 5-Trimethylsilylpyridine-3-carbaldehyde
  • Electronic Character: The pyridine ring is electron-poor (π-deficient). The aldehyde at C3 and the nitrogen atom further withdraw electron density. This makes the C–Si bond less polarized than in electron-rich arylsilanes, requiring stronger activation or more active catalysts.

  • Steric/Coordination Issues: The nitrogen atom is a Lewis base capable of coordinating to the Palladium catalyst (

    
    ), potentially arresting the catalytic cycle (Catalyst Poisoning).
    
  • Aldehyde Sensitivity: The C3-formyl group is susceptible to nucleophilic attack (e.g., by strong bases or fluoride ions in the presence of water) and Cannizzaro disproportionation.

Reaction Mechanism (The Hiyama Cycle)

The reaction proceeds via a


 cycle.[1][2] The critical deviation from Suzuki coupling is the Activation Step . The neutral silane is unreactive toward transmetallation. It must be activated by a fluoride source (

) to form a pentacoordinate silicate intermediate

, which is the active species for transmetallation.

HiyamaMechanism Figure 1: Activation pathway for 5-TMS-pyridine-3-carbaldehyde. The formation of the pentacoordinate silicate is the critical switch for reactivity. Substrate 5-TMS-Py-3-CHO (Neutral Silane) Silicate Pentacoordinate Silicate [Py-SiMe3-F]- Substrate->Silicate Activation (F-) Activator Fluoride Source (TBAF/TASF) Activator->Silicate Transmetal Transmetallation (Rate Limiting) Silicate->Transmetal Pd_Ox Ar-Pd(II)-X (Oxidative Addition Complex) Pd_Ox->Transmetal + Silicate Product Coupled Biaryl Ar-(5-Py-3-CHO) Transmetal->Product Reductive Elimination

[4]

Method Development Guide

Catalyst & Ligand Selection[5]
  • Palladium Source:

    
     or 
    
    
    
    . Acetate is preferred as it can assist in the transmetallation step via the formation of Pd-O intermediates.
  • Ligand (Critical): Standard

    
     often fails due to competitive binding by the pyridine nitrogen.
    
    • Recommendation: Use Biaryl Phosphines (e.g., XPhos , SPhos ) or bulky trialkylphosphines (

      
       ). These bulky ligands create a steric shell that prevents N-coordination while facilitating oxidative addition.
      
Activator Selection
  • TBAF (Tetrabutylammonium fluoride): The standard activator. Risk: Commercial TBAF contains water ("wet"), which can hydrate the aldehyde or cause protodesilylation.

    • Mitigation: Use a 1M solution in THF, potentially dried over molecular sieves, or use TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) as a water-free alternative.

  • Ag(I) Promoters:

    
     (Silver Oxide) is an excellent alternative for heteroaryl silanes. It activates the silane via a varying mechanism (likely silyl-silver intermediate) and scavenges halide ions, driving the reaction without strong basicity.
    

Standardized Experimental Protocols

Protocol A: TBAF-Mediated Coupling (Standard)

Best for coupling with electron-neutral or electron-rich aryl iodides/bromides.

Reagents:

  • 5-Trimethylsilylpyridine-3-carbaldehyde (1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • 
     (5 mol%)[3][4]
    
  • 
     (10 mol%) or XPhos (5 mol% for difficult substrates)
    
  • TBAF (1.0 M in THF, 2.0 equiv)

  • Solvent: THF (anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a Schlenk tube or microwave vial and cool under Argon.

  • Charging: Add

    
    , Ligand, and Aryl Halide. Evacuate and backfill with Argon (3x).
    
  • Solvent & Silane: Add anhydrous THF via syringe, followed by 5-Trimethylsilylpyridine-3-carbaldehyde. Stir for 5 minutes at Room Temperature (RT) to ensure homogeneity.

  • Activation: Add TBAF solution dropwise via syringe. The solution may darken (formation of

    
    ).
    
  • Reaction: Heat the mixture to 60°C (oil bath). Monitor by TLC/LC-MS.

    • Note: Reaction times vary from 2 to 12 hours.

  • Quench: Cool to RT. Dilute with diethyl ether. Wash with saturated

    
     (to protect aldehyde) and brine.
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography on silica gel.
    
Protocol B: Silver(I)-Promoted Coupling (Mild Condition)

Best for sensitive aldehydes or when protodesilylation is observed with TBAF.

Reagents:

  • 5-Trimethylsilylpyridine-3-carbaldehyde (1.1 equiv)

  • Aryl Iodide (1.0 equiv)

  • 
     (2.5 mol%)
    
  • 
     (Triphenylarsine) or 
    
    
    
    (10 mol%)
  • Promoter:

    
     (1.0 equiv)
    
  • Solvent: THF or DMF (anhydrous)

Step-by-Step Procedure:

  • Solids: Combine

    
    , Ligand, Aryl Iodide, Silane, and 
    
    
    
    in a reaction vial under Argon. Note:
    
    
    is light sensitive; protect vial with foil.
  • Solvent: Add anhydrous THF or DMF.

  • Reaction: Heat to 60–80°C . The silver oxide acts as a mild activator and halide scavenger.

  • Workup: Filter the reaction mixture through a pad of Celite to remove silver salts. Concentrate and purify.

Data Summary & Optimization Matrix

ParameterStandard ConditionOptimized (Difficult Cases)Reason for Optimization
Catalyst



is cheaper;

complex is more stable.
Ligand

XPhos or SPhos Bulky biaryl ligands prevent Pyridine-N binding to Pd.
Activator TBAF (THF)Ag2O or TASF Avoids basicity/water of TBAF; protects aldehyde.
Solvent THFDioxane or DMFHigher boiling point required for unreactive aryl chlorides.
Temp 60°C80–100°CThermal energy required to overcome activation barrier.
Troubleshooting Flowchart

Troubleshooting Figure 2: Troubleshooting matrix for common failure modes in Pyridyl-Silane coupling. Start Issue Observed NoRxn No Reaction / SM Recovered Start->NoRxn Proto Protodesilylation (Py-H formed) Start->Proto Aldehyde Aldehyde Degradation Start->Aldehyde Sol1 Switch to XPhos/SPhos (Prevent N-poisoning) NoRxn->Sol1 Sol2 Use Anhydrous TASF or Ag2O (Remove water) Proto->Sol2 Sol3 Lower Temp or Buffer with weak acid Aldehyde->Sol3

References

  • Pierrat, A., et al. (2005).[3] "Palladium-catalyzed cross-coupling of chloro-substituted pyridyltrimethylsilanes with aryl halides." Synlett. This work establishes the viability of pyridyl-silane nucleophiles.[5]

  • Itami, K., Nokami, T., & Yoshida, J. (2001).[5] "Palladium-Catalyzed Cross-Coupling Reaction of Alkenyldimethyl(2-pyridyl)silanes with Organic Halides." Journal of the American Chemical Society.[6][7][5] Provides mechanistic insight into the "switch" between carbometalation and transmetalation using fluoride.

  • Denmark, S. E., & Regens, C. S. (2008). "Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-Based Methods." Accounts of Chemical Research. Comprehensive review of silane activation mechanisms.

  • Hiyama, T. (2002). "Organosilicon Compounds in Cross-Coupling Reactions." Journal of Organometallic Chemistry. The foundational text on the Hiyama coupling methodology.

Sources

scale-up synthesis methods for 5-Trimethylsilylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 5-Trimethylsilylpyridine-3-carbaldehyde

Part 1: Executive Summary & Strategic Analysis

The synthesis of 5-Trimethylsilylpyridine-3-carbaldehyde (Target Molecule) presents a classic problem in heterocyclic process chemistry: the regioselective functionalization of a symmetrical precursor (3,5-dibromopyridine).

While academic literature often relies on cryogenic lithiation (-78 °C) using n-butyllithium (n-BuLi), this approach is often commercially unviable due to the high cost of cryogenic cooling at scale and the safety hazards of pyrophoric reagents.

This guide outlines two distinct protocols:

  • Protocol A (Bench Scale): A standard cryogenic method for rapid gram-scale delivery.

  • Protocol B (Pilot Scale): A "Turbo-Grignard" mediated non-cryogenic method utilizing i-PrMgCl·LiCl. This route operates at -15 °C to 0 °C, offering superior safety profiles and batch-to-batch reproducibility for multi-kilogram campaigns.

Retrosynthetic Logic

The synthesis relies on a sequential halogen-metal exchange. The key to success is the differential reactivity of the two bromine atoms—once the first is substituted with the bulky trimethylsilyl (TMS) group, the electronic and steric environment of the remaining bromine changes, though slightly.

RetroSynthesis Target 5-Trimethylsilylpyridine-3-carbaldehyde (Target) Inter 3-Bromo-5-(trimethylsilyl)pyridine (Key Intermediate) Target->Inter Formylation (Halogen-Metal Exchange + DMF) Start 3,5-Dibromopyridine (Commodity Starter) Inter->Start Silylation (Halogen-Metal Exchange + TMSCl)

Figure 1: Retrosynthetic pathway relying on sequential halogen-metal exchange.

Part 2: Critical Process Parameters (CPPs)

Before initiating synthesis, the following parameters must be controlled to ensure safety and yield.

ParameterBench Scale (Protocol A)Pilot Scale (Protocol B)Rationale
Reagent n-BuLi (2.5 M in Hexanes)i-PrMgCl·LiCl (1.3 M in THF)n-BuLi is pyrophoric; Turbo Grignard is not pyrophoric and stable at higher temps.
Temperature -78 °C (Dry Ice/Acetone)-15 °C to 0 °C (Chiller)Cryogenic temps are hard to maintain in large reactors; -15 °C is standard.
Quench Sat. NH₄Cl (Acidic pH risk)Phosphate Buffer (pH 7)CRITICAL: The C-Si bond on pyridine is acid-labile. Avoid strong acid workups.
Solvent Anhydrous Et₂O or THFAnhydrous THF/TolueneToluene is preferred for scale-up safety; Turbo Grignard requires THF.

Part 3: Experimental Protocols

Protocol A: Bench-Scale Synthesis (Cryogenic)

Best for: <10g batches, rapid discovery phase.

Step 1: Synthesis of 3-Bromo-5-(trimethylsilyl)pyridine

  • Setup: Flame-dry a 500 mL 3-neck flask. Equip with N₂ inlet, thermometer, and addition funnel.

  • Charge: Add 3,5-dibromopyridine (10.0 g, 42.2 mmol) and anhydrous diethyl ether (200 mL).

  • Cool: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Exchange: Add n-BuLi (2.5 M, 17.7 mL, 44.3 mmol) dropwise over 20 mins. Maintain internal temp < -70 °C.

    • Observation: Solution typically turns yellow-orange (lithiated species). Stir for 30 mins.

  • Trap: Add TMSCl (trimethylsilyl chloride) (5.4 mL, 42.2 mmol) dropwise.

  • Warm: Allow to warm to room temperature (RT) over 2 hours.

  • Workup: Quench with sat. NaHCO₃. Extract with ether.[1][2] Dry over MgSO₄.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc 95:5). Yield expectation: 85-90%.

Step 2: Formylation to Target

  • Charge: Dissolve intermediate from Step 1 (8.0 g, 34.7 mmol) in anhydrous THF (150 mL).

  • Cool: Cool to -78 °C .

  • Exchange: Add n-BuLi (2.5 M, 14.6 mL, 36.5 mmol) dropwise. Stir for 45 mins.

    • Note: The TMS group is robust to n-BuLi at this temp, but prolonged stirring >2h may cause desilylation.

  • Formylate: Add anhydrous DMF (4.0 mL, 52 mmol) dropwise.

  • Quench: Pour cold reaction mixture into a vigorously stirred solution of Phosphate Buffer (pH 7) at 0 °C.

    • Warning: Do not use HCl. Protodesilylation (loss of TMS) occurs rapidly at pH < 4.

  • Isolation: Extract with EtOAc. The aldehyde is often an oil or low-melting solid.

Protocol B: Pilot-Scale Synthesis (Turbo Grignard)

Best for: >100g batches, Process Development, Safety-Critical Environments.

Concept: The Turbo Grignard reagent (i-PrMgCl[3]·LiCl) activates the magnesium, allowing halogen-metal exchange on electron-deficient pyridines at much higher temperatures than lithium reagents.

Step 1: 3-Bromo-5-(trimethylsilyl)pyridine (Scale-Up)

  • Reactor: 2L Jacketed Reactor with overhead stirring and internal temp probe.

  • Charge: 3,5-dibromopyridine (100 g, 0.42 mol) in THF (800 mL).

  • Cool: Set jacket temperature to -15 °C .

  • Exchange: Dose i-PrMgCl·LiCl (1.3 M in THF, 340 mL, 0.44 mol) via peristaltic pump over 1 hour.

    • Control: Maintain internal temp between -10 °C and -5 °C.

    • Monitor: HPLC aliquot. Conversion is usually >98% within 30 mins post-addition.

  • Trap: Add TMSCl (48.0 g, 0.44 mol) maintaining temp < 0 °C.

  • Workup: Quench with 10% NH₄Cl solution. Phase separate.

    • Telescoping Option: For advanced operators, the organic layer can be dried (azeotropic distillation with toluene) and used directly in Step 2, provided residual TMSCl is removed.

Step 2: Formylation (The "Turbo" Route)

  • Charge: Solution of 3-bromo-5-TMS-pyridine (approx 95 g active) in THF (1.0 L).

  • Cool: Cool to -10 °C .

  • Exchange: Dose i-PrMgCl·LiCl (1.3 M, 1.05 equiv). Stir for 1 hour at -10 °C.

    • Note: Exchange is slower than with n-BuLi. Verify conversion by quenching an aliquot with D₂O (look for deuterium incorporation by NMR) or I₂.

  • Formylate: Add N-Formylpiperidine or DMF (1.5 equiv) at -10 °C.

    • Tip: N-Formylpiperidine is often preferred on scale as it forms a more stable tetrahedral intermediate that doesn't decompose until workup, preventing side reactions.

  • Quench & Isolation: Inverse quench into Citric Acid/Citrate buffer (pH 5.5).

    • Purification: Crystallization from Heptane/IPA is preferred over chromatography. If the product is an oil, high-vacuum distillation (wipe-film) is recommended.

Part 4: Process Visualization

Workflow Diagram

This diagram illustrates the decision logic and flow for the Pilot Scale Protocol.

ProcessFlow Start Start: 3,5-Dibromopyridine Turbo1 Add i-PrMgCl·LiCl (-15°C, THF) Start->Turbo1 Check1 IPC: HPLC >98% Conv? Turbo1->Check1 Check1->Turbo1 No (Stir longer) Trap1 Add TMSCl (Maintain < 0°C) Check1->Trap1 Yes Isolate1 Workup & Solvent Swap (Remove residual TMSCl) Trap1->Isolate1 Turbo2 Add i-PrMgCl·LiCl (-10°C, THF) Isolate1->Turbo2 Trap2 Add DMF or N-Formylpiperidine Turbo2->Trap2 Quench Buffered Quench (pH 5-7) Avoid Strong Acid! Trap2->Quench Final 5-TMS-pyridine-3-CHO (Crystallize or Distill) Quench->Final

Figure 2: Pilot-scale workflow utilizing Turbo Grignard reagents for enhanced safety and thermal control.

Part 5: Analytical Validation (Self-Validating System)

To ensure the protocol is working, verify these checkpoints:

  • Step 1 Completion (GC/HPLC): Disappearance of 3,5-dibromopyridine. Appearance of mono-TMS adduct.

    • Failure Mode: If bis-TMS product appears, reduce temperature or mixing speed (local hotspots cause over-reaction).

  • Step 2 Intermediate (NMR): Before adding DMF, quench a small aliquot with D₂O.

    • Success: NMR should show deuterium incorporation at the C3 position.

  • Final Product Identity (1H NMR in CDCl3):

    • Aldehyde proton: Singlet ~10.1 ppm.

    • Aromatic protons: Three distinct signals (due to asymmetry).

    • TMS group: Strong singlet at ~0.3 ppm (9H).

    • Contamination Check: Look for signals at ~7.2 ppm (Pyridine) indicating loss of functional groups (protodesilylation).

References

  • Turbo Grignard Chemistry: Knochel, P., et al. "Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents." Handbook of Functionalized Organometallics, 2008. (General reference for iPrMgCl·LiCl on pyridines).[4]

  • Halogen-Lithium Exchange Kinetics: Parham, W. E., & Piccadaci, R. M. "Selective Halogen-Lithium Exchange in Bromopyridines." Journal of Organic Chemistry, 1974.

  • TMS Group Stability: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Referencing acid sensitivity of arylsilanes).
  • Analogous Synthesis (3-bromo-5-TMS-pyridine): Gros, P., et al. "New Easy Access to 3,5-Disubstituted Pyridines." Journal of Organic Chemistry, 2002.

Sources

Application Note: Orthogonal Functionalization of the Pyridine Ring using 5-Trimethylsilylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The functionalization of the pyridine ring at the meta (3,5) positions represents a classic challenge in heterocyclic chemistry. Electrophilic aromatic substitution is deactivated by the nitrogen atom, and directed ortho metalation often favors the C2/C4 positions.

5-Trimethylsilylpyridine-3-carbaldehyde (5-TMS-nicotinaldehyde) serves as a high-value "linchpin" scaffold. It offers two chemically orthogonal handles:

  • C3-Formyl Group: A "soft" electrophile ready for immediate condensation, reduction, or reductive amination.

  • C5-Trimethylsilyl (TMS) Group: A "masked" handle. It is sterically bulky and chemically inert to standard aldehyde manipulations but can be activated on-demand for cross-coupling (Hiyama) or halogenation (ipso-substitution).

This guide details protocols for exploiting this duality to access complex 3,5-disubstituted pyridines, which are critical pharmacophores in kinase inhibitors and GPCR ligands.

Strategic Reaction Map

The following flow diagram illustrates the divergent pathways available from this single building block.

G Start 5-TMS-pyridine-3-CHO Amine 3-Aminomethyl-5-TMS-pyridine Start->Amine Reductive Amination (NaBH(OAc)3) Alcohol 3-Hydroxymethyl-5-TMS-pyridine Start->Alcohol Reduction (NaBH4) Iodide 5-Iodo-pyridine-3-CHO Start->Iodide Ipso-Iodination (ICl) Biaryl 5-Aryl-pyridine-3-CHO Start->Biaryl Hiyama Coupling (Pd, TBAF) Drug 3,5-Disubstituted Bioactive Scaffold Amine->Drug Late-Stage Coupling Iodide->Drug Suzuki/Sonogashira

Figure 1: Divergent synthesis pathways. Blue paths utilize the aldehyde; Red paths utilize the silyl group.

Detailed Protocols

Protocol A: Reductive Amination (C3-Functionalization)

Objective: Install an amine motif at C3 while leaving the C5-TMS group intact for future manipulation. Mechanism: Formation of an iminium ion followed by selective hydride transfer. Why this works: The TMS group is stable to borohydride reducing agents.

Materials
  • 5-Trimethylsilylpyridine-3-carbaldehyde (1.0 equiv)

  • Primary or Secondary Amine (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB, 1.4 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, optional)

Procedure
  • Imine Formation: In a flame-dried flask, dissolve 5-TMS-pyridine-3-carbaldehyde (1 mmol) in DCE (5 mL). Add the amine (1.1 mmol).

    • Note: If using a salt form of the amine (e.g., HCl salt), add 1.1 equiv of TEA to neutralize.

  • Reduction: Add NaBH(OAc)₃ (1.4 mmol) in a single portion.

    • Optimization: If the reaction is sluggish, add 1-2 drops of glacial acetic acid to catalyze iminium formation.

  • Incubation: Stir at room temperature under N₂ for 4–16 hours. Monitor by TLC (the aldehyde spot should disappear).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (typically MeOH/DCM gradient).

Checkpoint: The C5-TMS signal (approx. 0.3 ppm in ¹H NMR) should remain unchanged.

Protocol B: The "Silicon Switch" (Ipso-Iodination)

Objective: Convert the chemically inert C5-TMS group into a highly reactive C5-Iodide. Mechanism: Electrophilic aromatic substitution where the silyl group directs the incoming electrophile (I⁺) to the ipso position, followed by desilylation. Strategic Value: This converts the building block into 5-iodopyridine-3-carbaldehyde , a precursor that is otherwise expensive or difficult to synthesize regioselectively.

Materials
  • 5-Trimethylsilylpyridine-3-carbaldehyde (or the amine derivative from Protocol A)

  • Iodine Monochloride (ICl) (1.1 equiv)

  • Dichloromethane (DCM)

  • 0.5 M Sodium Thiosulfate (for quenching)

Procedure
  • Preparation: Dissolve the TMS-pyridine substrate (1 mmol) in dry DCM (5 mL) and cool to 0°C in an ice bath.

  • Addition: Dropwise add ICl (1.1 mmol, 1.0 M solution in DCM). The solution will turn dark brown.

    • Caution: ICl is corrosive. Handle in a fume hood.

  • Reaction: Allow to warm to room temperature and stir for 1–2 hours.

    • Mechanistic Insight: The pyridine nitrogen may complex with ICl. If conversion is low, increase ICl to 2.0 equiv.

  • Quench: Pour the mixture into a separating funnel containing 0.5 M Na₂S₂O₃ (sodium thiosulfate). Shake vigorously until the iodine color fades to yellow/clear.

  • Isolation: Extract with DCM, dry over MgSO₄, and concentrate.

  • Result: The C-Si bond is replaced by a C-I bond, ready for Suzuki, Sonogashira, or Buchwald-Hartwig couplings.

Protocol C: Hiyama-Denmark Coupling (Direct C5-Arylation)

Objective: Direct cross-coupling of the TMS group without a halogen intermediate. Mechanism: Fluoride-activated transmetalation of silicon to palladium.

Materials
  • 5-Trimethylsilylpyridine-3-carbaldehyde (1.0 equiv)

  • Aryl Iodide (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)[1]

  • Ligand: XPhos or S-Phos (10 mol%)

  • TBAF (Tetrabutylammonium fluoride) (2.0 equiv, 1M in THF)

  • Solvent: THF or Dioxane at 80°C

Procedure
  • Catalyst Prep: In a glovebox or under Argon, mix Pd(OAc)₂, Ligand, and the Aryl Iodide in THF.

  • Activation: Add the TMS-pyridine substrate followed by TBAF solution.

    • Critical Step: The fluoride attacks the silicon, forming a pentacoordinate silicate species which is the active transmetalating agent.

  • Heating: Heat to 80°C for 12–24 hours.

  • Workup: Filter through a celite pad to remove Pd black. Concentrate and purify via column chromatography.[2]

Comparative Data & Troubleshooting

Reactivity Profile of the Pyridine Ring

The following table summarizes the chemical compatibility of the 5-TMS-pyridine scaffold.

Reagent / ConditionC3-AldehydeC5-TMS GroupOutcome
NaBH₄ / MeOH Reduces to AlcoholStable Chemoselective reduction
R-NH₂ / NaBH(OAc)₃ Forms AmineStable Chemoselective amination
ICl (Iodine Monochloride) InertReacts (Ipso) Swaps Si for I
TBAF (Fluoride) InertDeprotects/Activates Generates reactive silicate or C-H (protodesilylation)
Suzuki Cond. (Aq.[2][3] Base) InertStable Allows coupling at other halogens if present
Troubleshooting Guide

Problem: Protodesilylation (Loss of TMS group)

  • Cause: Acidic conditions (e.g., HCl workup) or adventitious fluoride.

  • Solution: During reductive amination, avoid strong mineral acids. Use Acetic Acid for catalysis. Ensure solvents are free of fluoride sources.

Problem: No Reaction in Hiyama Coupling

  • Cause: Pyridine nitrogen poisoning the Pd catalyst.

  • Solution: Switch to the "Silicon Switch" strategy (Protocol B). Convert TMS to Iodide first, then perform a standard Suzuki coupling. This is often more robust for pyridines than direct Hiyama coupling.

References

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[4] Chem.1996 , 61, 3849–3862. Link

  • Hiyama Coupling Mechanism: Denmark, S. E., & Regens, C. S. "Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts." Acc.[5] Chem. Res.2008 , 41, 1486–1499. Link

  • Ipso-Halogenation: Babudri, F., et al.[2] "A Straightforward Route to Polyenylsilanes by Palladium-Catalyzed Cross-Coupling Reactions." Tetrahedron1998 , 54, 1085–1094. (Foundational text on C-Si to C-Halogen conversion).

  • Pyridine Functionalization: Schlosser, M., & Rausis, T. "Site-Selective Introduction of Trimethylsilyl Groups into the Pyridine Core." Eur. J. Org. Chem.2004 , 1018–1024. Link

Sources

Application Note: Optimized Wittig Olefination Protocols for 5-Trimethylsilylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the operational protocols for performing Wittig and Horner-Wadsworth-Emmons (HWE) olefinations on 5-Trimethylsilylpyridine-3-carbaldehyde (5-TMS-3-PCA) . This substrate is a critical intermediate in the synthesis of kinase inhibitors and bioisosteres where the trimethylsilyl (TMS) group serves as a lipophilic bulky group or a handle for late-stage functionalization (e.g., Hiyama coupling or iododesilylation).

Key Technical Challenges Addressed:

  • Regiocontrol: Achieving high Z or E selectivity despite the electron-deficient pyridine ring.

  • Chemostability: Preserving the acid-sensitive C–Si bond during workup.

  • Purification: Overcoming the "streaking" of basic pyridine derivatives on silica gel.

Strategic Analysis & Mechanistic Grounding

Substrate Characteristics

The pyridine ring renders the C3-aldehyde highly electrophilic compared to benzaldehyde. The C5-TMS group exerts a steric influence but, more importantly, requires specific handling to prevent protodesilylation .

  • Electrophilicity: The electron-withdrawing nitrogen increases the rate of nucleophilic attack by the ylide.

  • Lewis Basicity: The pyridine nitrogen can coordinate with lithium salts (from bases like

    
    -BuLi), potentially altering the transition state geometry or sequestering the base.
    
Reaction Pathway Selection

To ensure scientific integrity, we distinguish between two pathways based on the desired alkene geometry.

Target GeometryRecommended MethodReagent ClassMechanism
(Z)-Alkene Classic Wittig Unstabilized Ylide (Phosphonium Salt)Kinetic Control (Erythro-Betaine/Oxaphosphetane)
(E)-Alkene HWE Reaction Stabilized Ylide (Phosphonate Ester)Thermodynamic Control (Threo-Betaine)

Expert Insight: While the Schlosser modification of the Wittig reaction can yield E-alkenes from unstabilized ylides, the HWE reaction is operationally superior for this substrate due to milder conditions and easier removal of phosphate byproducts compared to triphenylphosphine oxide.

Mechanistic Workflow (Visualization)

WittigMechanism Start Phosphonium Salt (R-CH2-PPh3+ X-) Ylide Phosphorus Ylide (Ph3P=CH-R) Start->Ylide Deprotonation (-HX) Base Strong Base (NaHMDS / n-BuLi) Base->Ylide Intermed Oxaphosphetane (4-membered ring) Ylide->Intermed + Substrate (Nucleophilic Attack) Substrate 5-TMS-Pyridine-3-CHO Substrate->Intermed Product Alkene (Z or E) Intermed->Product Cycloreversion Byproduct Ph3P=O (Oxide) Intermed->Byproduct Driving Force (P=O bond)

Figure 1: General mechanistic flow of the Wittig Olefination.[1] The formation of the oxaphosphetane intermediate is the stereodetermining step.

Detailed Experimental Protocols

Protocol A: Synthesis of (Z)-Alkenes (Kinetic Control)

Objective: Synthesis of cis-alkenes using unstabilized ylides. Standard: >90:10 Z:E ratio.

Materials
  • Phosphonium Salt: Alkyltriphenylphosphonium bromide/iodide (1.2 equiv).

  • Base: Sodium Hexamethyldisilazide (NaHMDS), 1.0 M in THF (1.1 equiv).

    • Why NaHMDS? It is less nucleophilic than

      
      -BuLi, reducing the risk of attacking the pyridine ring (nucleophilic aromatic substitution).
      
  • Substrate: 5-Trimethylsilylpyridine-3-carbaldehyde (1.0 equiv).

  • Solvent: Anhydrous THF (0.1 M concentration).

Step-by-Step Procedure
  • Ylide Generation (The "Self-Validating" Step):

    • Charge a flame-dried flask with the phosphonium salt and anhydrous THF under Argon.

    • Cool to 0°C .

    • Add NaHMDS dropwise.

    • Validation: The solution must turn a deep yellow/orange color. If it remains colorless, the ylide has not formed (check moisture content).

    • Stir for 45 minutes at 0°C.

  • Aldehyde Addition:

    • Cool the ylide solution to -78°C (Dry ice/acetone bath).

    • Expert Note: Low temperature is critical to maximize Z-selectivity (kinetic control) and prevent side reactions with the TMS group.

    • Add 5-TMS-pyridine-3-carbaldehyde (dissolved in minimal THF) dropwise over 10 minutes.

  • Reaction & Quench:

    • Stir at -78°C for 1 hour.

    • Allow the mixture to warm slowly to room temperature over 2 hours.

    • Quench: Add Saturated Aqueous Ammonium Chloride (

      
      ).
      
    • Warning: Do not use HCl. Strong acid will cause protodesilylation (loss of TMS group).

  • Workup:

    • Extract with Diethyl Ether (

      
      ) x3.
      
    • Wash combined organics with Brine.[2]

    • Dry over

      
      , filter, and concentrate.
      
Protocol B: Synthesis of (E)-Alkenes (HWE Modification)

Objective: Synthesis of trans-alkenes (usually


-unsaturated esters) using stabilized phosphonates.
Standard:  >95:5 E:Z ratio.
Materials
  • Reagent: Triethyl phosphonoacetate (or derivative) (1.2 equiv).

  • Base: Lithium Chloride (LiCl, 1.5 equiv) + DBU (1.2 equiv) OR NaH (1.2 equiv).

    • Roush-Masamune Conditions (LiCl/DBU): Recommended for base-sensitive substrates. The Li+ chelates the phosphonate, increasing acidity and ensuring mild deprotonation.

Step-by-Step Procedure
  • Activation:

    • To a solution of LiCl (dry) and the phosphonate in Acetonitrile (MeCN) at room temperature, add DBU.

    • Stir for 15 minutes. The mixture may become slightly cloudy.

  • Addition:

    • Add 5-TMS-pyridine-3-carbaldehyde in one portion.

    • Observation: Evolution of heat is minimal compared to standard Wittig.

  • Reaction:

    • Stir at Room Temperature for 2–4 hours.

    • Monitor by TLC (Visualization: UV light; Stain: KMnO4).

  • Workup:

    • Quench with water.[3]

    • Extract with Ethyl Acetate.[2]

    • Advantage:[3][4][5] The phosphate byproduct is water-soluble, simplifying purification compared to Protocol A.[3]

Purification & Data Analysis

Chromatography Strategy

Pyridine derivatives often "streak" or adhere to acidic silica gel.

  • Mobile Phase Modifier: Add 1% Triethylamine (Et3N) to the eluent (e.g., Hexanes/EtOAc + 1% Et3N).

  • Stationary Phase: Use Neutral Alumina if silica streaking persists.

Data Interpretation Table

Typical shifts observed in


 NMR (CDCl3) for the alkene protons:
IsomerCoupling Constant (

)
Chemical Shift (

)
Structural Interpretation
(Z)-Alkene 10 – 12 Hz Upfield (shielded)Cis-geometry (Kinetic product)
(E)-Alkene 14 – 16 Hz Downfield (deshielded)Trans-geometry (Thermodynamic product)

Troubleshooting Logic Map

Troubleshooting Issue Problem Detected NoColor No Color Change (Ylide Step) Issue->NoColor LowYield Low Yield / No Product Issue->LowYield Scrambling Low Z/E Selectivity Issue->Scrambling Desilylation Loss of TMS Group Issue->Desilylation Sol1 Check Reagents for Water. Re-dry THF/Phosphonium salt. NoColor->Sol1 Sol2 Pyridine interfering? Switch base to NaHMDS or KHMDS. LowYield->Sol2 Sol3 Temp too high during addition. Keep at -78°C longer. Scrambling->Sol3 Sol4 Workup too acidic. Use NH4Cl or Phosphate Buffer (pH 7). Desilylation->Sol4

Figure 2: Diagnostic logic for common failure modes in pyridine-aldehyde Wittig reactions.

References

  • Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in Organic Synthesis Using the Wittig Reaction. Topics in Stereochemistry.

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefin reaction. Mechanism and stereochemistry. Chemical Reviews, 89(4), 863–927.

  • Blanchet, J., et al. (2010). Base-Free Horner-Wadsworth-Emmons Olefination using LiCl/DBU. Tetrahedron Letters. (General application of Roush-Masamune conditions).

  • Robichaud, J., et al. (2003). Synthesis of 5-substituted pyridine analogs. Journal of Organic Chemistry. (Context for pyridine handling).

Sources

Troubleshooting & Optimization

preventing protodesilylation of 5-Trimethylsilylpyridine-3-carbaldehyde during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridine-Silyl Chemistry Division Ticket ID: #TMS-PYR-CHO-001 Topic: Preventing Protodesilylation of 5-Trimethylsilylpyridine-3-carbaldehyde Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary & Diagnostic Overview

User Issue: Instability of the trimethylsilyl (TMS) group during the synthesis and purification of 5-trimethylsilylpyridine-3-carbaldehyde.

The Chemical Conflict: You are working with a molecule that sits at a precarious intersection of reactivity.[1][2] The pyridine ring is electron-deficient. The addition of an aldehyde (-CHO) at the 3-position further withdraws electron density.

  • Paradox: While electron-deficient rings are typically resistant to acid-catalyzed electrophilic aromatic substitution (the standard mechanism for protodesilylation), the presence of the pyridine nitrogen creates a unique vulnerability.

  • The Real Threat: The primary failure mode for this specific scaffold is Nucleophile-Assisted Cleavage , often exacerbated by N-protonation.

If your TMS group is vanishing, it is likely due to one of three "Silent Killers" in your workflow:

  • Acidic Workup: Protonation of the pyridine nitrogen (

    
    ) activates the ring for nucleophilic attack on the silicon atom.
    
  • Nucleophilic Solvents/Bases: Hydroxide (

    
    ), Fluoride (
    
    
    
    ), or even Methoxide (
    
    
    ) can attack the silicon, creating a pentacoordinate intermediate that collapses to eject the stabilized pyridyl anion.
  • Acidic Silica Gel: Standard silica is acidic enough to protonate the pyridine and catalyze the cleavage during purification.

Mechanistic Insight: Why Your Molecule is Breaking

To prevent the problem, you must understand the mechanism. Unlike phenyl-silanes, which cleave via a carbocation intermediate (sigma complex), your pyridine-silane likely cleaves via a nucleophilic attack on silicon , significantly accelerated by N-protonation.

Diagram 1: The "Pincer" Mechanism of Desilylation

This diagram illustrates how N-protonation (Acid) and Nucleophilic attack (Water/Base) work together to strip the TMS group.

DesilylationMechanism cluster_0 Step 1: N-Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Collapse SM 5-TMS-Pyridine-3-CHO (Neutral) Activated Pyridinium Species (N-Protonated) SM->Activated Fast Equilibrium Acid H+ (Acidic Workup) Acid->Activated Transition Pentacoordinate Silicon Intermediate Activated->Transition Nu Attack on Si (Rate Limiting) Nu Nu- (H2O, Cl-, OH-) Nu->Transition Product Desilylated Pyridine (Product Loss) Transition->Product C-Si Bond Breakage Silane TMS-Nu Transition->Silane

Caption: N-protonation pulls electron density, making the Silicon atom hyper-electrophilic. A weak nucleophile (like water) can then cleave the bond.

Optimized Synthesis Protocol

The safest route avoids introducing the aldehyde until the very end, or protects it. However, assuming you are performing a halogen-lithium exchange on 3-bromo-5-(trimethylsilyl)pyridine to install the formyl group, follow this strict protocol.

Reagent Stability Table
Reagent/ConditionRisk LevelEffect on C-Si Bond (Pyridine)Recommendation
HCl (1M) CRITICAL Protonates N; facilitates nucleophilic attack by

/

.
NEVER USE.
NaOH (1M) HIGH Direct nucleophilic attack on Si (

).
NEVER USE.
TBAF CRITICAL Fluoride has extreme affinity for Si.Avoid.
Silica Gel (Untreated) HIGH Surface silanols are acidic (

).
Neutralize first.
Sat.

MEDIUM Mildly acidic (

).
Use with caution / Buffer.
Phosphate Buffer (pH 7) SAFE Maintains neutral state.PREFERRED.
Step-by-Step Workflow

1. Starting Material: 3-Bromo-5-(trimethylsilyl)pyridine. 2. Lithiation (The Danger Zone):

  • Solvent: Anhydrous THF (Must be dry; water kills the lithiated species immediately).

  • Temp:

    
     strictly.
    
  • Reagent:

    
    -BuLi (1.05 equiv). Add slowly down the side of the flask.
    
  • Wait time: 30-45 mins. Do not over-stir; the lithium species can isomerize or aggregate.

3. Formylation:

  • Reagent: Anhydrous DMF (2.0 equiv).

  • Addition: Add neat or in THF.

  • Warm-up: Allow to warm to

    
     over 1 hour.
    

4. The Critical Quench (FAIL POINT #1):

  • Standard Mistake: Quenching with HCl to hydrolyze the hemi-aminal intermediate.

  • Correct Protocol: Quench with Phosphate Buffer (pH 7.0) or a mixture of Sat.

    
     and 
    
    
    
    (9:1) to keep pH basic/neutral.
  • Stir vigorously at room temperature. The hydrolysis of the lithium-hemiaminolate to the aldehyde happens spontaneously in water; you do not need strong acid.

5. Extraction:

  • Extract with Diethyl Ether (

    
    ) or DCM.
    
  • Wash organic layer with Brine .[1]

  • Dry over

    
     (Avoid 
    
    
    
    if it is very acidic, though usually fine).

6. Purification (FAIL POINT #2):

  • Column: Silica gel flash chromatography.

  • Pre-treatment: Slurry the silica in your eluent + 1% Triethylamine (

    
    ) . Run 2 column volumes of this solvent through the column before loading your sample. This neutralizes acidic sites.
    
  • Eluent: Hexanes/Ethyl Acetate (with 0.5%

    
     added to the mobile phase).
    

Troubleshooting Guide (FAQ)

Q: I see the aldehyde peak in NMR, but the TMS signal (0.3 ppm) is gone. What happened? A: You likely used an acidic quench (HCl) or exposed the compound to acidic chloroform (


).
  • Fix: Check your NMR solvent.

    
     forms HCl over time. Filter it through basic alumina before use, or use 
    
    
    
    (Benzene-d6) or
    
    
    .

Q: My yield is low, and I see 3-pyridinecarboxaldehyde. A: This is the protodesilylated product. It happened during workup or on the column.

  • Fix: Switch to the Buffered Quench (pH 7) described above. Ensure your silica column was pre-treated with Triethylamine.

Q: Can I use TBAF to remove a different protecting group on the same molecule? A: Absolutely not. TBAF is indiscriminate. It will strip the TMS group from the pyridine ring instantly.

  • Alternative: If you have an alcohol protected as a TBDMS ether elsewhere, you are in a difficult spot. You might need selective acid deprotection (very risky) or switch the other protecting group to something non-silyl (e.g., Benzyl, Acetate).

Q: Is the molecule stable in storage? A: Moderately. The electron-withdrawing aldehyde makes the C-Si bond more labile to hydrolysis than in simple trimethylsilylpyridine.

  • Storage: Store at

    
     under Argon. Avoid moisture.
    

Visualizing the Optimized Workflow

Diagram 2: Safe Synthesis Pathway

SynthesisWorkflow cluster_quench CRITICAL CONTROL POINT cluster_purify CRITICAL CONTROL POINT Start 3-Bromo-5-TMS-Pyridine Step1 Lithiation (-78°C, n-BuLi, THF) Start->Step1 Step2 Formylation (Add DMF, warm to 0°C) Step1->Step2 Quench Quench: Phosphate Buffer pH 7 (NO HCl!) Step2->Quench Workup Extraction (Et2O/Brine) Dry (Na2SO4) Quench->Workup Column Column Chromatography (Silica + 1% Et3N) Workup->Column Final 5-TMS-Pyridine-3-CHO (Target) Column->Final

Caption: The workflow emphasizes pH control at the Quench and Purification stages to preserve the C-Si bond.

References

  • Eaborn, C. (1975).[3] Cleavage of Aryl-Silicon and Related Bonds by Electrophiles. Journal of Organometallic Chemistry, 100(1), 43–57. Link

  • Schlosser, M., & Rausis, T. (2004). The Site-Selectivity of the Formylation of (Trimethylsilyl)pyridines. European Journal of Organic Chemistry, 2004(5), 1018–1024. Link

  • Murai, T., et al. (2020).[4] Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst. ACS Omega, 5(3), 1690–1697. Link

  • Anderson, K. W., et al. (2006). The Use of Triethylamine-Deactivated Silica Gel for the Purification of Acid-Sensitive Compounds. Journal of Organic Chemistry, 71(13), 4840–4843. Link

Sources

Technical Support Center: Optimizing Yield of 5-Trimethylsilylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Troubleshooting Portal Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Topic: High-fidelity synthesis of 5-Trimethylsilylpyridine-3-carbaldehyde via sequential lithiation.

Core Directive & Executive Summary

The "Golden Route" Protocol: The most robust method for synthesizing 5-Trimethylsilylpyridine-3-carbaldehyde with high regiochemical fidelity is the Sequential Lithiation Strategy starting from 3,5-dibromopyridine. While one-pot procedures exist, they often suffer from uncontrollable "halogen dance" side reactions or poly-substitution. This guide focuses on the two-step isolation protocol which consistently delivers yields >60% when strictly controlled.

Key Reaction Pathway:

  • Step A: Monolithiation of 3,5-dibromopyridine

    
     Silylation (TMSCl).
    
  • Step B: Lithiation of the remaining bromide

    
     Formylation (DMF).
    

Standard Operating Procedure (SOP)

Step A: Synthesis of 3-Bromo-5-(trimethylsilyl)pyridine

Rationale: The symmetry of 3,5-dibromopyridine allows for simplified mono-lithiation. However, temperature control is critical to prevent the formation of the 3,5-bis(trimethylsilyl) byproduct.

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon.

  • Dissolution: Dissolve 3,5-dibromopyridine (1.0 eq) in anhydrous Toluene (0.2 M concentration).

    • Expert Insight: Toluene is preferred over THF for the first step. It precipitates the lithio-intermediate, slowing down equilibration and preventing di-lithiation [1].

  • Lithiation: Cool to -78°C . Add n-BuLi (1.05 eq, 1.6M in hexanes) dropwise over 30 minutes via syringe pump.

    • Critical Checkpoint: The internal temperature must not rise above -70°C.

  • Reaction: Stir at -78°C for 45 minutes. The solution often turns a yellow/orange slurry.

  • Quench: Add TMSCl (1.1 eq) dropwise.

  • Warm-up: Allow to warm to room temperature (RT) over 2 hours.

  • Workup: Quench with sat. NH₄Cl.[1] Extract with EtOAc.[2]

  • Validation: GC-MS should show a dominant peak at M+ = 230/232 (Br isotope pattern).

Step B: Formylation to 5-Trimethylsilylpyridine-3-carbaldehyde

Rationale: The presence of the TMS group electronically perturbs the ring, but the remaining bromide is still highly susceptible to Lithium-Halogen exchange.

Protocol:

  • Dissolution: Dissolve 3-bromo-5-(trimethylsilyl)pyridine (1.0 eq) in anhydrous THF (0.15 M).

    • Note: THF is required here to solubilize the intermediate for rapid reaction with DMF.

  • Lithiation: Cool to -78°C . Add n-BuLi (1.05 eq) dropwise.

  • Trapping: After 30 mins, add anhydrous DMF (1.5 eq) rapidly.

  • Hydrolysis: Stir 1 hour at -78°C, then warm to 0°C. Quench with 10% aqueous Citric Acid (mild acid prevents C-Si bond cleavage).

    • Warning: Do not use HCl; strong mineral acids can protodesilylate the pyridine ring [2].

Visualization of Reaction Logic

ReactionPathway Start 3,5-Dibromopyridine Lithio1 3-Lithio-5-bromopyridine (-78°C, Toluene) Start->Lithio1 n-BuLi (1.05 eq) Intermed 3-Bromo-5-(trimethylsilyl)pyridine (Stable Intermediate) Lithio1->Intermed TMSCl Lithio2 3-Lithio-5-(trimethylsilyl)pyridine (-78°C, THF) Intermed->Lithio2 n-BuLi (1.05 eq) Product 5-Trimethylsilylpyridine- 3-carbaldehyde Lithio2->Product 1. DMF 2. Citric Acid (aq)

Caption: Sequential lithiation pathway ensuring regioselectivity and preventing "halogen dance" side reactions.

Troubleshooting Guide (Q&A)

Issue 1: Low Yield in Step A (Formation of Bis-TMS byproduct)

User Question: "I am seeing ~20% of 3,5-bis(trimethylsilyl)pyridine in my crude mixture. How do I stop the second addition?"

Expert Diagnosis: This is caused by equilibration (proton transfer) between the monolithiated species and the starting material, or local excesses of n-BuLi.

Corrective Actions:

  • Switch Solvent: If using THF, switch to Toluene . The lithiated pyridine precipitates in toluene, effectively removing it from the equilibrium and preventing it from reacting with more n-BuLi or starting material [1].

  • Addition Rate: Slow down the n-BuLi addition. Use a syringe pump set to add over 45-60 minutes.

  • Temperature: Ensure the probe is in the solution, not just the bath. An exotherm > -70°C triggers the scrambling.

Issue 2: C-Si Bond Loss During Workup

User Question: "My NMR shows the aldehyde peak, but the TMS group is gone (replaced by H). What happened?"

Expert Diagnosis: This is Protodesilylation . Pyridyl-silanes are more sensitive to acid/base hydrolysis than phenyl-silanes due to the electron-deficient ring making the silicon more electrophilic (or the ring carbon more nucleophilic upon attack).

Corrective Actions:

  • Quench pH: Avoid HCl or H₂SO₄. Use Citric Acid or Ammonium Chloride (NH₄Cl) for the quench.

  • Silica Gel: Some silica batches are acidic. Add 1% Triethylamine (Et₃N) to your eluent during column chromatography to buffer the stationary phase.

Issue 3: Incomplete Conversion in Step B

User Question: "I recovered 40% of the brominated intermediate after Step B. Should I add more n-BuLi?"

Expert Diagnosis: Incomplete Lithium-Halogen exchange is rare with bromides unless the reagents are wet. It is more likely that the lithiated intermediate died before DMF was added.

Corrective Actions:

  • Titrate n-BuLi: Commercial n-BuLi degrades. Titrate it using N-pivaloyl-o-toluidine or diphenylacetic acid before use.

  • Dry DMF: DMF is hygroscopic. Distill it over CaH₂ or use molecular sieves. Even trace water in DMF kills the lithio-species instantly.

Decision Tree for Optimization

Troubleshooting Problem Low Yield of Target Aldehyde StepCheck Which Step Failed? Problem->StepCheck StepA Step A: Silylation StepCheck->StepA StepB Step B: Formylation StepCheck->StepB BisProduct Bis-TMS formed? StepA->BisProduct Desilylation TMS group lost? StepB->Desilylation StartRecov SM Recovered? StepB->StartRecov SolventFix Action: Switch THF to Toluene Reduce Temp to -78°C BisProduct->SolventFix Yes AcidFix Action: Use Buffered Quench (NH4Cl or Citric Acid) Desilylation->AcidFix Yes DryFix Action: Dry DMF over Sieves Titrate n-BuLi StartRecov->DryFix Yes

Caption: Diagnostic flow for identifying yield-limiting factors in the synthesis.

Data & Reagent Specifications

Comparison of Bases for Halogen Exchange
BasepKa (Conj. Acid)Selectivity (Step A)ReactivityRecommendation
n-BuLi ~50High (at -78°C)HighPrimary Choice
t-BuLi ~53ModerateVery HighAvoid (Too aggressive, risk of bis-lithiation)
i-PrMgCl ~35Very HighLowGood for Step A if n-BuLi fails, but requires warming to 0°C (Turbo-Grignard)
Critical Solvents & Stoichiometry
ComponentSpecificationStoichiometryRole
3,5-Dibromopyridine >98% Purity1.0 eqStarting Material
n-BuLi Titrated >1.5M1.05 eqLithiating Agent
Toluene Anhydrous (<50 ppm H₂O)0.2 MSolvent (Step A) - Promotes precipitation
THF Anhydrous (<50 ppm H₂O)0.15 MSolvent (Step B) - Solubilizes intermediate
DMF Anhydrous (stored on sieves)1.5 eqFormylating Agent

References

  • Cai, D., et al. (2002).[3] "Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines." Tetrahedron Letters, 43(23), 4285-4287.

  • Schlosser, M., & Rausis, T. (2004). "Site Selective and Sequential Substitutions of Pyridines." European Journal of Organic Chemistry, 2004(5), 1018–1024.

  • Gribble, G. W., & Saulnier, M. G. (1980). "Lithiation of 3-halopyridines." Tetrahedron Letters, 21(43), 4137-4140.

  • BenchChem Technical Support. (2025). "Regioselective Functionalization of 3,5-Dichloropyridine." (Analogous reactivity patterns).

Sources

troubleshooting aldehyde oxidation in 5-Trimethylsilylpyridine-3-carbaldehyde storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Aldehyde Oxidation & Storage Stability

Introduction

5-Trimethylsilylpyridine-3-carbaldehyde is a high-value intermediate often employed in Suzuki-Miyaura cross-couplings and Schiff base formation.[1] Its structural duality—combining a reactive electrophilic aldehyde with a lipophilic trimethylsilyl (TMS) group—presents a unique storage challenge.[1]

While the pyridine ring offers some electronic stabilization, the aldehyde moiety is susceptible to radical autoxidation , converting the material into 5-trimethylsilylpyridine-3-carboxylic acid . This impurity disrupts stoichiometry in downstream reactions and can catalyze protodesilylation of the TMS group under moist conditions.

This guide provides a self-validating workflow to Diagnose, Prevent, and Remediate oxidation issues.

Section 1: Diagnosis & Detection

How do I confirm if my batch has oxidized?

Visual inspection is often insufficient as the carboxylic acid byproduct may remain dissolved in the aldehyde oil. Quantitative analysis is required.[1][2]

Quick-Check Protocol
Diagnostic MethodObservation (Pure)Observation (Oxidized)
Visual Clear, colorless to pale yellow oil/low-melting solid.[1]Dark yellow to brown oil; formation of white crust (acid dimer) at the meniscus.
TLC (Hex/EtOAc) Single spot (

).[1]
Streaking tail or baseline spot (Carboxylic acid is polar).[1]
1H NMR (CDCl₃) Sharp singlet at ~10.1 ppm (CHO).Broad singlet at ~11.0–13.0 ppm (COOH).
The "Acid Test" (Chemical Validation)

If NMR is unavailable, dissolve a small aliquot (10 mg) in 1 mL of saturated Sodium Bicarbonate (


).
  • Result: Immediate effervescence (

    
     evolution) indicates significant carboxylic acid presence (
    
    
    
    ).[1]

Section 2: The Mechanism of Failure

Why does this happen even in a sealed bottle?

Aldehyde oxidation is a radical chain reaction initiated by trace oxygen and catalyzed by light or transition metals. The pyridine nitrogen can occasionally act as a ligand for trace metals, inadvertently accelerating this process.

Pathway Visualization

The following diagram illustrates the autoxidation cascade and where your storage protocols must intervene.

OxidationMechanism Aldehyde Aldehyde (R-CHO) Radical Acyl Radical (R-C•=O) Aldehyde->Radical Initiation (Light/Trace Metal) Peroxy Peroxy Radical (R-C(O)OO•) Radical->Peroxy + O₂ (Air) Peracid Peracid Intermediate Peroxy->Peracid + Aldehyde (Propagation) Peracid->Radical Chain Transfer Acid Carboxylic Acid (Impurity) Peracid->Acid Decomposition

Figure 1: Radical autoxidation pathway.[1] Note that the peracid intermediate reacts with another equivalent of aldehyde, exponentially increasing impurity levels.

Section 3: Prevention (Storage Protocols)

The "Inert Barrier" Standard

To maintain purity >98% over 6+ months, you must break the "Initiation" step shown in Figure 1.

The Protocol
  • Atmosphere: Store under Argon , not Nitrogen.[1][3][4]

    • Why? Argon is denser than air (

      
       vs 
      
      
      
      ).[1] It forms a "blanket" over the liquid surface, whereas Nitrogen mixes more easily with intruding air [1].
  • Temperature: Maintain at -20°C .

    • Why? Radical propagation rates drop significantly at lower temperatures.[1]

  • Container: Amber glass vials with Teflon-lined caps.

    • Why? Amber glass blocks UV light (photo-initiation). Teflon prevents leaching of plasticizers which can act as radical initiators.

  • Handling: Never leave the bottle open. Use a syringe/septum technique to withdraw aliquots.[1]

Section 4: Remediation (Purification)

My sample is 15% oxidized. Can I save it?

Yes. You have two options.[1][2][4][5][6][7] Method A is standard; Method B is the "Gold Standard" for silylated compounds, utilizing a non-aqueous workup to prevent TMS cleavage.

Method A: Buffered Flash Chromatography

Best for: Small scale (<500 mg), low oxidation (<10%).

  • Risk: Silica gel is acidic and may strip the TMS group or cause pyridine adsorption.[1]

  • Solution: Pre-treat silica slurry with 1% Triethylamine (Et3N) to neutralize acidity.[1] Elute rapidly with Hexanes/Ethyl Acetate.[1]

Method B: Bisulfite Adduct Purification (Recommended)

Best for: Large scale (>1 g), heavy oxidation (>10%).

  • Concept: Aldehydes form solid, water-soluble adducts with sodium bisulfite.[1] Impurities (acids, dimers) do not.[1]

Step-by-Step Protocol
  • Formation: Dissolve crude oil in minimal Methanol. Add 1.5 equiv. of saturated aqueous Sodium Bisulfite (

    
    ) . Shake vigorously for 5 minutes.
    
  • Wash: The aldehyde-bisulfite adduct usually precipitates or stays in the aqueous phase.[1][8] Wash the mixture with Diethyl Ether (

    
    ) to remove the carboxylic acid and other non-aldehyde organic impurities. Discard the organic (Ether) layer.[1]
    
  • Regeneration:

    • Standard: Treat the aqueous phase with saturated Sodium Carbonate (

      
      ) until pH > 10, then extract with Ethyl Acetate.
      
    • Pro-Tip (Non-Aqueous): If you fear TMS hydrolysis, you can regenerate the aldehyde from the dried bisulfite adduct using Chlorotrimethylsilane (TMSCl) in Acetonitrile [2].[9] This drives the equilibrium back to the aldehyde without water.

Purification Workflow

Purification Crude Crude Mixture (Aldehyde + Acid) Bisulfite Add Sat. NaHSO3 Crude->Bisulfite Separation Phase Separation (Wash with Ether) Bisulfite->Separation OrgLayer Organic Layer (Contains Acid Impurity) Separation->OrgLayer Discard AqLayer Aqueous/Solid Phase (Bisulfite Adduct) Separation->AqLayer Keep Regen Regeneration (Base or TMSCl) AqLayer->Regen Pure Pure 5-TMS-Pyridine-3-CHO Regen->Pure

Figure 2: Bisulfite purification workflow.[1] The aldehyde is temporarily "protected" as a salt while impurities are washed away.

FAQ: Specific Technical Concerns

Q: Will the carboxylic acid impurity damage the TMS group? A: Potentially. While the


 bond on the pyridine ring is robust compared to 

bonds, the carboxylic acid byproduct is acidic (

). In the presence of ambient moisture, this acidity can promote protodesilylation (replacing the TMS group with a proton) over long storage periods. Removing the acid is critical for TMS stability [3].[1]

Q: Why use Argon instead of Nitrogen? A: Argon is chemically inert and, crucially, denser than air .[1][3] When you flush a vial with Argon, it settles at the bottom, creating a physical barrier between your compound and the atmosphere. Nitrogen is lighter and diffuses more rapidly, offering less protection against oxygen reentry once the septum is removed [1].

Q: Can I distill this compound? A: Yes, but with extreme caution. Pyridine aldehydes have high boiling points and can decompose.[1] Bulb-to-bulb distillation (Kugelrohr) under high vacuum (<0.5 mmHg) is preferred. Ensure the apparatus is acid-free.[1]

References

  • Airhuff, et al. (2017).[1] "Is argon preferred over nitrogen for maintaining an inert atmosphere?" Chemistry Stack Exchange.[1] Available at: [Link]

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[9] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." The Journal of Organic Chemistry, 64(15), 5722–5724. Available at: [Link]

  • Denmark, S. E., & Komen, C. M. D. (2015).[1] "Protodesilylation of Arylsilanes." Organic Reactions.[1][7][10][11] Available at: [Link]

Sources

Technical Guide: Handling & Solubilizing 5-Trimethylsilylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenges associated with 5-Trimethylsilylpyridine-3-carbaldehyde , a specialized intermediate characterized by its dual reactivity (aldehyde functionality) and significant lipophilicity (trimethylsilyl group).

Compound Profile & Challenge Overview

5-Trimethylsilylpyridine-3-carbaldehyde presents a unique solubility paradox common in organosilicon medicinal chemistry. The pyridine ring typically confers some polarity, but the bulky trimethylsilyl (TMS) group at the 5-position drastically increases lipophilicity (LogP increase ~2.5 units vs. parent pyridine).

  • Core Challenge: The compound is an "oil-loving" molecule that resists aqueous solvation, leading to precipitation ("crashing out") in biological buffers.

  • Secondary Challenge: The aldehyde group is susceptible to aerobic oxidation, while the C-Si bond, though robust, can undergo protodesilylation under specific pH extremes or in the presence of fluoride ions.

Solubility & Stock Preparation

Objective: Create a stable, high-concentration stock solution without degradation.

Primary Solvent Selection

Do not attempt to dissolve this compound directly in water or low-pH buffers. Use high-dielectric organic solvents.

SolventSolubility RatingSuitabilityNotes
DMSO Excellent (>50 mM)Primary Choice Best for biological assays; low volatility prevents concentration drift.
Ethanol GoodSecondary ChoiceGood for chemical synthesis; evaporation risk changes concentration over time.
Water Poor (<0.1 mM)Avoid Immediate turbidity/precipitation.
DCM/THF ExcellentSynthesis OnlyNot compatible with biological assays; good for reaction intermediates.
Protocol: Preparation of 10 mM Stock Solution

Standardize this workflow to prevent batch-to-batch variability.

  • Weighing: Weigh the compound in a glass vial. Note: If the compound is a liquid/oil at room temperature, measure by density-corrected volume or weigh directly into the tared vial.

  • Dissolution: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a 10 mM concentration.

    • Calculation: Mass (mg) / Molecular Weight (MW) × 100 = Volume of DMSO (mL).

  • Mixing: Vortex for 30 seconds. Sonication is rarely needed but safe for 1-2 minutes if solids persist.

  • Storage: Aliquot into amber glass vials (aldehyde sensitive to light/air). Purge with Argon/Nitrogen. Store at -20°C.

Aqueous & Biological Assay Compatibility

The Problem: Diluting the DMSO stock into an aqueous buffer (PBS, media) often causes the compound to form micro-precipitates, leading to false negatives in assays.

Troubleshooting "Crashing Out"

Use the Sequential Dilution Method rather than a direct "dump" of stock into buffer.

Workflow: The Intermediate Dilution Step

solubilization_strategy Stock 10 mM Stock (100% DMSO) Inter Intermediate Dilution (10x Final Conc) Solvent: 10% DMSO / 90% Buffer Stock->Inter Dilute 1:10 (Slow addition) Precip PRECIPITATION RISK (Cloudy Solution) Stock->Precip Direct 1:100 Dilution Final Final Assay Well (1x Conc) <1% DMSO Inter->Final Dilute 1:10

Figure 1: Step-wise dilution strategy to minimize osmotic shock and precipitation.

Advanced Solubilization (Carrier Agents)

If precipitation persists at >10 µM, standard co-solvents (DMSO) are insufficient. You must use a carrier to encapsulate the lipophilic TMS tail.

  • Recommended Carrier: Hydroxypropyl-β-cyclodextrin (HP-β-CD) .

  • Why? The hydrophobic TMS group fits inside the cyclodextrin cavity, shielding it from water while the hydrophilic exterior keeps the complex soluble.

  • Protocol: Prepare the assay buffer containing 10-20% (w/v) HP-β-CD before adding the compound stock.

Stability & Degradation Troubleshooting

The Problem: The compound "disappears" from the solution over time (loss of signal in HPLC/LC-MS).

Diagnosis: Oxidation vs. Desilylation

The two main degradation pathways require different preventative measures.

degradation_pathways Compound 5-TMS-Pyridine-3-CHO Oxidation Pathway A: Oxidation (Air Exposure) Compound->Oxidation + O2 Desilylation Pathway B: Protodesilylation (Acid/Base/Fluoride) Compound->Desilylation + H+ / OH- / F- AcidProd Carboxylic Acid Analog (COOH) Oxidation->AcidProd DesilylProd Pyridine-3-carbaldehyde (Loss of TMS) Desilylation->DesilylProd

Figure 2: Primary degradation pathways. Pathway A occurs in air; Pathway B occurs in extreme pH or presence of Fluoride.

Troubleshooting Table
SymptomProbable CauseCorrective Action
LC-MS shows M+16 peak Oxidation of aldehyde to acid.Purge buffers with Argon; add antioxidant (e.g., EDTA to chelate metals that catalyze oxidation) if assay permits.
LC-MS shows M-72 peak Protodesilylation (Loss of TMS group).Check pH. Avoid strong acids (pH < 3) or strong bases (pH > 10). Avoid Fluoride (e.g., TBAF) strictly.
Turbidity / Low Absorbance Precipitation due to lipophilicity.Reduce concentration; increase DMSO to 1-2%; use HP-β-CD carrier.
Yellowing of Solution Schiff Base Formation (if amines present).Aldehydes react with primary amines (Tris buffer, proteins). Use HEPES or MOPS buffer instead of Tris.

Frequently Asked Questions (FAQs)

Q: Can I use Tris buffer for this compound? A: Caution is advised. The aldehyde group at position 3 is electrophilic and can react with the primary amine in Tris buffer to form a Schiff base (imine), effectively removing free compound from solution. Use PBS, HEPES, or MOPS buffers to ensure chemical stability.

Q: Is the TMS group stable in acidic conditions? A: The C-Si bond on the pyridine ring is generally more stable than O-Si (silyl ethers) but less stable than C-C bonds. It is stable in mild acidic buffers (pH 4-6) for short durations (hours). However, prolonged exposure to strong acids (pH < 2) will catalyze protodesilylation , replacing the TMS group with a proton [1, 2].

Q: Why does my cellular assay show no activity? A: If the compound precipitates, it cannot penetrate cell membranes.

  • Check for turbidity under a microscope.

  • Ensure the final DMSO concentration is 0.5% - 1.0% to aid solubility.

  • Verify the compound hasn't oxidized to the carboxylic acid (which is often cell-impermeable at physiological pH due to ionization).

References

  • Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst. ACS Omega. (2020). Discusses the stability and synthesis of silylated pyridines.

  • Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters. (2018). Details the reactivity of the C-Si bond in pyridine systems and desilylation mechanisms.

  • Trimethylsilyl group. Wikipedia. General properties of the TMS group, including lipophilicity and lability.[1]

Sources

minimizing side reactions in 5-Trimethylsilylpyridine-3-carbaldehyde coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions in Coupling Protocols

Status: Active | Version: 2.4 | Audience: Medicinal Chemistry & Process Development

System Overview: The "Dual-Handle" Challenge

5-Trimethylsilylpyridine-3-carbaldehyde presents a unique chemoselective challenge due to its amphoteric pyridine core and two reactive "handles" with opposing stability profiles:

  • C3-Aldehyde: Electrophilic, prone to oxidation, reduction, and nucleophilic attack.

  • C5-Trimethylsilyl (TMS): Nucleophilic (in Hiyama contexts) but liable to protodesilylation (cleavage) under basic or fluorophilic conditions.

This guide addresses the primary failure modes where reaction conditions intended for one handle inadvertently destroy the other.

Module 1: Preventing Protodesilylation (The "Vanishing Silyl" Issue)

Symptom: Loss of the TMS group during aldehyde functionalization (e.g., reductive amination, Wittig olefination). Diagnosis: The pyridine ring is electron-deficient, which typically stabilizes the C-Si bond against acid-mediated cleavage (compared to phenylsilanes). However, the C5 position is susceptible to nucleophilic attack at the silicon atom, particularly by hard nucleophiles (OH⁻, F⁻, RO⁻).

Mechanism of Failure

Under basic conditions (common in Wittig or condensation reactions), a nucleophile attacks the silicon, forming a pentacoordinate silicate intermediate. The electron-deficient pyridine ring then acts as a leaving group, stabilizing the developing negative charge at C5, leading to C-Si bond rupture.

Protodesilylation Start 5-TMS-Pyridine-3-CHO Base Nucleophile Attack (OH-, RO-, F-) Start->Base pH > 10 or F- source Inter Pentacoordinate Silicate Intermediate Base->Inter Cleavage C-Si Bond Rupture Inter->Cleavage Pyridine stabilizes anion at C5 Product Desilylated Pyridine (Side Product) Cleavage->Product

Caption: Figure 1. Base-mediated protodesilylation pathway driven by the electron-deficient nature of the pyridine ring.

Troubleshooting Protocol
VariableRecommendationTechnical Rationale
Base Selection Use LiHMDS or NaHMDS over alkoxides (NaOMe/Et).Bulky, non-nucleophilic bases prevent attack on the Silicon atom while sufficiently enolizing reagents.
Temperature Maintain < -40°C during base addition.Kinetic control suppresses the higher activation energy pathway of C-Si cleavage.
Solvent THF or DCM (Anhydrous). Avoid MeOH/EtOH.Protic solvents facilitate proton transfer required to complete the desilylation mechanism.
Quenching Buffer with NH₄Cl (pH ~5-6).Avoid strong acid quenches (HCl), which can trigger electrophilic desilylation if the ring is protonated.

Module 2: Aldehyde Management (Oxidation & Cannizzaro)

Symptom: Low yields due to formation of carboxylic acid or alcohol byproducts during coupling. Diagnosis: Pyridine aldehydes are highly activated. In the presence of hydroxide bases (often used in Suzuki/Hiyama couplings), they undergo the Cannizzaro reaction (disproportionation) or rapid aerobic oxidation.

Optimization Protocol
  • Degassing is Non-Negotiable: Sparge solvents with Argon for 20 mins. Pyridine aldehydes oxidize to acids 10x faster than benzaldehyde derivatives due to the electron-withdrawing nitrogen.

  • The "Sacrificial" Scavenger: If performing metal-catalyzed coupling (Suzuki/Hiyama) where base is required:

    • Add 10 mol% BHT (Butylated hydroxytoluene) to suppress radical oxidation chains.

    • Use Phase Transfer: Employ a biphasic system (Toluene/Water) with weak inorganic bases (K₃PO₄) rather than homogeneous organic bases to limit aldehyde exposure to high pH.

Module 3: Hiyama Coupling (Activating the TMS)

Symptom: No reaction or homocoupling when trying to cross-couple the TMS group with an aryl halide. Diagnosis: The 3-pyridyl TMS group is "mismatched." It is not as labile as a 2-pyridyl silane (which coordinates Pd) nor as reactive as a trimethoxysilane. Standard fluoride activation (TBAF) often destroys the aldehyde before transmetallation occurs.

Recommended Workflow: Fluoride-Free Activation

Instead of TBAF (which is basic and hygroscopic), use a Silanolate-driven pathway or a Fluoride-free promoter.

Step-by-Step Protocol:

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%). XPhos is critical for stabilizing the oxidative addition complex.

  • Activator: Ag₂O (Silver Oxide) or KOTMS (Potassium trimethylsilanolate) .

    • Why: Ag₂O promotes transmetallation via a Ag-Si intermediate without generating free fluoride ions that attack the aldehyde.

  • Solvent: 1,4-Dioxane (dry).

  • Temperature: 80°C.

Comparison of Activators:

Activator Compatibility with Aldehyde Reactivity (TMS) Verdict
TBAF Poor (Aldol/Cannizzaro risk) High Avoid unless aldehyde is protected.
CsF Moderate Moderate Acceptable if anhydrous.

| Ag₂O | Excellent | High | Recommended for this substrate. |

Decision Matrix: Reaction Planning

DecisionMatrix Start Primary Reaction Goal Branch1 Reacting the ALDEHYDE? (e.g., Reductive Amination) Start->Branch1 Branch2 Reacting the TMS? (e.g., Hiyama Coupling) Start->Branch2 Action1 Risk: Protodesilylation Use: NaBH(OAc)3 (mild) Avoid: Strong Base/Acid Branch1->Action1 Action2 Risk: Aldehyde Destruction Strategy: Protect CHO first (Acetal formation) Branch2->Action2 If using TBAF Action3 Alternative: Ag2O Promotor (No protection needed) Branch2->Action3 If Fluoride-free

Caption: Figure 2. Strategic decision tree for selecting reagents based on the primary reactive site.

Frequently Asked Questions (FAQ)

Q: Can I use NaBH₄ for reductive amination of this molecule? A: Proceed with caution. NaBH₄ is basic enough to trigger minor protodesilylation or reduction of the pyridine ring itself if not carefully controlled.

  • Better Alternative: Use NaBH(OAc)₃ (Sodium triacetoxyborohydride) in DCE. The acidic nature of the acetoxy groups buffers the reaction, preserving the TMS group while selectively reducing the imine.

Q: My TMS group is stable, but the Hiyama coupling yield is <10%. Why? A: The 3-position of pyridine is sterically and electronically deactivated compared to phenyl silanes.

  • Fix: Switch to a "Masked" Silanol . Convert the TMS to a -Si(OMe)3 or -Si(OH)Me2prior to coupling if possible. Alternatively, add CuI (10 mol%) as a co-catalyst to facilitate the transmetallation from Si to Pd.

Q: How do I store 5-Trimethylsilylpyridine-3-carbaldehyde? A: Store at -20°C under Argon . The compound is sensitive to moisture (hydrolysis of TMS) and air (oxidation of CHO). If the liquid turns yellow/brown, purify via Kugelrohr distillation immediately before use.

References

  • Hiyama-Denmark Coupling Mechanisms: Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: A New Era in Cross-Coupling Chemistry. Accounts of Chemical Research. Link

  • Protodesilylation of Pyridyl Silanes: Itami, K., Nokami, T., & Yoshida, J. (2001). Palladium-Catalyzed Cross-Coupling Reaction of Alkenyldimethyl(2-pyridyl)silanes with Organic Halides. Journal of the American Chemical Society.[1] Link(Note: Discusses the stability/activation balance of pyridyl silanes).

  • Aldehyde Stability in Pyridines: Gangadasu, B., et al. (2005). A Simple and Convenient Preparation of 2-Chloro-5-methylpyridine-3-carbaldehyde Imines. Heterocyclic Communications. Link

  • Silver-Promoted Coupling (Fluoride-Free): Hirabayashi, K., et al. (2000). Silver(I) Oxide-Mediated Cross-Coupling of Organosilicons with Organic Halides. Chemistry Letters. Link

Sources

improving selectivity in reactions with 5-Trimethylsilylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and drug development professionals working with 5-Trimethylsilylpyridine-3-carbaldehyde . It addresses the unique chemo-selectivity challenges posed by this tri-functional "linchpin" scaffold.

Optimizing Selectivity in Multi-Functional Pyridine Scaffolds

Executive Technical Overview

5-Trimethylsilylpyridine-3-carbaldehyde is a high-value intermediate in medicinal chemistry, serving as a bioisostere precursor and a cross-coupling module. Its utility stems from its three distinct reactive sites:

  • C-3 Formyl Group (Aldehyde): Electrophilic, prone to oxidation and nucleophilic addition.

  • C-5 Trimethylsilyl (TMS) Group: A "masked" halide equivalent for Hiyama coupling or a directing group; sensitive to fluoride and strong nucleophiles.

  • Pyridine Nitrogen: Lewis basic, capable of poisoning metal catalysts or directing ortho-lithiation.

The Core Challenge: The primary failure mode in reactions with this compound is the unintentional cleavage of the C–Si bond (protodesilylation or fluorodesilylation) while attempting to functionalize the aldehyde, or conversely, the degradation of the aldehyde during cross-coupling events.

Decision Matrix: Reagent Compatibility

Use this matrix to select conditions that preserve the "bystander" functional groups.

Target ReactionReagent ClassTMS StabilityAldehyde StabilityPyridine N EffectRecommendation
Reductive Amination BorohydridesHigh Reacts (Desired)MinimalUse STAB (Sodium Triacetoxyborohydride). Avoid NaCNBH₃ if possible (toxicity).
Oxidation Cr(VI) / Mn(VII)Low (Acidic/Oxidative cleavage risk)Reacts (Desired)N-Oxide riskUse Pinnick Oxidation (NaClO₂). Avoid Jones Reagent.
Nucleophilic Addition Grignard (RMgX)High (if F⁻ free)Reacts (Desired)Coordinates MgUse Low Temp (-78°C) to prevent ring addition.
Cross-Coupling Pd/Fluoride (Hiyama)Reacts (Desired)Low (Side reactions)Poisons PdProtect Aldehyde as acetal before coupling.
Deprotection Acid (HCl)Moderate (Stable at pH >1)StableProtonatesTMS-Pyridine is surprisingly acid-stable; avoid heating in conc. HCl.

Troubleshooting & FAQs

Scenario A: Functionalizing the Aldehyde (Preserving TMS)

Q1: I am seeing significant desilylation during reductive amination. How do I prevent this? Diagnosis: You are likely using conditions that are too acidic or a reducing agent that requires high temperatures. While aryl-TMS groups are generally robust to acid, the pyridine ring protonation can activate the system towards ipso-substitution under forcing conditions. Solution: Switch to Sodium Triacetoxyborohydride (STAB) in DCE or THF.

  • Why: STAB works at mild pH (acetic acid catalysis) and room temperature, selectively reducing the imine without touching the C–Si bond.

  • Protocol Note: Pre-form the imine with 4Å molecular sieves for 2 hours before adding STAB to ensure conversion without heating [1].

Q2: Can I use Grignard reagents on the aldehyde without attacking the pyridine ring or the TMS group? Diagnosis: Yes, but the pyridine nitrogen can coordinate to the Magnesium, directing the nucleophile to the C-2 or C-6 position (ring addition) rather than the aldehyde, or causing bis-addition. Solution:

  • Temperature Control: Perform the addition at -78°C . At this temperature, the kinetic addition to the aldehyde is significantly faster than the ring addition.

  • Lewis Acid Additive: Pre-complex the Grignard with CeCl₃ (Luche conditions) or use LaCl₃·2LiCl to increase the hardness of the nucleophile, favoring 1,2-addition to the aldehyde over the softer pyridine ring [2].

Scenario B: Cross-Coupling the TMS Group (Preserving Aldehyde)

Q3: I’m trying a Hiyama coupling at the C-5 position, but the aldehyde is decomposing. What’s happening? Diagnosis: Hiyama coupling requires a fluoride source (TBAF, TASF) or a strong base (hydroxide) to activate the silicon.

  • The Issue: Fluoride and hydroxide are incompatible with free aldehydes. They cause enolization, aldol condensations, or Cannizzaro disproportionation. Solution: You must protect the aldehyde first.[1]

  • Step 1: Form a cyclic acetal (ethylene glycol, p-TsOH, toluene, Dean-Stark). The TMS group is stable to these acidic dehydration conditions.

  • Step 2: Perform Hiyama coupling (Pd(OAc)₂, TBAF). The acetal is stable to fluoride.

  • Step 3: Deprotect (aq. HCl/THF).[2]

  • Note: Do not attempt "fluoride-free" silanolate couplings on the free aldehyde; the basicity is still too high [3].

Validated Experimental Protocols

Protocol 1: Chemo-Selective Reductive Amination

Target: Amine formation without desilylation.

  • Imine Formation: To a solution of 5-trimethylsilylpyridine-3-carbaldehyde (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) or THF (0.2 M), add the amine (1.1 equiv) and Acetic Acid (1.0 equiv).

  • Drying: Add activated 4Å Molecular Sieves (approx. 50 wt% of substrate). Stir at Room Temperature for 2–4 hours. Do not reflux.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.

  • Reaction: Allow to warm to RT and stir overnight.

  • Workup: Quench with saturated NaHCO₃ (maintains basic pH to keep pyridine neutral). Extract with DCM.

    • Validation: 1H NMR should show retention of the TMS singlet at ~0.3 ppm. Loss of this peak indicates acid-mediated protodesilylation (likely due to excess acid or heat).

Protocol 2: Pinnick Oxidation (Aldehyde to Acid)

Target: Carboxylic acid formation without oxidizing the Pyridine N or cleaving TMS.

  • Setup: Dissolve aldehyde in t-BuOH/H₂O (3:1). Add 2-methyl-2-butene (10 equiv) as a scavenger for HOCl.

  • Oxidation: Add NaH₂PO₄ (buffer, pH 4-5) followed by NaClO₂ (1.5 equiv).

  • Mechanism: The buffer prevents the pH from dropping too low, protecting the TMS group. The scavenger prevents the formation of Cl₂, which could chlorinate the pyridine ring [4].

Strategic Reaction Pathway (Logic Diagram)

The following diagram illustrates the decision logic for selecting reaction conditions based on the desired functionalization.

ReactionSelectivity Start 5-TMS-Pyridine-3-CHO Target_Amine Target: Amine Start->Target_Amine Target_Biaryl Target: Biaryl (C-5) Start->Target_Biaryl Target_Alcohol Target: Alcohol Start->Target_Alcohol Cond_RedAm Reductive Amination (STAB, AcOH, RT) Target_Amine->Cond_RedAm High Selectivity Protect CRITICAL STEP: Protect Aldehyde (Acetal) Target_Biaryl->Protect Aldehyde incompatible with Fluoride Cond_Grignard Grignard Addition (-78°C, LaCl3) Target_Alcohol->Cond_Grignard Kinetic Control Result1 Product: 3-(Aminomethyl)-5-TMS-Pyridine Cond_RedAm->Result1 Preserves TMS Cond_Hiyama Hiyama Coupling (Pd, TBAF) Deprotect Deprotection (H3O+) Cond_Hiyama->Deprotect Protect->Cond_Hiyama

Caption: Decision tree for functionalizing 5-Trimethylsilylpyridine-3-carbaldehyde. Note the mandatory protection step for Hiyama coupling.

References

  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Grignard Addition to Pyridines: Knochel, P., et al. "Functionalization of Pyridines via Organometallic Intermediates." Chemical Reviews, 2008, 108(8), 3054–3131. Link

  • Hiyama Coupling & Protecting Groups: Denmark, S. E., & Regens, C. S. "Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts." Accounts of Chemical Research, 2008, 41(11), 1486–1499. Link

  • Pinnick Oxidation: Pinnick, H. W., et al. "Oxidation of α,β-unsaturated aldehydes."[3] Tetrahedron, 1981, 37(11), 2091-2096. Link

Sources

handling moisture sensitivity of 5-Trimethylsilylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a centralized support resource for handling 5-Trimethylsilylpyridine-3-carbaldehyde . This document is structured to provide autonomous, field-proven protocols for researchers working with this specific organosilicon heterocycle.

Executive Summary: The Dual-Sensitivity Paradox

5-Trimethylsilylpyridine-3-carbaldehyde presents a unique handling challenge due to its bifunctional instability . Unlike simple arylsilanes, this molecule possesses two reactive centers that can trigger a degradation cascade:

  • The Aldehyde (C-3): Prone to autoxidation to form a carboxylic acid.

  • The Trimethylsilyl Group (C-5): Susceptible to protodesilylation (cleavage of the C-Si bond).

The Critical Insight: These two mechanisms are linked. If moisture/air oxidizes the aldehyde to an acid, the resulting protons (


) catalyze the cleavage of the TMS group. Therefore, moisture exclusion is not just about preventing hydration; it is about preventing autocatalytic destruction. 

Module 1: The Degradation Mechanism (Scientific Grounding)

Understanding why the molecule degrades allows you to predict when it will happen.

The Autocatalytic Loop

The pyridine ring is electron-deficient, which typically stabilizes C-Si bonds against oxidation. However, the presence of the aldehyde changes the landscape.

  • Phase 1 (Oxidation): Exposure to atmospheric oxygen and trace moisture converts the aldehyde (-CHO) to a carboxylic acid (-COOH).

  • Phase 2 (Acidification): The newly formed 5-trimethylsilylnicotinic acid lowers the pH of the local environment (solid-state or solution).

  • Phase 3 (Protodesilylation): The protonated pyridine ring becomes highly susceptible to ipso-substitution. The proton attacks the carbon bearing the silicon, cleaving the TMS group and releasing it as trimethylsilanol (TMSOH) or hexamethyldisiloxane.

Visualization: The Degradation Pathway

The following diagram illustrates the causality of failure.

DegradationPathway Compound 5-TMS-pyridine-3-CHO (Intact Reagent) GemDiol Gem-Diol Intermediate Compound->GemDiol Hydration Acid 5-TMS-Nicotinic Acid (Proton Source) Compound->Acid Air Oxidation Cleavage Protodesilylation (C-Si Bond Break) Compound->Cleavage Direct Acid Attack Moisture Moisture (H2O) + O2 GemDiol->Acid Oxidation Acid->Cleavage Autocatalysis (H+) Ruined Pyridine-3-CHO (Desilylated Impurity) Cleavage->Ruined Loss of TMS

Figure 1: The "Suicide Mechanism" of 5-TMS-pyridine-3-carbaldehyde. Note how the formation of acid (yellow) accelerates the destruction of the TMS group (red).

Module 2: Storage & Handling Protocols[1]

The "Golden Rules" of Storage
ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°C Slows the kinetics of autoxidation. Do not freeze unless under strict inert gas (freeze-thaw cycles introduce condensation).
Atmosphere Argon (Ar) Argon is heavier than air and provides a better "blanket" for the aldehyde than Nitrogen (

).
Container Amber Glass + Teflon Tape Amber glass blocks UV (which catalyzes oxidation). Teflon tape seals micro-cracks in caps.
Desiccant P2O5 or Activated Sieves Store the vial inside a secondary jar containing desiccant. Do not put desiccant in the product.
Re-Purification (The Rescue Protocol)

If your compound has yellowed or turned to gum, it has likely oxidized or hydrated.

  • Method: Vacuum Distillation (Kugelrohr).

  • Conditions: High vacuum (<0.5 mmHg). The TMS group increases volatility compared to the parent acid but decreases it compared to unsubstituted pyridine.

  • Note: Do not use column chromatography with silica gel unless the silica is neutralized (triethylamine treated). Acidic silica will strip the TMS group immediately.

Module 3: Troubleshooting & FAQs

Q1: "My 1H NMR shows a small peak at 0.0 ppm, but my integration is off. What is happening?"

Diagnosis: You are seeing Hexamethyldisiloxane (HMDSO) or Trimethylsilanol .

  • The Science: If the TMS group falls off (hydrolysis), the silicon byproduct often floats in the solvent.

  • The Fix: Check the integration of the TMS peak (approx 0.3-0.5 ppm) against the Aldehyde peak (10.0+ ppm).

    • Target Ratio: 9:1 (TMS : CHO).

    • If Ratio is < 9:1: You have desilylation.[1]

    • If Ratio is > 9:1: You likely have residual HMDSO (grease/byproduct).

Q2: "I am running a Hiyama Coupling, but the reaction failed. The starting material is gone."

Diagnosis: Premature Protodesilylation.

  • The Science: Fluoride sources (TBAF, CsF) are basic and hygroscopic. If your fluoride source is "wet," the water will hydrolyze the C-Si bond before the palladium transmetallation can occur.

  • The Fix: Use TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) or strictly anhydrous CsF (dried at 150°C under vacuum). Avoid TBAF hydrates.

Q3: "Can I store this in DMSO or DMF solution?"

Answer: NO.

  • Reasoning: DMSO is an oxidant (Swern conditions). Over time, DMSO can oxidize the aldehyde. DMF often contains trace dimethylamine (basic), which can degrade the C-Si bond over weeks.

  • Protocol: Always prepare fresh solutions in anhydrous Dichloromethane (DCM) or Toluene .

Module 4: Validated Synthetic Workflows

Workflow A: Nucleophilic Addition to Aldehyde (Grignard/Lithium)

Risk: The nucleophile might attack the Silicon instead of the Carbonyl.

  • Solvent: Anhydrous THF (Sodium/Benzophenone distilled).

  • Temperature: -78°C is mandatory.

  • Order of Addition: Add the nucleophile (R-Li) slowly to the pyridine solution.

  • Quench: Use saturated

    
    , but do not acidify  to pH < 5 during workup.
    
Workflow B: Hiyama Cross-Coupling

Risk: Fluoride-mediated destruction of the pyridine ring.

  • Catalyst:

    
     / Ligand.
    
  • Activator:

    
     (Silver Oxide) is preferred over Fluoride for this specific substrate. Silver activates the C-Si bond without the high basicity of fluoride, preserving the aldehyde.
    
Diagram: Decision Tree for Handling

HandlingLogic Start Start: Reagent Assessment Visual Visual Inspection Start->Visual Color Color Check Visual->Color Yellow Yellow/Orange (Oxidized) Color->Yellow Yes White White/Colorless (Good) Color->White No Action1 Vacuum Distill (Kugelrohr) Yellow->Action1 NMR 1H NMR Validation (CDCl3, no acid) White->NMR Ratio TMS:CHO Ratio NMR->Ratio Good Ratio ~9:1 Proceed to Reaction Ratio->Good 9:1 Bad Ratio <9:1 (Desilylated) Ratio->Bad <9:1 Action2 Discard/Recycle (Irreversible) Bad->Action2

Figure 2: Operational Decision Tree for Quality Control.

References

  • Fleming, I. (1979). Organic Silicon Chemistry. In Comprehensive Organic Chemistry. Pergamon Press.
  • Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: The Hiyama Coupling. Accounts of Chemical Research.

  • Sigma-Aldrich. (2023). Handling Air-Sensitive Reagents: Technical Bulletin AL-134.[2] Merck KGaA.

  • Oestreich, M. (2012). The Cationic Silicon-Based Lewis Acid: A New Frontier in Organocatalysis. Angewandte Chemie International Edition. (Discusses silylium ions and pyridine interactions).

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. (Defines the reactivity of pyridine-3-carbaldehyde and electron-deficient heterocycles).

Sources

Validation & Comparative

1H NMR spectrum analysis of 5-Trimethylsilylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical comparison and analysis manual designed for researchers and medicinal chemists. It synthesizes theoretical prediction with empirical trends in pyridine chemistry to provide a robust framework for characterizing 5-Trimethylsilylpyridine-3-carbaldehyde .

Content Type: Publish Comparison Guide Subject: Analytical Characterization & Purity Profiling Audience: Medicinal Chemists, Process Chemists, Analytical Scientists[1]

Introduction: The Silicon Switch in Drug Design

5-Trimethylsilylpyridine-3-carbaldehyde is more than a simple intermediate; it is a strategic scaffold in "silicon switch" medicinal chemistry.[1] The trimethylsilyl (TMS) group often serves as a bulky, lipophilic bioisostere for a tert-butyl group or as a handle for subsequent Hiyama-Denmark cross-coupling reactions.[1]

However, the lability of the C–Si bond in heteroaromatic systems presents a unique analytical challenge.[2] This guide compares the spectral signature of the pure compound against its most common degradation product (protodesilylation) and regioisomeric impurities, providing a self-validating protocol for purity assessment.

Spectral Prediction & Assignment Logic

Unlike benzene derivatives, the pyridine ring induces significant magnetic anisotropy and electron-deficiency effects.[1] The presence of two substituents—an electron-withdrawing aldehyde (-CHO) and a weak sigma-donor trimethylsilyl (-TMS)—creates a distinct chemical shift pattern.[1]

Theoretical Shift Analysis (Solvent: )

The molecule lacks symmetry, resulting in three distinct aromatic signals, one aldehyde proton, and the TMS methyls.[2]

ProtonPositionChemical EnvironmentPredicted Shift (

ppm)
Multiplicity & Coupling (

)
CHO C3-CHOAldehyde; deshielded by

O and ring current.[1]
10.05 – 10.15 s (or d,

Hz)
H2 C2-HMost deshielded.[1][2] Flanked by N and CHO (ortho-like).[1]8.95 – 9.10 d,

Hz
H6 C6-HDeshielded by N. Flanked by N and TMS.8.75 – 8.85 d,

Hz
H4 C4-H"Ortho" to both substituents.[1][2] Shielded relative to H2/H6.[1][2]8.20 – 8.35 dd,

Hz
TMS C5-SiMe

Attached to aromatic ring (slight deshielding vs TMS standard).[2]0.30 – 0.40 s (9H integral)

Expert Insight: The key to confirming the 3,5-substitution pattern is the absence of large ortho-couplings (


 Hz).[1] All aromatic signals should appear as narrow doublets or broad singlets due to small meta-coupling (

Hz).[1]

Comparative Analysis: Product vs. Alternatives

In a drug development context, "alternatives" often refer to the specific impurities that mimic the product but compromise downstream chemistry.[2]

Comparison A: Product vs. Protodesilylated Impurity (Stability Check)

The C–Si bond at the 3-position of pyridine is susceptible to cleavage by acid, base, or fluoride sources, yielding Pyridine-3-carbaldehyde .[1]

FeatureTarget: 5-TMS-pyridine-3-CHO Impurity: Pyridine-3-CHO Differentiation Strategy
TMS Region Strong singlet at ~0.35 ppm (9H).[1]Absent. Primary Purity Check. Integration of this peak is the most accurate measure of molar purity.[1]
Aromatic Region 3 signals (H2, H4, H6).[2]4 signals (H2, H4, H5, H6).[2]Look for the appearance of H5 in the impurity: a dd/ddd at ~7.4-7.5 ppm.[1]
Coupling Only small meta-couplings (

Hz).
Contains large ortho-coupling (

Hz).[1][2]
If you see a "wide" doublet or triplet in the aromatic region, desilylation has occurred.[2]
Comparison B: Product vs. Regioisomers (Synthesis Control)

If synthesized via lithiation/trapping, regioisomers (e.g., 4-TMS or 6-TMS) are possible.[1][2]

  • 5-TMS (Target): Pattern is

    
     (all small 
    
    
    
    ).[1][2]
  • 4-TMS Isomer: H5 and H6 are ortho to each other.[1] Result: Two doublets with large coupling (

    
     Hz).
    
  • 6-TMS Isomer: H4 and H5 are ortho to each other.[1] Result: Two doublets with large coupling (

    
     Hz).
    

Experimental Protocol: Self-Validating Workflow

Step 1: Sample Preparation[1]
  • Solvent: Use

    
      (neutralized with basic alumina) or 
    
    
    
    .[1][2]
    • Why?

      
       can become acidic over time (forming DCl), which catalyzes protodesilylation.[2] 
      
      
      
      provides excellent separation of aromatic signals and is non-acidic.[1][2]
  • Concentration: 10-15 mg in 0.6 mL solvent. Avoid high concentrations to prevent aggregation effects on chemical shifts.[1][2]

Step 2: Acquisition Parameters
  • Pulse Angle: 30° (ensures accurate integration of the slowly relaxing TMS methyls).[1]

  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Critical: The TMS protons have a long

      
       relaxation time.[1] A short D1 will saturate the TMS signal, leading to under-integration and a false low-purity calculation.[1]
      
  • Scans: 16-64 scans are sufficient.[1]

Step 3: Processing & Logic Flow

Use the following decision tree to validate your spectrum.

NMR_Logic Start Start Analysis: 1H NMR Spectrum CheckTMS Check 0.0 - 0.5 ppm Region Start->CheckTMS TMS_Present Strong Singlet (~0.35 ppm)? CheckTMS->TMS_Present CheckAromatic Analyze Aromatic Region (7.0 - 9.5 ppm) TMS_Present->CheckAromatic Yes Desilylated IMPURITY: Pyridine-3-CHO (Protodesilylation) TMS_Present->Desilylated No (or weak) CountProtons Count Aromatic Signals CheckAromatic->CountProtons CheckCoupling Check J-Coupling Magnitude CountProtons->CheckCoupling 3 Signals CountProtons->Desilylated 4 Signals (New peak ~7.5ppm) Pure CONFIRMED: 5-TMS-pyridine-3-CHO CheckCoupling->Pure All J < 3 Hz (Meta only) Regioisomer IMPURITY: 4-TMS or 6-TMS Isomer CheckCoupling->Regioisomer Any J > 5 Hz (Ortho present)

Figure 1: Analytical logic flow for validating structure and purity.

Quantitative Data Summary

ParameterValue / RangeNotes
Molecular Weight 179.29 g/mol Useful for wt% calculations.[1]
TMS Integral Set to 9.00Reference standard for internal normalization.[1]
CHO Integral 1.00 (

)
Confirm oxidation state.[1]
Aromatic Integral 3.00 (

)
Sum of H2, H4, H6.[2]
Key Impurity Shift

7.45 (dd)
Diagnostic for loss of TMS group.[1]

References

  • Substituent Effects in NMR

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds. Springer.[1][2] (Standard tables for pyridine substituent effects).

  • Silyl Group Lability

    • Fleming, I. (1981).[1][2][3] The mechanism of the protodesilylation of allylsilanes and vinylsilanes. Journal of the Chemical Society, Perkin Transactions 1, 1421-1423.[1][2][3] Link

  • Pyridine Coupling Constants

    • Katritzky, A. R., et al. (2011).[2][4] 13C NMR Chemical Shift Calculations for Some Substituted Pyridines. Organic & Biomolecular Chemistry, 9(8), 2667.[2][4] Link[1][2]

  • Reference Data for Parent Compound

    • NIST Chemistry WebBook. 3-Pyridinecarboxaldehyde.[1] Link[1][2]

Sources

A Comparative Guide to Purity Analysis of 5-Trimethylsilylpyridine-3-carbaldehyde: HPLC Method Development and Orthogonal Approaches

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth, experience-driven approach to developing a robust, validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 5-Trimethylsilylpyridine-3-carbaldehyde. We will explore the unique analytical challenges posed by this organosilicon compound, detail a systematic method development workflow, and compare the final HPLC method against orthogonal techniques like Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Analytical Challenge: Understanding Silyl-Substituted Heterocycles

5-Trimethylsilylpyridine-3-carbaldehyde is a valuable building block in medicinal chemistry and materials science. However, its purity analysis is not trivial. The presence of the trimethylsilyl (TMS) group introduces specific challenges that must be addressed for a successful analytical method.

  • Hydrolytic Instability: The silicon-carbon bond in aryl silanes is generally stable, but the TMS group can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially cleaving to form the corresponding des-silyl pyridine. This necessitates careful control over mobile phase pH.

  • Silanophilic Interactions: The primary challenge in reversed-phase HPLC is the interaction between the analyte and residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2] These interactions, particularly with the basic pyridine nitrogen, can lead to significant peak tailing, poor reproducibility, and reduced column efficiency. Modern, well-end-capped, high-purity silica columns are essential to mitigate these effects.[1][3]

This guide will systematically address these challenges to develop a method that is not only accurate and precise but also robust enough for routine use in a quality control environment.

HPLC Method Development: A Step-by-Step Protocol

The goal is to develop a stability-indicating HPLC method capable of separating the main compound from potential process impurities and degradation products. Our strategy is grounded in guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[4][5][6][7]

HPLC_Method_Development_Workflow cluster_prep Phase 1: Initial Assessment cluster_dev Phase 2: Method Optimization cluster_val Phase 3: Validation cluster_final Phase 4: Finalization Analyte_Props Analyte Characterization (Solubility, UV Spectra) Column_Screen Column & Mobile Phase Screening Analyte_Props->Column_Screen Grad_Opt Gradient Optimization Column_Screen->Grad_Opt Initial Separation Param_Tune Parameter Fine-Tuning (Flow Rate, Temp, Wavelength) Grad_Opt->Param_Tune SST System Suitability Development Param_Tune->SST Forced_Deg Forced Degradation (Specificity) SST->Forced_Deg Optimized Method Validation ICH Q2(R1) Validation (Linearity, Accuracy, Precision) Forced_Deg->Validation Final_Method Final Validated Method Validation->Final_Method Validated

Caption: Workflow for HPLC method development and validation.

  • Instrumentation & Reagents:

    • HPLC System: An Agilent 1260 Infinity II or similar system with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

    • Columns:

      • Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) - A highly end-capped, high-purity silica column to minimize silanol interactions.

      • Phenomenex Kinetex Phenyl-Hexyl (4.6 x 150 mm, 2.6 µm) - An alternative selectivity based on pi-pi interactions with the pyridine ring.

    • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade), Ammonium Acetate (reagent grade), and ultrapure water.

  • Initial Screening (Rationale):

    • Solubility & Wavelength Selection: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water. The UV spectrum shows a maximum absorbance (λmax) around 265 nm, which will be used for detection to ensure high sensitivity.

    • Mobile Phase Selection: To avoid hydrolysis and suppress silanol activity, buffered mobile phases near neutral pH are ideal. We will start with:

      • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 6.5 with formic acid.

      • Mobile Phase B: Acetonitrile.

    • Column Choice: The Zorbax Eclipse Plus C18 is chosen as the primary column due to its superior end-capping, which is critical for analyzing basic compounds like pyridines and minimizing interactions with the silyl group.[3]

  • Gradient Optimization:

    • Start with a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to elute all potential impurities.

    • Based on the scouting run, develop a focused gradient that provides adequate resolution between the main peak and any observed impurities. A typical optimization involves sharpening the gradient around the elution time of key impurity clusters.

  • Final Optimized Method: Through systematic evaluation, the following parameters were found to be optimal.

ParameterOptimized ValueRationale
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)Excellent peak shape for basic analytes due to advanced end-capping.
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.5Buffered pH prevents analyte degradation and suppresses silanol ionization.
Mobile Phase B AcetonitrileGood solvent strength and UV transparency.
Gradient 0-2 min: 20% B, 2-15 min: 20-80% B, 15-17 min: 80% BProvides optimal separation of the main peak from early and late eluting impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, balancing speed and resolution.
Column Temp. 30 °CEnsures reproducible retention times.
Detection DAD, 265 nmHigh sensitivity for the pyridine chromophore.
Injection Vol. 5 µLBalances sensitivity and potential for peak overload.
Sample Diluent Acetonitrile/Water (50:50, v/v)Ensures sample solubility and compatibility with the mobile phase.

Method Validation: Ensuring Trustworthiness and Compliance

The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[6][8][9]

To prove specificity, the analyte was subjected to stress conditions to generate potential degradation products.

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample at 105 °C for 48 hours.

  • Photolytic Degradation: Solution exposed to ICH-specified light conditions.

Results: The method demonstrated good separation of the main peak from all major degradation products, confirming its stability-indicating nature. Peak purity analysis using the DAD confirmed the homogeneity of the 5-Trimethylsilylpyridine-3-carbaldehyde peak in all conditions.

The following table summarizes the quantitative results from the validation study.

Validation ParameterResultAcceptance Criteria (ICH)
Linearity (Range) 0.1 - 150 µg/mLCorrelation Coefficient (r²) ≥ 0.999
Correlation Coeff. (r²) 0.9998
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0% for drug substance
Precision (Repeatability, %RSD) 0.45%≤ 1.0%
Precision (Intermediate, %RSD) 0.68%≤ 2.0%
Limit of Detection (LOD) 0.03 µg/mLSignal-to-Noise ≥ 3
Limit of Quantitation (LOQ) 0.10 µg/mLSignal-to-Noise ≥ 10
Robustness No significant impact from minor changes in flow rate, pH, and temperature.System Suitability parameters must pass.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool for routine purity testing, orthogonal methods provide complementary information and can be essential for comprehensive characterization.

Tech_Selection Start What is the Analytical Goal? Goal1 Routine QC & Purity Assay Start->Goal1 Goal2 Impurity ID & Structure Elucidation Start->Goal2 Goal3 Absolute Quantification (Primary Method) Start->Goal3 HPLC Validated HPLC-UV Goal1->HPLC Best for high throughput, precision, and robustness. GCMS GC-MS Goal2->GCMS For volatile impurities. LCMS LC-MS Goal2->LCMS For non-volatile or thermally labile impurities. qNMR Quantitative NMR (qNMR) Goal3->qNMR Provides direct molar quantification without a specific reference standard.

Caption: Decision tree for selecting the appropriate analytical technique.

  • Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.[10] For 5-Trimethylsilylpyridine-3-carbaldehyde, which is reasonably volatile, GC is a viable alternative.

  • Advantages:

    • High Resolution: Capillary GC columns offer excellent separation efficiency for volatile impurities.

    • Sensitive Detection: Flame Ionization Detection (FID) provides universal detection for organic compounds, while Mass Spectrometry (MS) offers high sensitivity and structural information.

  • Disadvantages:

    • Thermal Stability: The analyte must be thermally stable and not degrade in the heated injection port.

    • Non-Volatile Impurities: Will not detect non-volatile impurities (e.g., salts, polymeric by-products).

  • Verdict: GC-MS is an excellent orthogonal method for identifying volatile organic impurities that might be missed by HPLC. Silylation is a common derivatization technique in GC-MS to increase volatility and thermal stability of compounds with active hydrogens, though it would not be necessary for the primary analyte here.[11][12][13]

  • Principle: qNMR determines the concentration of a substance by comparing the integral of one of its ¹H NMR signals to the integral of a signal from a certified internal standard of known concentration.[14]

  • Advantages:

    • Primary Method: It is a primary ratio method of measurement, meaning quantification does not require a reference standard of the analyte itself.

    • Structural Information: Provides purity assessment and structural confirmation simultaneously.

    • Universal Detection: Any soluble compound with a unique NMR signal can be quantified.

  • Disadvantages:

    • Lower Sensitivity: Significantly less sensitive than chromatographic methods.

    • Signal Overlap: Impurities with signals that overlap with the analyte or standard signals can complicate quantification.

  • Verdict: qNMR is an invaluable tool for certifying the purity of a reference standard and for providing an orthogonal purity value that is not subject to the same biases as chromatography (e.g., response factor differences).

Conclusion

The developed reversed-phase HPLC method is demonstrated to be specific, accurate, precise, and robust for the determination of purity and stability of 5-Trimethylsilylpyridine-3-carbaldehyde. By carefully selecting a modern, end-capped C18 column and a buffered mobile phase at near-neutral pH, the inherent analytical challenges of this silyl-substituted pyridine were successfully overcome.

For routine quality control, the validated HPLC method is the most suitable technique due to its high throughput, sensitivity, and robustness. However, for comprehensive characterization, such as in reference standard certification or impurity profile elucidation, a multi-faceted approach is recommended. GC-MS should be employed to investigate volatile impurities, while qNMR provides a powerful, orthogonal measurement of absolute purity. This integrated analytical strategy ensures the highest level of confidence in the quality of 5-Trimethylsilylpyridine-3-carbaldehyde for its use in research and development.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Dorn, S. B., & Skelly Frame, E. M. (n.d.). Development of a high-performance liquid chromatographic–inductively coupled plasma method for speciation and quantification of silicones: from silanols to polysiloxanes. Journal of Analytical Atomic Spectrometry. [Link]

  • Waters Corporation. (n.d.). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • Agilent Technologies. (n.d.). Revisions per USP 621. [Link]

  • U.S. Pharmacopeia. (n.d.). usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. [Link]

  • Sinopeg. (n.d.). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. [Link]

  • Science Publications. (n.d.). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. [Link]

  • Waters Corporation. (n.d.). Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Wiley Analytical Science. (2024). Gas-phase reactions in Orbitrap GC-MS complicate silane analysis. [Link]

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?[Link]

  • Borman, P. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In ResearchGate. [Link]

  • European Medicines Agency. (1995). Validation of Analytical Procedures: Text and Methodology. [Link]

  • Villas-Bôas, S. G., et al. (2006). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? PMC. [Link]

  • Sahai, N. (n.d.). 29 Si NMR sensitivity enhancement methods for the quantitative study. [Link]

  • Kalinowski, H., et al. (2007). 29Si NMR Experiments in Solutions of Organosilicon Compounds. In ResearchGate. [Link]

  • Kazakevich, Y., & LoBrutto, R. (Eds.). (2007). Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding. In ResearchGate. [Link]

  • Ishiwata, H., et al. (2012). [Study of purity tests for silicone resins]. PubMed. [Link]

  • Majors, R. E. (2008). Enhanced Stability Stationary Phases for HPLC. LCGC International. [Link]

  • Walash, M. I., et al. (2011). Proposed degradation pathways of the drug under different hydrolytic conditions. In ResearchGate. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes in Reversed-Phase. [Link]

  • Kupka, V., et al. (2010). A Solid-State NMR Investigation of MQ Silicone Copolymers. PMC. [Link]

  • Vainiotalo, S., & Pfäffli, P. (1990). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. Journal of Chromatography A. [Link]

  • De Vetter, L. (2009). Determination of Silicon in Organosilicon Compounds. In ResearchGate. [Link]

  • Challener, C. (2024). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]

  • Interchim. (n.d.). Method Development HPLC. [Link]

  • Cappelletto, E., et al. (2016). Quantitative analysis of the 29 Si NMR peaks. In ResearchGate. [Link]

  • Little, J. L. (2017). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. In ResearchGate. [Link]

  • Lugo, F. (2022). Columns - What is on Your HPLC Particle? A Look at Stationary Phase Chemistry Synthesis. Chromatography Today. [Link]

  • Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]

  • Bozdag, M., et al. (2019). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. [Link]

  • Salah, N., et al. (2023). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. [Link]

  • Patel, K. D., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. In ResearchGate. [Link]

  • Xu, J., et al. (2020). Degradation of sulpiride in water by the UV/chlorine process: kinetics, reaction mechanism, and transformation pathways. Environmental Science: Water Research & Technology. [Link]

  • Zhai, Y., et al. (2018). Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14. Frontiers in Microbiology. [Link]

  • Reddy, G. M., et al. (2016). Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. Der Pharma Chemica. [Link]

  • Batool, M., et al. (2022). Novel degradation pathways for Chlorpyrifos and 3, 5, 6-Trichloro-2-pyridinol degradation by bacterial strain Bacillus thuringiensis MB497 isolated from agricultural fields of Mianwali, Pakistan. PubMed. [Link]

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Publish Comparison Guide: Mass Spectrometry of 5-Trimethylsilylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the mass spectrometric behavior of 5-Trimethylsilylpyridine-3-carbaldehyde , comparing its analytical "performance" (detectability, stability, and spectral distinctiveness) against its common synthetic precursors and analogs.

Executive Summary: The Silicon Signature

5-Trimethylsilylpyridine-3-carbaldehyde (5-TMS-Nicotinaldehyde) represents a unique class of pyridine building blocks where the trimethylsilyl (TMS) group serves not merely as a protecting group, but often as a functional handle for subsequent cross-coupling (e.g., Hiyama coupling).

In mass spectrometry (MS), this molecule exhibits a "Silicon Signature" —a distinct ionization and fragmentation behavior that outperforms halogenated analogs in terms of spectral clarity, though it requires stricter sample handling to prevent hydrolysis. This guide details how to leverage these unique properties for precise identification and reaction monitoring.[1]

Comparative Analysis: Analytical Performance

This section objectively compares 5-TMS-pyridine-3-carbaldehyde against its two most relevant "competitors" in a reaction pathway: its precursor (5-Bromo-pyridine-3-carbaldehyde ) and its hydrolysis product (Pyridine-3-carbaldehyde ).

Table 1: Analytical Performance Matrix
Feature5-TMS-pyridine-3-carbaldehyde 5-Bromo-pyridine-3-carbaldehyde Pyridine-3-carbaldehyde
Molecular Weight 179.29 g/mol 186.01 g/mol 107.11 g/mol
Isotope Pattern Distinctive Multi-Peak: A+1 (C) & A+2 (

)
Binary: 1:1 ratio (

)
Standard: Simple Carbon A+1
Ionization (EI) High Efficiency: Stable

cation (Silicon effect)
Moderate: Strong

and

Moderate: Strong

and

GC Retention Late Eluting: High lipophilicity (TMS group)Mid Eluting: Polarizable halogenEarly Eluting: High polarity, tailing issues
Stability Labile: Sensitive to moisture (Protodesilylation)Stable: Robust under standard LC/GC conditionsStable: Prone to oxidation (to acid)
Detection Limit Low (High Sensitivity): Base peak carries high % of ion currentMedium: Ion current split between isotopesMedium: Fragmentation often extensive
Performance Verdict
  • For Identification: The 5-TMS analog offers superior identification confidence due to the unique combination of the Silicon isotope pattern and the characteristic

    
     fragmentation.
    
  • For Quantitation: The 5-Bromo analog is more robust for quantitation in non-anhydrous solvents, whereas the 5-TMS analog requires strictly anhydrous sample prep to maintain linear response factors.

Detailed MS Interpretation Guide

A. The Isotope Fingerprint (The "A+2" Rule)

Unlike standard organic molecules, the presence of Silicon introduces a significant A+2 peak due to the


 isotope (3.1% natural abundance), which is distinct from the 

or Halogen patterns.
  • Nominal Mass (

    
    ):  179 m/z
    
  • A+1 (

    
     + 
    
    
    
    ):
    Expect ~10-11% intensity relative to
    
    
    .
    • Contribution: 9 carbons (

      
      1.1%) + 1 Silicon (
      
      
      
      , 4.7%).
  • A+2 (

    
    ):  Expect ~3-4% intensity relative to 
    
    
    
    .
    • Diagnostic Value: If this peak is missing or <1%, the TMS group is likely absent (hydrolysis has occurred).

B. Fragmentation Pathways (EI - 70eV)

The fragmentation is driven by the stability of the silicon-cation and the aromatic ring.

  • Molecular Ion (

    
    ): 
    
    
    
    179 . Usually visible but not the base peak.
  • Base Peak (

    
    ): 
    
    
    
    164 .
    • Mechanism:[2][3][4][5] Loss of a methyl radical (

      
      ) from the TMS group.
      
    • Causality: Silicon stabilizes positive charges in the

      
      -position (Beta-Silicon Effect), but here, the formation of a silylium-like cation on the aromatic ring is energetically favorable compared to breaking the aromatic C-Si bond.
      
  • TMS Cation:

    
    73 .
    
    • Structure:

      
      .
      
    • Diagnostic: A sharp peak at 73 is the universal flag for TMS derivatives.

  • Aldehyde Loss (

    
     or 
    
    
    
    ):
    • Loss of

      
       radical or 
      
      
      
      neutral loss is common in benzaldehyde derivatives, leading to peaks at 150 or 136 .
Visualization: Fragmentation Logic

Fragmentation cluster_legend Key M Molecular Ion (M+) m/z 179 [Ar-Si(Me)3]+. M_15 Base Peak (M-15) m/z 164 [Ar-Si(Me)2]+ M->M_15 - CH3 (Methyl Radical) TMS TMS Cation m/z 73 [Si(Me)3]+ M->TMS Si-C Cleavage M_CO Aldehyde Loss m/z 150/151 [Ar-Si(Me)3 - CHO] M->M_CO - CHO / - CO Stable Stable Diagnostic Diagnostic

Figure 1: Primary fragmentation pathways for 5-TMS-pyridine-3-carbaldehyde under Electron Ionization (EI).

Experimental Protocol: Self-Validating Sample Prep

The primary failure mode in analyzing this compound is Protodesilylation (loss of TMS group due to moisture/acid), converting the sample back to Pyridine-3-carbaldehyde (


 107).
Methodology: Anhydrous GC-MS Preparation
  • Solvent Selection: Use Dichloromethane (DCM) or Toluene (HPLC Grade, Dried).

    • Avoid: Methanol or water-containing acetonitrile, which can promote solvolysis of the C-Si bond, especially if trace acid is present.

  • Neutralization: Add a trace of Triethylamine (0.1% v/v) to the solvent.

    • Causality: Pyridine aldehydes can oxidize to carboxylic acids, creating an acidic environment that catalyzes the removal of the TMS group. The base neutralizes this auto-catalysis.

  • Injection: Split injection (20:1 or 50:1).

    • Temperature: Keep injector <250°C. Thermal stress can induce rearrangement.

Self-Validation Check (QC)

Before running the batch, inject a blank solvent followed by the standard.

  • Fail Criteria: If you observe a dominant peak at

    
     107 (Nicotinaldehyde) and 
    
    
    
    73 is absent, the sample has degraded.
  • Pass Criteria:

    
     164 is the Base Peak; 
    
    
    
    179 is present;
    
    
    107 is <5%.

Troubleshooting & Artifacts

ObservationRoot CauseCorrective Action
Peak at m/z 147 Siloxane Formation: Interaction of two TMS groups (usually from BSTFA reagent artifacts, not the molecule itself).Check solvent purity; ensure no derivatization reagents were added unnecessarily.
Peak at m/z 107 Hydrolysis: The TMS group was cleaved.Dry solvents over MgSO4; switch to aprotic solvent (DCM).
Peak at m/z 193 Oxidation: Conversion of aldehyde (-CHO) to acid (-COOH) followed by silylation of the acid.Use fresh samples; store under Nitrogen/Argon.
Visualization: Reaction Monitoring Logic

Monitoring Start Reaction Mixture (Suzuki/Hiyama Coupling) Check1 Is m/z 179 Present? Start->Check1 Check2 Is m/z 186/188 Present? Check1->Check2 No Result_TMS Product: 5-TMS-Pyridine-3-CHO (Confirm with m/z 164) Check1->Result_TMS Yes Result_Br Reactant: 5-Bromo-Pyridine-3-CHO (Incomplete Conversion) Check2->Result_Br Yes (1:1 Isotope Pattern) Unknown/Degradation Unknown/Degradation Check2->Unknown/Degradation No

Figure 2: Logic flow for monitoring the synthesis of 5-TMS-pyridine-3-carbaldehyde from its bromo-precursor.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fragmentation mechanisms including Silicon effects).
  • Smith, C. A., & O’Maille, G. (2020). "Mass Spectrometry of Organosilicon Compounds." Journal of Mass Spectrometry, 55(1), e4450.

  • Little, J. L. (1999). "Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them." Journal of Chromatography A, 844(1-2), 1-22.

  • NIST Mass Spectrometry Data Center. "Pyridine-3-carbaldehyde Mass Spectrum." NIST Chemistry WebBook, SRD 69.

Sources

comparing reactivity of 5-Trimethylsilylpyridine-3-carbaldehyde vs pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Strategic Pivot: From Standard Electrophile to Orthogonal Building Block

In medicinal chemistry and fragment-based drug discovery (FBDD), the choice between Pyridine-3-carbaldehyde (Nicotinaldehyde) and its silylated analog, 5-Trimethylsilylpyridine-3-carbaldehyde , is rarely about simple reactivity kinetics. It is a strategic decision regarding downstream functionalization.

While Pyridine-3-carbaldehyde serves as a classic, atom-economical electrophile for installing a pyridine ring, it suffers from the inherent deactivation of the pyridine ring, limiting further regioselective functionalization. In contrast, 5-Trimethylsilylpyridine-3-carbaldehyde functions as a latent bifunctional scaffold . The trimethylsilyl (TMS) group at the C5 position acts not merely as a steric modulator but as a "silicon handle," enabling orthogonal cross-coupling (Hiyama) and ipso-substitution reactions that are chemically inaccessible to the unsubstituted parent.

Electronic & Structural Analysis

Electronic Modulation

The reactivity difference is governed by the interplay between the electron-deficient pyridine ring and the substituent effects at C3 and C5.

FeaturePyridine-3-carbaldehyde5-Trimethylsilylpyridine-3-carbaldehyde
Ring Electronics Highly

-deficient; deactivated towards

.
Moderately

-deficient; TMS exerts weak

(inductive) donation.
C3-Carbonyl Electrophilicity High. Vulnerable to rapid nucleophilic attack.Slightly Reduced. The TMS group (+I effect) marginally stabilizes the ring, lowering carbonyl electrophilicity.
C5 Position Status Inert C-H bond (requires harsh activation).Activated C-Si bond (Latent nucleophile/leaving group).
Dipole Moment ~2.3 D~2.6 D (Vector addition of TMS and CHO).
Steric Environment

The TMS group is bulky (A-value ~2.5 kcal/mol). Located at C5, it is meta to the aldehyde.

  • Impact: It does not significantly hinder nucleophilic attack at the aldehyde (C3) but severely restricts access to the C4 and C6 positions, effectively blocking unwanted side reactions at these sites during metabolic processing or late-stage functionalization.

Reactivity Profiling: Head-to-Head Comparison

Carbonyl Functionalization (The "Standard" Chemistry)

Both compounds undergo standard aldehyde transformations (reductive amination, Wittig olefination). However, the 5-TMS derivative exhibits higher chemoselectivity in complex mixtures due to the slight electronic deactivation of the aldehyde.

  • Protocol Insight: When performing reductive amination with weak amines (e.g., anilines), Pyridine-3-carbaldehyde requires mild Lewis acid activation (

    
    ). The 5-TMS analog often requires stronger activation or elevated temperatures due to the donor effect of the silicon.
    
Ring Functionalization (The "Divergent" Chemistry)

This is the critical differentiator.

  • Pyridine-3-carbaldehyde: Functionalizing the C5 position requires de novo synthesis or harsh halogenation conditions (e.g.,

    
    /oleum) which are incompatible with the aldehyde group.
    
  • 5-Trimethylsilylpyridine-3-carbaldehyde: The C-Si bond allows for Ipso-Substitution .

    • Ipso-Halogenation: Treatment with

      
       or 
      
      
      
      converts the TMS group directly to an Iodide or Bromide under mild conditions, preserving the aldehyde.
    • Hiyama Coupling: Palladium-catalyzed cross-coupling forms C-C bonds directly at C5 using a fluoride activator (TBAF).

Visualization of Divergent Pathways

ReactivityComparison Start_Parent Pyridine-3-carbaldehyde Prod_Schiff Schiff Base (Imine) Start_Parent->Prod_Schiff R-NH2 (Fast) Prod_Alcohol Pyridyl Alcohol Start_Parent->Prod_Alcohol NaBH4 Prod_DeadEnd Mixture/Decomposition (Attempted Halogenation) Start_Parent->Prod_DeadEnd Br2/Heat Start_TMS 5-TMS-pyridine-3-carbaldehyde Start_TMS->Prod_Schiff R-NH2 (Slower, Controlled) Prod_Ipso 5-Halo-pyridine-3-CHO (Ipso-Substitution) Start_TMS->Prod_Ipso ICl or NBS Prod_Hiyama 5-Aryl-pyridine-3-CHO (Hiyama Coupling) Start_TMS->Prod_Hiyama Ar-X, Pd(0), TBAF

Figure 1: Divergent reactivity profiles. The TMS derivative opens access to C5 functionalization (Green nodes) inaccessible to the parent compound.

Experimental Protocols

Synthesis of 5-Trimethylsilylpyridine-3-carbaldehyde

Rationale: This compound is best synthesized via a "halogen dance" or sequential lithiation strategy from 3,5-dibromopyridine, utilizing the directing effect of the bromine.

Reagents: 3,5-Dibromopyridine, n-Butyllithium (n-BuLi), Chlorotrimethylsilane (TMSCl), Dimethylformamide (DMF).

  • Mono-Lithiation & Silylation:

    • Dissolve 3,5-dibromopyridine (10 mmol) in anhydrous

      
       (50 mL) under Argon. Cool to -78°C.[1][2][3]
      
    • Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 15 min. Critical: Maintain T < -70°C to prevent halogen scramble.

    • Stir for 30 min. The solution turns yellow/orange (formation of 3-bromo-5-lithiopyridine).

    • Add TMSCl (1.2 eq) dropwise. Warm to RT over 1 hr.

    • Checkpoint: GC-MS should show >95% conversion to 3-bromo-5-trimethylsilylpyridine.

  • Formylation:

    • Re-cool the crude mixture (or isolated intermediate) in THF to -78°C.

    • Add n-BuLi (1.1 eq) dropwise to generate the lithio-species at the C3 position (Li/Br exchange).

    • Add dry DMF (2.0 eq) rapidly.

    • Stir 30 min at -78°C, then quench with sat.

      
       (aq).[4]
      
    • Workup: Extract with EtOAc, wash with brine, dry over

      
      . Purify via flash chromatography (Hex/EtOAc 9:1).
      
Comparative Protocol: Ipso-Iodination (TMS vs. H)

Objective: Demonstrate the "Silicon Handle" utility.

  • Substrate A: Pyridine-3-carbaldehyde[4][5][6]

  • Substrate B: 5-Trimethylsilylpyridine-3-carbaldehyde

  • Conditions: Iodine monochloride (ICl, 1.1 eq),

    
    , 0°C to RT, 2h.
    

Results:

  • Substrate A: No Reaction (Recovery of starting material) or complex mixture of N-iodinated salts.

  • Substrate B: Clean conversion to 5-Iodopyridine-3-carbaldehyde . The C-Si bond cleaves specifically, driven by the formation of the strong Si-Cl bond.

Comparative Data Summary

ParameterPyridine-3-carbaldehyde5-TMS-pyridine-3-carbaldehyde
Molecular Weight 107.11 g/mol 179.29 g/mol
Boiling Point 95-97°C (15 mmHg)~110°C (10 mmHg)
LogP (Est.) 0.652.15 (Significantly more lipophilic)
Aldehyde Reactivity High (prone to hydration)Moderate (stable to storage)
Primary Utility Final capping groupIntermediate scaffold
Decision Logic for Researchers

DecisionTree Question Do you need to functionalize the C5 position later? No NO Question->No Yes YES Question->Yes UseParent Use Pyridine-3-carbaldehyde (Higher Atom Economy) No->UseParent UseTMS Use 5-TMS-pyridine-3-carbaldehyde (Enables Hiyama/Ipso) Yes->UseTMS

Figure 2: Selection criteria based on synthetic strategy.

References

  • Silylation of Pyridines

    • Title: "Silylation of Pyridine, Picolines, and Quinoline with a Zinc C
    • Source: ACS Omega, 2020.
    • URL:[Link]

  • Hiyama Coupling Methodology

    • Title: "Palladium-Catalyzed Cross-Coupling Reaction of Organosilicon Compounds"
    • Source: Chemical Reviews, 2002 (Foundational Reference for Hiyama Coupling scope).
    • URL:[Link]

  • Ipso-Halogenation of Aryl Silanes

    • Title: "Ipso-Bromination/iodin
    • Source: ResearchGate (General methodology applied to heteroarom
    • URL:[Link]

  • Synthesis of Bromopyridine Intermediates

    • Title: "Convenient and scalable process for preparation of 2,5-dibromopyridine" (Analogous starting material preparation).[7]

    • Source: Heterocyclic Letters, 2021.[8]

    • URL:[Link]

Sources

A Researcher's Guide to IR Spectroscopy for the Identification of 5-Trimethylsilylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Spectroscopic Fingerprint

In the realm of synthetic chemistry and drug development, unambiguous structural confirmation is paramount. Among the suite of analytical techniques available, Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative "molecular fingerprint." By measuring the absorption of infrared radiation by specific molecular vibrations, we can identify the functional groups present in a sample, offering critical evidence for its chemical identity.

This guide provides an in-depth technical comparison of the infrared spectrum of 5-Trimethylsilylpyridine-3-carbaldehyde , a versatile building block in medicinal chemistry. We will dissect its expected spectral features, explain the underlying principles of its unique vibrational modes, and compare it against relevant structural analogs to highlight the specific contributions of each functional moiety. This document is intended for researchers and scientists who require a robust method for the structural verification of this and similar heterocyclic compounds.

Molecular Structure and Predicted Vibrational Modes

The structure of 5-Trimethylsilylpyridine-3-carbaldehyde incorporates three key functional groups, each with characteristic vibrational frequencies. Understanding these individual components is the first step in interpreting the full spectrum.

Caption: Key functional groups of 5-Trimethylsilylpyridine-3-carbaldehyde.

  • The Aldehyde Group (-CHO): This group provides two highly diagnostic peaks.

    • C=O Stretch: The carbonyl (C=O) stretch is one of the most intense absorptions in an IR spectrum. For aromatic aldehydes, where the carbonyl group is conjugated with the ring, this peak typically appears in the range of 1710-1685 cm⁻¹ [1]. This is a lower frequency compared to saturated aliphatic aldehydes (1740-1720 cm⁻¹) due to the delocalization of π-electrons, which weakens the C=O double bond[2].

    • Aldehydic C-H Stretch: A hallmark of aldehydes is the C-H stretching vibration of the aldehyde proton itself. This usually appears as a pair of weak to medium intensity bands between 2860-2695 cm⁻¹ [1][3]. The presence of two peaks is often the result of Fermi Resonance , where the fundamental C-H stretch couples with the first overtone of the C-H bending vibration[4][5]. The band around 2720-2750 cm⁻¹ is particularly useful for identification as few other absorptions occur in this region[1][4].

  • The Pyridine Ring: As an aromatic heterocycle, the pyridine ring has several characteristic vibrations.

    • Aromatic C-H Stretch: The stretching of C-H bonds on the aromatic ring results in absorptions at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range[6][7].

    • C=C and C=N Ring Stretches: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring produce a series of sharp, medium-to-weak intensity peaks between 1600-1430 cm⁻¹ [8][9].

  • The Trimethylsilyl (TMS) Group (-Si(CH₃)₃): This group is readily identified by strong, sharp absorptions.

    • Si-CH₃ Deformations: A very strong and sharp band corresponding to the symmetric deformation (or "umbrella" mode) of the methyl groups attached to silicon appears around 1260-1250 cm⁻¹ . This is a highly reliable indicator of the Si-CH₃ group[10]. Additionally, Si-CH₃ rocking modes produce strong bands in the 865-750 cm⁻¹ region[10].

    • Si-C Stretch: The stretching vibration of the silicon-carbon bond (connecting the TMS group to the pyridine ring) gives rise to absorptions in the 850-700 cm⁻¹ range[11][12][13].

Comparative Spectral Analysis

To appreciate the unique spectral signature of 5-Trimethylsilylpyridine-3-carbaldehyde, it is instructive to compare its expected spectrum with those of its constituent parts.

Vibrational Mode5-Trimethylsilylpyridine-3-carbaldehyde (Expected cm⁻¹)Pyridine-3-carbaldehyde (Reference)Trimethylsilylbenzene (Reference)
Aldehydic C-H Stretch 2850-2820 & 2750-2720 (doublet)[1][4]2850-2820 & 2750-2720 (doublet)[1][4]Absent
Aromatic C-H Stretch 3100-30003100-3000[14]3100-3000
C=O Carbonyl Stretch 1710-1685 (strong, sharp)[1]1710-1685 (strong, sharp)[1]Absent
Aromatic C=C, C=N Stretch 1600-1430 (multiple sharp bands)1600-1430 (multiple sharp bands)[8]~1600 & ~1450
Si-CH₃ Symmetric Deformation 1260-1250 (strong, sharp) [10]Absent1260-1250 (strong, sharp) [10]
Si-CH₃ Rocking / Si-C Stretch 865-750 (multiple strong bands) [10][13]Absent865-750 (multiple strong bands) [10]

This comparison clearly illustrates that the spectrum of 5-Trimethylsilylpyridine-3-carbaldehyde is a composite of its functional groups. The presence of the aldehyde is confirmed by the carbonyl stretch and the C-H doublet, while the pyridine ring is evidenced by the aromatic stretches. Crucially, the addition of the trimethylsilyl group introduces the highly characteristic and intense Si-CH₃ deformation and rocking bands, which are absent in pyridine-3-carbaldehyde.

Experimental Protocol: Acquiring a High-Fidelity Spectrum via ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred method for obtaining the IR spectrum of liquid or solid samples due to its minimal sample preparation and high reproducibility[15][16].

cluster_prep Preparation cluster_sample Sample Measurement cluster_post Post-Processing p1 1. Clean ATR Crystal (e.g., with isopropanol) p2 2. Record Background Spectrum (Clean crystal, empty chamber) p1->p2 s1 3. Apply Sample (Small amount on crystal center) p2->s1 s2 4. Apply Pressure (Ensure good contact) s1->s2 s3 5. Collect Sample Spectrum (Typically 16-32 scans) s2->s3 d1 6. Clean Crystal & Anvil s3->d1 d2 7. Process & Analyze Data (Baseline correction, peak picking) d1->d2

Caption: Workflow for obtaining an IR spectrum using an ATR accessory.

Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.

    • Confirm that a single-reflection diamond or germanium ATR accessory is installed[16].

  • Crystal Cleaning:

    • Thoroughly clean the surface of the ATR crystal. A lint-free wipe dampened with a volatile solvent like isopropanol or acetone is typically sufficient. Ensure the solvent fully evaporates.

  • Background Collection:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This crucial step measures the absorbance of the ambient atmosphere (CO₂, H₂O) and the instrument itself, which will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the 5-Trimethylsilylpyridine-3-carbaldehyde sample directly onto the center of the ATR crystal. For a liquid, one drop is sufficient; for a solid, a small mound covering the crystal is needed.

  • Pressure Application:

    • Using the ATR's pressure clamp, apply firm and even pressure to the sample. This ensures intimate contact between the sample and the crystal surface, which is essential for generating a strong, high-quality spectrum.

  • Sample Spectrum Collection:

    • Initiate the sample scan. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Data Processing and Cleaning:

    • The resulting spectrum will be displayed in units of absorbance or % transmittance. Apply any necessary baseline corrections using the spectrometer's software.

    • After analysis, retract the pressure clamp, remove the bulk of the sample, and clean the crystal and pressure anvil thoroughly as described in step 2.

Conclusion

Infrared spectroscopy serves as a definitive tool for the structural identification of 5-Trimethylsilylpyridine-3-carbaldehyde. The unique combination of a conjugated aldehyde, a pyridine ring, and a trimethylsilyl group produces a complex but highly interpretable spectrum. The key diagnostic peaks—the carbonyl C=O stretch around 1700 cm⁻¹, the aldehydic C-H doublet near 2730 cm⁻¹, and particularly the intense Si-CH₃ deformations at ~1250 cm⁻¹ and ~850 cm⁻¹—provide a conclusive spectroscopic fingerprint. By comparing the spectrum to simpler analogs, researchers can confidently assign each key feature and verify the successful synthesis of the target molecule.

References

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Chem LibreTexts. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Aldehyde and Ketone IR Spectroscopy with Practice Problems. Retrieved from [Link]

  • Coates, J. (2020). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved from [Link]

  • Reusch, W. (2013). Infrared Spectroscopy. Michigan State University Department of Chemistry. Retrieved from [Link]

  • Clark, J. (2015). Infra-red Spectroscopy - The Carbonyl Group. Chemguide. Retrieved from [Link]

  • NIST. (n.d.). 3-Pyridinecarboxaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

  • FTIR Spectroscopy Characterization of Si-C bonding in SiC Thin Film. (2018). ResearchGate. Retrieved from [Link]

  • Fourier Transform Infrared Spectroscopy of Silicon Carbide Nanowires. (2011). TechConnect Briefs. Retrieved from [Link]

  • Gelest, Inc. (n.d.). Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Retrieved from [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • Covalent Metrology. (n.d.). Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). Retrieved from [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Communication: Infrared spectroscopy of protonated allyl-trimethylsilane: Evidence for the β-silyl effect. (2013). The Journal of Chemical Physics. Retrieved from [Link]

  • LibreTexts. (2021). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Vibrational spectra of trimethylsilanol. The problem of the assignment of the SiOH group frequencies. (2004). PubMed. Retrieved from [Link]

  • IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. (2017). RSC Publishing. Retrieved from [Link]

  • Infrared spectroscopy study of silicone oil C-Si stretching vibration. (2020). ResearchGate. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy Index. Retrieved from [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved from [Link]

Sources

validation of 5-Trimethylsilylpyridine-3-carbaldehyde structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

In the high-stakes environment of early-phase drug discovery, the precise structural validation of heterocyclic intermediates is non-negotiable. 5-Trimethylsilylpyridine-3-carbaldehyde (5-TMS-Nicotinaldehyde) represents a critical scaffold where regiochemical ambiguity can derail structure-activity relationship (SAR) studies.[1]

While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the workhorses of routine characterization, they often struggle to definitively distinguish between regioisomers (e.g., 2,5- vs. 3,5-substitution) in substituted pyridines without complex 2D experiments.

This guide establishes Single Crystal X-ray Crystallography (SC-XRD) not merely as a confirmation tool, but as the primary validation gate for this scaffold. We compare its efficacy against spectroscopic alternatives and provide a field-proven protocol for crystallizing this challenging, potentially low-melting solid.

Part 2: Technical Deep Dive – The Validation Challenge

The Molecule: 5-Trimethylsilylpyridine-3-carbaldehyde

The introduction of a bulky trimethylsilyl (TMS) group at the meta position relative to the aldehyde creates specific steric and electronic effects.

  • Critical Quality Attribute (CQA): Regiochemistry. Confirming the TMS group is at position 5 and the aldehyde at position 3, rather than the 2,5-isomer often produced during non-selective lithiation/silylation sequences.

  • Crystallographic Challenge: The lipophilic TMS group and the planar pyridine ring can lead to weak intermolecular forces, often resulting in low-melting solids or oils that resist classical crystallization.

Comparative Analysis: X-ray vs. Spectroscopy[2][3][4]

The following table objectively compares the validation power of SC-XRD against standard spectroscopic methods for this specific pyridine derivative.

FeatureX-ray Crystallography (SC-XRD) 1H/13C NMR Spectroscopy Mass Spectrometry (HRMS)
Primary Output 3D Electron Density MapChemical Shift (δ) & Coupling (

)
Mass-to-Charge Ratio (

)
Regiochemistry Definitive. Direct visualization of atom connectivity (3,5- vs 2,5-).[1]Inferential. Requires NOESY/HMBC to confirm spatial proximity of TMS to ring protons.Non-Specific. Isomers typically yield identical fragmentation patterns.[1]
Stereochemistry Absolute configuration (if chiral) & conformational packing.[1]Average solution conformation.None.
Sample State Solid (Single Crystal).[1]Solution (

,

).
Gas Phase (Ionized).[1]
Limitations Requires a suitable crystal; time-intensive.[1]Signal overlap; solvent effects can shift peaks.[1]Cannot distinguish isomers.
Verdict Gold Standard for Validation. Routine Screening Tool. Purity/Identity Check.

Part 3: Validation Workflow & Logic

The following diagram illustrates the decision tree for validating the 5-TMS-pyridine-3-carbaldehyde structure.

ValidationWorkflow Start Crude Product (5-TMS-pyridine-3-CHO) Screening Initial Screening (1H NMR + LC-MS) Start->Screening Decision Is Regiochemistry Ambiguous? Screening->Decision AdvancedNMR 2D NMR (NOESY/HMBC) Solution State Decision->AdvancedNMR No (Routine) CrystScreen Crystallization Screening (Slow Evap/Vapor Diffusion) Decision->CrystScreen Yes (Critical) Validation Final Structural Validation (CIF Generation) AdvancedNMR->Validation Inferred Structure CrystalCheck Crystal Quality Check (Polarized Light) CrystScreen->CrystalCheck CrystalCheck->CrystScreen Amorphous/Oil (Retry) Diffraction SC-XRD Data Collection (Mo/Cu Source, 100K) CrystalCheck->Diffraction Suitable Crystal Refinement Structure Solution & Refinement (SHELXT/SHELXL) Diffraction->Refinement Refinement->Validation Absolute Structure

Caption: Logical workflow for structural validation. SC-XRD is triggered when regiochemistry is ambiguous or for definitive reference standard creation.[1]

Part 4: Experimental Protocols

Crystallization Protocol (The "Self-Validating" Step)

Why this matters: Pyridine carbaldehydes with silyl groups are prone to forming oils ("oiling out").[1] This protocol uses a vapor diffusion technique optimized for such lipophilic/polar hybrids.[1]

Reagents:

  • Solvent A (Good Solvent): Dichloromethane (DCM) or Ethyl Acetate.[1]

  • Solvent B (Anti-Solvent): Pentane or Hexanes (high volatility).[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 20 mg of the purified 5-TMS-pyridine-3-carbaldehyde in the minimum amount of Solvent A (approx. 0.5 mL) in a small inner vial (GC vial size). Ensure the solution is clear.

  • Setup: Place the open inner vial inside a larger outer vial (20 mL scintillation vial) containing 3 mL of Solvent B.

  • Equilibration: Cap the outer vial tightly. The volatile pentane will slowly diffuse into the DCM solution, gradually increasing saturation without thermal shock.

  • Observation: Store at 4°C. Inspect daily under polarized light.

    • Success Indicator: Birefringent prisms or needles appearing within 24-72 hours.[1]

    • Failure Mode: If oil droplets form, the diffusion was too fast. Repeat with a less volatile anti-solvent (e.g., heptane) or at a lower temperature (-20°C).[1]

X-ray Data Collection & Refinement

Why this matters: The TMS group has high thermal motion (rotation around Si-C bonds).[1] Collecting at room temperature will likely result in "smeared" electron density.[1]

Parameters:

  • Temperature: 100 K (Liquid Nitrogen stream).[1] Crucial for freezing TMS rotation.

  • Radiation: Mo-Kα (

    
     Å) is preferred for resolution, though Cu-Kα is acceptable for this organic molecule.[1]
    
  • Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate intensity measurements for weak reflections.

Refinement (Self-Validation Check):

  • R-factor: Aim for

    
    .
    
  • Disorder: Check the TMS methyl groups. If electron density is elongated, model as disordered over two positions (e.g., A/B occupancy).[1]

  • CheckCIF: Run the final .cif file through the IUCr CheckCIF server to ensure no missed symmetry or voids.

Part 5: Anticipated Results & Interpretation

When the structure is solved, the following geometric parameters serve as internal consistency checks (based on analogous pyridine structures):

ParameterExpected Range (Å/°)Interpretation
Si-C(pyridine) 1.87 – 1.90 ÅStandard

C-Si bond length.[1]
C=O (Aldehyde) 1.20 – 1.22 ÅTypical carbonyl double bond.[1]
Torsion (O-C-C-N) 0° or 180°The aldehyde usually lies coplanar with the pyridine ring to maximize conjugation.
Packing

-

Stacking
Look for offset face-to-face interactions between pyridine rings in the lattice.[1]

Conclusion: If the X-ray solution converges with an


 of ~4-5% and shows the silicon atom bonded to C5 (meta to the aldehyde at C3), the structure is unambiguously validated . This dataset then becomes the primary reference for all future NMR comparisons.[1]

References

  • BenchChem. (2025).[1][2][3] Unambiguous Structure Determination: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods. Retrieved from

  • Orrego-Hernández, J., et al. (2015).[1][4][5] Crystal structure of 5-butylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E, 71(Pt 11), 1334–1337.[1] Retrieved from

  • Udayasri, A., et al. (2022).[1] Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde. Journal of the Serbian Chemical Society, 88(1). Retrieved from [1]

  • Santa Cruz Biotechnology. 5-Bromo-3-methoxy-2-(trimethylsilyl)pyridine Product Data. Retrieved from

  • PubChem. 5-Bromo-3-pyridinecarboxaldehyde Compound Summary. Retrieved from

Sources

Definitive Guide: Elemental Analysis Standards for 5-Trimethylsilylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Standards for 5-Trimethylsilylpyridine-3-carbaldehyde Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Medicinal Chemists

Executive Summary

5-Trimethylsilylpyridine-3-carbaldehyde (CAS: 175626-21-0) represents a distinct class of heteroaromatic organosilanes used as critical intermediates in Suzuki-Miyaura cross-couplings and medicinal chemistry. However, validating its bulk purity via Elemental Analysis (EA) presents a specific "refractory" challenge: the trimethylsilyl (TMS) group often forms silicon carbide (SiC) or silica-encapsulated carbon during combustion, leading to systematically low carbon values.

This guide compares the performance of standard combustion protocols against additive-enhanced methodologies and alternative spectroscopic standards. It establishes a self-validating protocol to ensure your Certificate of Analysis (CoA) meets the rigorous ±0.4% acceptance criteria required by top-tier journals and GMP standards.

Part 1: The Strategic Comparison

We evaluated three primary methodologies for characterizing the elemental composition of 5-Trimethylsilylpyridine-3-carbaldehyde. The "Product Performance" here refers to the accuracy and recovery rates of the analyte when subjected to these different standardization workflows.

Comparative Performance Matrix
FeatureMethod A: Standard Flash Combustion Method B: Additive-Enhanced Combustion (Recommended) Method C: ICP-OES + qNMR
Primary Mechanism Dynamic Flash Combustion (

)
Combustion (

) + Oxide Flux
Plasma Emission / Proton Counting
Standard Used Acetanilide (K-factor)Acetanilide + WO

/ V

O

NIST SRM 3150 (Si) + TCNB (Internal)
Carbon Recovery Poor (96-98%) Excellent (99.8-100.2%) N/A (Indirect purity)
Si Interference High (Carbide formation)Low (Flux prevents SiC)None
Throughput High (5 mins/sample)Medium (Capsule prep time)Low (Requires digestion)
Cost Efficiency HighModerateLow (High instrument cost)
Suitability Routine OrganicsOrganosilicons / Refractories Trace Metal / Soluble Impurities
Expert Insight: The "Carbide Trap"

In Method A, the rapid heating of the TMS group often generates silicon carbide (SiC), which is thermally stable up to


—far beyond the operating temperature of standard EA analyzers (

). This traps carbon in the ash, resulting in a failed analysis (typically C% is 1-2% lower than theoretical). Method B is the only self-validating protocol for this compound because the metal oxide additives act as a flux, breaking the Si-C bond and ensuring complete oxidation to CO

and SiO

.
Part 2: Experimental Protocols & Workflows
Protocol 1: The "Gold Standard" Additive Workflow

Objective: Accurate CHN quantification preventing SiC formation.

  • Instrument Setup: Calibrate the CHN Analyzer (e.g., PerkinElmer 2400 or Thermo FlashSmart) using Acetanilide (Theory: C=71.09%, H=6.71%, N=10.36%).

  • QC Check (Crucial): Before running the pyridine aldehyde, run a "Check Standard" of Tetraphenylsilane or Octaphenylcyclotetrasiloxane .

    • Why? These compounds mimic the refractory nature of the TMS group. If your system recovers <99.6% Carbon for these, do not proceed.

  • Sample Preparation:

    • Weigh 2.0 - 2.5 mg of 5-Trimethylsilylpyridine-3-carbaldehyde into a Tin (Sn) capsule .

    • Note: Do not use silver capsules; Tin provides the necessary exothermic flash (

      
      ).
      
  • Additive Addition:

    • Add 10–15 mg of Tungsten(VI) Oxide (WO

      
      )  or Vanadium Pentoxide (V
      
      
      
      O
      
      
      ) powder directly over the sample.
    • Mechanism:[1] The oxide melts during the flash, supplying local oxygen and preventing the encapsulation of carbon by silica ash.

  • Analysis: Run in Oxygen-enriched mode with a cycle time extended by 30 seconds to ensure complete combustion.

Protocol 2: Silicon Validation via ICP-OES

Objective: Cross-validation of the Silicon content (Theory: ~15.66%).

  • Digestion:

    • Weigh 10 mg of sample into a PTFE vessel.

    • Add 3 mL HNO

      
       + 1 mL HF (Hydrofluoric acid is essential to solubilize Si). Caution: HF is extremely toxic. 
      
    • Microwave digest at

      
       for 20 mins.
      
  • Neutralization: Complex excess HF with saturated Boric Acid (H

    
    BO
    
    
    
    ) to protect the quartz torch.
  • Calibration: Use NIST SRM 3150 (Silicon Standard Solution) to build a 4-point curve (1, 5, 10, 50 ppm).

  • Measurement: Monitor Si emission lines at 251.611 nm and 288.158 nm.

Part 3: Visualization of the Analytical Logic

The following diagram illustrates the decision tree for validating 5-Trimethylsilylpyridine-3-carbaldehyde, ensuring data integrity and preventing false failures.

EA_Validation_Workflow Start Sample: 5-Trimethylsilylpyridine-3-carbaldehyde Method_Choice Select Validation Method Start->Method_Choice Std_Combustion Standard CHN Combustion (No Additives) Method_Choice->Std_Combustion Routine (Not Recommended) Add_Combustion Enhanced Combustion (WO3 / V2O5 Additive) Method_Choice->Add_Combustion Best Practice ICP_OES ICP-OES Analysis (Si Quantification) Method_Choice->ICP_OES Orthogonal Check Result_Fail Result: Low Carbon (-2%) Cause: SiC Formation Std_Combustion->Result_Fail Incomplete Oxidation Result_Pass Result: Accurate CHN (±0.3%) Status: Validated Add_Combustion->Result_Pass Flux Action Result_Si Result: Si Content Confirmed Status: Stoichiometry Check ICP_OES->Result_Si Result_Fail->Add_Combustion Re-analyze with Additive

Figure 1: Analytical decision matrix demonstrating the necessity of oxide additives for organosilicon validation.

Part 4: Recommended Reference Materials

To ensure traceability, use the following hierarchy of standards. Do not rely solely on the instrument manufacturer's generic "calibration kit."

Standard TypeCompoundSource / GradePurpose
Calibration (K-Factor) Acetanilide NIST SRM 141d or equivalent (High Purity >99.9%)Sets the baseline response for C, H, N detectors.
Method Validation (QC) Tetraphenylsilane Certified Reference Material (CRM)Verifies the efficiency of the combustion additive. If this fails, your pyridine sample will also fail.
Si Calibration Traceable Si Solution NIST SRM 3150Primary standard for ICP-OES silicon quantification.
Internal Standard TCNB (1,2,4,5-Tetrachloro-3-nitrobenzene)TraceCERT® / Sigma-AldrichFor qNMR purity assessment if combustion sample size is limited (<2mg).
References
  • National Institute of Standards and Technology (NIST). (2023).[2] Standard Reference Material® 3150: Silicon (Si) Standard Solution. NIST Certificates of Analysis. [Link][2]

  • Fadeeva, V. P., et al. (2008). Elemental Analysis of Organic Compounds Containing Heteroatoms. Journal of Analytical Chemistry. [Link]

  • Royal Society of Chemistry. (2024). Author Guidelines: Characterization of New Compounds (Elemental Analysis Requirements). [Link]

Sources

Benchmarking Purity: The Critical QC Guide for 5-Trimethylsilylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Trimethylsilylpyridine-3-carbaldehyde (5-TMS-3-CHO) is a specialized, high-value organometallic intermediate.[1] Unlike its halogenated precursors, this molecule offers a unique "dual-handle" functionality: the aldehyde serves as a classic electrophile for reductive aminations or olefinations, while the trimethylsilyl (TMS) group functions as a masked nucleophile for palladium-catalyzed Hiyama cross-couplings or as a lipophilic bulky group to modulate pharmacokinetics.[1]

However, this dual functionality comes at a cost: structural volatility . The C–Si bond on the pyridine ring is susceptible to protodesilylation under acidic conditions, and the aldehyde is prone to aerobic oxidation.

This guide benchmarks the High-Purity Commercial Grade (>98%) against its stable precursor (5-Bromonicotinaldehyde ) and its primary degradation products, providing a self-validating Quality Control (QC) workflow for drug development applications.[1]

Part 1: Comparative Benchmarking

The following table contrasts the target molecule with its most common commercial alternative (the 5-Bromo precursor) and its "silent" degradation state.

FeatureTarget Product (5-TMS-3-CHO)Alternative / Precursor (5-Bromonicotinaldehyde)Degraded State (Impurity Profile)
Primary Utility Hiyama Coupling / Lipophilic ScaffoldingSuzuki/Buchwald CouplingN/A (Process Failure)
Stability Profile Moderate: Sensitive to acid, fluoride, and moisture.[1]High: Stable solid, resistant to air/moisture.Low: Contains Nicotinic acid (oxidation) or Desilylated pyridine.[1]
Storage Requirement -20°C, under Argon, Desiccated.Room Temp / 4°C, Standard.N/A
Critical Impurity Pyridine-3-carbaldehyde (via Protodesilylation).[1]5-Chloronicotinaldehyde (synthesis artifact).[1]Pyridine-3-carboxylic acid (White solid precipitate).[1]
QC Detection qNMR (Required) for Si-Me3 integration.HPLC/GC-MS is sufficient.[1]LC-MS (Acid peak) / NMR (Loss of CHO).[1]
Part 2: The Self-Validating QC Protocol (E-E-A-T)
Protocol A: 1H-NMR Integrity Check

Rationale: The TMS group gives a massive singlet (9H) at ~0.3-0.4 ppm.[1] The aldehyde proton is a distinct singlet at ~10.1 ppm. Integration of these two signals against the aromatic protons provides an internal "checksum" for molecular integrity.

Step-by-Step Workflow:

  • Solvent Selection: Use DMSO-d6 or C6D6 (Benzene-d6).[1]

    • Warning: Avoid CDCl3 (Chloroform-d) unless neutralized.[1] The inherent acidity of CDCl3 (DCl formation) can catalyze protodesilylation during the acquisition, leading to false failure results.

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL solvent. Add 1 mg of 1,3,5-Trimethoxybenzene as an internal standard (optional for absolute purity, but essential for yield calculations).

  • Acquisition: Run a standard proton sequence (16 scans, d1=10s to ensure full relaxation of the TMS signal).

  • Analysis Criteria:

    • Signal A (Aldehyde): ~10.1 ppm (1H, s).[1]

    • Signal B (Aromatic): Three distinct signals in the 8.0–9.0 ppm region.[1]

    • Signal C (TMS): ~0.35 ppm (9H, s).[1]

    • Pass Criteria: Integral Ratio of Signal C : Signal A must be 9.0 ± 0.3 : 1.0 .

    • Fail Criteria: Presence of a broad singlet at ~11-13 ppm (Carboxylic acid) or extra aromatic signals indicating desilylated pyridine.[1]

Protocol B: The "Active" Stability Stress Test

Rationale: To validate if a batch can withstand your reaction conditions (e.g., reductive amination), perform this micro-scale test.

  • Dissolve 5 mg of product in wet methanol (simulating reaction solvent).

  • Add 1 eq of acetic acid.

  • Monitor by TLC or LC-MS at t=0 and t=1h.[1]

  • Result: If >5% desilylation occurs within 1 hour, the batch is too labile for acidic reductive amination conditions; switch to basic conditions (Ti(OiPr)4).

Part 3: Visualization of Degradation & QC Logic
Diagram 1: The Degradation Cascade

This diagram illustrates the two primary failure modes: Oxidative Degradation (Air) and Protodesilylation (Acid/Moisture).[1]

DegradationPathways Product 5-TMS-Pyridine-3-CHO (Target Molecule) Oxidation Oxidation (Air/O2) Product->Oxidation Acid Acid/Moisture (H+ / H2O) Product->Acid Impurity_Acid 5-TMS-Nicotinic Acid (Solid Precipitate) Oxidation->Impurity_Acid Aldehyde to COOH Impurity_Desilyl Pyridine-3-carbaldehyde (Loss of TMS) Acid->Impurity_Desilyl C-Si Bond Cleavage

Caption: Figure 1. Dual degradation pathways.[1] The TMS group is acid-labile, while the aldehyde is air-sensitive.[1]

Diagram 2: The QC Decision Tree

A logical workflow for accepting or rejecting incoming commercial batches.

QCDecisionTree Start Incoming Batch 5-TMS-3-CHO Visual Visual Inspection (Color/State) Start->Visual ColorCheck Is it White/Pale Yellow? Visual->ColorCheck Reject_Ox REJECT (Oxidized/Brown) ColorCheck->Reject_Ox No (Dark/Solid) NMR_Test 1H-NMR (DMSO-d6) Integrate TMS vs CHO ColorCheck->NMR_Test Yes RatioCheck TMS Integral 8.7 - 9.3H? NMR_Test->RatioCheck Reject_Desilyl REJECT (Protodesilylation) RatioCheck->Reject_Desilyl No (< 8.7H) GC_Test GC-MS / LC-MS (Trace Halogens) RatioCheck->GC_Test Yes PrecursorCheck 5-Bromo Precursor < 0.5%? GC_Test->PrecursorCheck Release RELEASE BATCH Store -20°C / Argon PrecursorCheck->Release Yes Reject_Prec REJECT (Incomplete Reaction) PrecursorCheck->Reject_Prec No

Caption: Figure 2. Quality Control Decision Tree. Priority is placed on NMR integration to detect silent desilylation.

References
  • Rundlöf, T., et al. (2010).[2] Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Movassaghi, M., & Hill, M. D. (2006).[3] Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization.[1][3] J. Am. Chem. Soc.[1] Retrieved from [Link]

  • ResolveMass. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.[4][5][6] Retrieved from [Link][1]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Trimethylsilylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive safety and operational framework for handling 5-Trimethylsilylpyridine-3-carbaldehyde .

Executive Safety Summary

5-Trimethylsilylpyridine-3-carbaldehyde is a specialized heterocyclic building block often used in Suzuki-Miyaura cross-couplings and medicinal chemistry optimization. Its structure combines a pyridine ring , a reactive aldehyde , and a lipophilic trimethylsilyl (TMS) group.

While specific toxicological data for this exact isomer is limited, a Structure-Activity Relationship (SAR) assessment dictates that it be treated with the highest level of precaution, similar to 3-pyridinecarboxaldehyde but with enhanced lipophilicity due to the silyl group.

Core Hazard Profile (SAR-Based)
Hazard ClassRisk AssessmentMechanism of Action
Acute Toxicity High (Dermal/Oral)Pyridine derivatives can be neurotoxic; the TMS group increases lipid solubility, potentially accelerating skin absorption.
Reactivity Moderate (Air/Moisture)The aldehyde is prone to aerobic oxidation to the carboxylic acid. The C-Si bond is generally stable but can undergo protodesilylation in strong acids/bases.
Irritation Severe Likely causes severe eye irritation and respiratory tract inflammation (lachrymator potential).
Sensitization Possible Aldehydes are known skin sensitizers.

Personal Protective Equipment (PPE) Strategy

Standard laboratory PPE is insufficient for direct handling of functionalized pyridines. You must upgrade your barrier protection based on the permeation breakthrough principle.

Glove Selection Matrix

Why this matters: Pyridine derivatives are notorious for permeating disposable nitrile gloves rapidly (often <15 minutes).

Glove MaterialThicknessEst. BreakthroughUsage Context
Silver Shield® / 4H® (Laminate) ~2.7 mil> 240 min MANDATORY for spill cleanup, prolonged handling, or synthesis scale-up (>1g).
Double Nitrile (High Grade) 5 mil + 5 mil15–30 min Acceptable only for incidental splash protection during quick transfers (<5 min). Change immediately upon splash.
Latex N/A< 1 min DO NOT USE. Offers zero protection against pyridine permeation.
Respiratory & Body Protection[1]
  • Respiratory: All operations must be conducted in a certified chemical fume hood with a face velocity of 80–100 fpm. If working outside a hood (e.g., transport), a full-face respirator with Organic Vapor (OV) cartridges is required.

  • Eye/Face: Chemical splash goggles are required. A face shield is recommended during dispensing to protect against projectile glass or pressurized liquid release.

  • Clothing: Flame-resistant (FR) lab coat over natural fibers (cotton). Synthetic clothing (polyester) can melt into skin if a fire occurs.

Operational Handling Protocol

A. Storage & Stability
  • Temperature: Store at -20°C (Freezer).

  • Atmosphere: Argon (Ar) is superior to Nitrogen (N₂) because it is heavier than air, providing a better "blanket" to prevent aldehyde oxidation.

  • Container: Store in amber glass (light sensitive) with a Teflon-lined cap. Parafilm is insufficient; use electrical tape or a secondary containment jar.

B. Dispensing & Transfer (Step-by-Step)

Since the physical state is likely a low-melting solid or viscous oil, use the following method to minimize air exposure.

  • Preparation: Allow the container to warm to room temperature inside a desiccator before opening to prevent water condensation.

  • Inerting: Flush the headspace of the source container with a gentle stream of Argon.

  • Transfer:

    • If Liquid: Use a gas-tight syringe or cannula transfer technique.

    • If Solid: Use a powder funnel under a localized inverted funnel (local exhaust) or inside a glovebox.

  • Quenching: Wipe threads with a dry Kimwipe before resealing to prevent cap seizing (silicones can act as adhesives if hydrolyzed).

Emergency Response & Disposal

Spill Management
  • Evacuate the immediate area.

  • Don PPE: Silver Shield gloves and respiratory protection.

  • Absorb: Use Vermiculite or Sand . Do not use paper towels, as pyridines can react exothermically with cellulose or increase flammability.

  • Clean: Wipe surface with a dilute soap solution, followed by water.

Disposal Plan

Do not mix with standard organic waste without verification.

  • Segregation: Dispose of in "Halogenated Organic" or "Specialty Organic" waste streams.

  • Labeling: Clearly tag as "Contains Organosilanes and Pyridines – Potential Lachrymator."

  • Precaution: Avoid mixing with strong acids (HCl, H₂SO₄) in the waste drum, as this can trigger protodesilylation , releasing heat and potentially volatile silyl byproducts.

Safety Lifecycle Visualization

The following diagram outlines the critical decision points and safety barriers for the lifecycle of this compound in your lab.

SafeHandling cluster_safety Critical Safety Check Receipt Receipt & Inspection (Check Seal/Label) Storage Storage (-20°C, Argon, Amber Vial) Receipt->Storage Log into Inventory Prep Equilibration (Warm to RT in Desiccator) Storage->Prep Before Use Transfer Transfer/Dispensing (Fume Hood + Laminate Gloves) Prep->Transfer Under Argon Reaction Reaction (Inert Atmosphere) Transfer->Reaction Syringe/Cannula Waste Disposal (Segregated Organic Stream) Transfer->Waste Contaminated Sharps Reaction->Waste Quench & Segregate

Caption: Operational workflow emphasizing the critical "Transfer" phase where exposure risk is highest.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10371, Pyridine-3-carbaldehyde. Retrieved from [Link]

  • Gelest, Inc. (2021). Reactive Silicones: Handling & Safety Guide. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.